4-(BOC-Amino)-1-propanoylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-propanoylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-5-11(16)15-8-6-10(7-9-15)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSULKQLDKHQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653383 | |
| Record name | tert-Butyl (1-propanoylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152430-27-7 | |
| Record name | 1,1-Dimethylethyl N-[1-(1-oxopropyl)-4-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152430-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (1-propanoylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Synthesis of 4-(BOC-Amino)-1-propanoylpiperidine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(BOC-Amino)-1-propanoylpiperidine, a key building block in contemporary drug discovery and development. The document delineates a robust and efficient two-step synthetic pathway, commencing with the synthesis of the pivotal intermediate, tert-butyl piperidin-4-ylcarbamate, followed by its N-propanoylation. This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also critical insights into the underlying chemical principles, reaction mechanisms, and optimization strategies. The methodologies presented are designed to be reproducible and scalable, ensuring their applicability from bench-scale research to larger-scale production.
Introduction: The Significance of 4-(BOC-Amino)-1-propanoylpiperidine in Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The specific substitution pattern of 4-(BOC-Amino)-1-propanoylpiperidine, featuring a protected amine at the 4-position and a propanoyl group on the ring nitrogen, renders it a versatile intermediate for the synthesis of complex molecules, including potent enzyme inhibitors and receptor modulators.
The tert-butyloxycarbonyl (BOC) protecting group on the 4-amino moiety offers stability under a range of reaction conditions, particularly during the acylation of the more nucleophilic piperidine nitrogen. This orthogonal protection strategy allows for selective functionalization at different sites of the molecule, a crucial aspect in the construction of intricate drug candidates. The 1-propanoyl group, on the other hand, can serve as a key pharmacophoric element or as a handle for further chemical elaboration. Consequently, a reliable and well-characterized synthesis of this compound is of paramount importance to the drug discovery community.
Strategic Overview of the Synthetic Pathway
The synthesis of 4-(BOC-Amino)-1-propanoylpiperidine is most effectively approached via a two-stage process. The initial stage focuses on the preparation of the key precursor, tert-butyl piperidin-4-ylcarbamate. This intermediate possesses a free secondary amine within the piperidine ring, which is essential for the subsequent acylation step. The second stage involves the selective N-propanoylation of this intermediate to yield the final target compound.
This strategic disconnection is logical and efficient, as it allows for the purification and characterization of the intermediate before proceeding to the final step, thereby ensuring a higher purity of the final product.
Figure 1: Overall synthetic strategy for 4-(BOC-Amino)-1-propanoylpiperidine.
Synthesis of the Key Intermediate: tert-Butyl piperidin-4-ylcarbamate
The synthesis of tert-butyl piperidin-4-ylcarbamate can be achieved through several reported methods. A common and efficient route involves the reductive amination of a suitable piperidone precursor. An alternative, and often more direct, approach is the selective BOC-protection of piperidin-4-amine.
Method A: Reductive Amination of N-Benzyl-4-piperidone followed by Debenzylation and BOC Protection
This method provides a high-yielding pathway to the intermediate.
-
Reductive Amination: N-benzyl-4-piperidone reacts with an ammonia source, followed by reduction, to yield 1-benzylpiperidin-4-amine.
-
Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation to afford piperidin-4-amine.
-
BOC Protection: The resulting piperidin-4-amine is then reacted with di-tert-butyl dicarbonate (Boc₂O) to selectively protect the primary amine, yielding tert-butyl piperidin-4-ylcarbamate.
Method B: Direct BOC Protection of Piperidin-4-amine
A more direct route involves the reaction of commercially available piperidin-4-amine with di-tert-butyl dicarbonate. The challenge in this approach lies in achieving selective N-acylation of the exocyclic primary amine over the endocyclic secondary amine. This can be controlled by careful selection of reaction conditions.
A classical approach involves reacting piperidin-4-amine with di-tert-butyl dicarbonate in the presence of a base. A biphasic system with sodium hydroxide in water and tert-butanol can provide near-quantitative yields by facilitating the nucleophilic attack of the amine on the Boc anhydride.[1]
Recommended Experimental Protocol: Synthesis of tert-Butyl piperidin-4-ylcarbamate
This protocol is based on the direct BOC protection of piperidin-4-amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Piperidin-4-amine | 100.16 | 10.0 g | 99.8 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 22.8 g | 104.4 |
| Sodium Hydroxide | 40.00 | 4.4 g | 110 |
| tert-Butanol | - | 100 mL | - |
| Water | - | 100 mL | - |
| Diethyl Ether | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add piperidin-4-amine (10.0 g, 99.8 mmol) and tert-butanol (100 mL). Stir until the amine is fully dissolved.
-
In a separate beaker, prepare a solution of sodium hydroxide (4.4 g, 110 mmol) in water (100 mL).
-
Add the aqueous sodium hydroxide solution to the solution of piperidin-4-amine.
-
To the resulting biphasic mixture, add a solution of di-tert-butyl dicarbonate (22.8 g, 104.4 mmol) in tert-butanol (50 mL) dropwise over 30 minutes at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford tert-butyl piperidin-4-ylcarbamate as a white solid.
Synthesis of 4-(BOC-Amino)-1-propanoylpiperidine
The final step of the synthesis involves the acylation of the secondary amine of the piperidine ring in tert-butyl piperidin-4-ylcarbamate. This is a standard nucleophilic acyl substitution reaction. Propanoyl chloride is a common and effective reagent for this transformation, typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Figure 2: N-Propanoylation of the key intermediate.
Mechanistic Considerations
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the secondary nitrogen of the piperidine ring attacks the electrophilic carbonyl carbon of propanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The triethylamine acts as a base to quench the resulting protonated amide and the HCl generated, driving the reaction to completion.
Recommended Experimental Protocol: N-Propanoylation
This protocol is adapted from general procedures for the N-acylation of piperidines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl piperidin-4-ylcarbamate | 200.28 | 10.0 g | 49.9 |
| Propanoyl Chloride | 92.52 | 5.1 g (4.6 mL) | 55.0 |
| Triethylamine (Et₃N) | 101.19 | 6.1 g (8.4 mL) | 59.9 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - |
| Saturated aq. Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperidin-4-ylcarbamate (10.0 g, 49.9 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
To the cooled solution, add triethylamine (8.4 mL, 59.9 mmol) dropwise.
-
Slowly add propanoyl chloride (4.6 mL, 55.0 mmol) to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(BOC-Amino)-1-propanoylpiperidine as a solid.
Characterization and Data
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): To assess the purity of the solid products.
Expected Physicochemical Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| tert-Butyl piperidin-4-ylcarbamate | C₁₀H₂₀N₂O₂ | 200.28 | White Solid |
| 4-(BOC-Amino)-1-propanoylpiperidine | C₁₃H₂₄N₂O₃ | 256.34 | Solid |
Safety Considerations
-
Propanoyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine is flammable and has a strong, unpleasant odor. It is also corrosive. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and with appropriate PPE.
-
Sodium hydroxide is a corrosive solid. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide has detailed a reliable and scalable two-step synthesis for 4-(BOC-Amino)-1-propanoylpiperidine. The presented protocols, grounded in established chemical principles, provide a clear pathway for the preparation of this valuable building block. By understanding the rationale behind each step and adhering to the experimental procedures, researchers can confidently synthesize this key intermediate for their drug discovery programs. The strategic use of the BOC protecting group allows for further selective modifications, opening up a wide range of possibilities for the creation of novel and complex molecular architectures.
References
-
PubChem. tert-Butyl piperidin-4-ylcarbamate. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Technical Guide to Boc-Protected 4-Aminopiperidine Isomers: Critical Intermediates in Drug Discovery
Executive Summary
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the most versatile derivatives are the mono-Boc-protected 4-aminopiperidines. These molecules serve as pivotal building blocks, offering chemists precise control over synthetic routes for constructing complex, biologically active compounds. This guide provides an in-depth technical overview of the two primary, commercially available isomers of Boc-protected 4-aminopiperidine. It will clarify the critical distinctions in their chemical structure, reactivity, and application, while also addressing the nomenclature specified in the topic query, "4-(BOC-Amino)-1-propanoylpiperidine," which represents a subsequent synthetic modification. We will explore validated synthetic pathways, applications in drug discovery programs, analytical characterization protocols, and essential safety and handling procedures, providing researchers and drug development professionals with a comprehensive resource for leveraging these vital intermediates.
Introduction and Isomer Disambiguation
The utility of the 4-aminopiperidine core lies in its rigid, saturated heterocyclic structure, which can orient substituents in defined three-dimensional space, and its two distinct nitrogen centers, which can be selectively functionalized. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in this process. Its steric bulk and stability under a wide range of reaction conditions—coupled with its facile, orthogonal removal under acidic conditions—make it an ideal tool for selectively masking one nitrogen's reactivity while the other is modified.
A frequent point of confusion arises from the specific placement of the Boc group. The query "4-(BOC-Amino)-1-propanoylpiperidine" describes a molecule where the amino group at the C4 position is Boc-protected and the piperidine ring nitrogen at the N1 position is acylated with a propanoyl group. This is a specific derivative, and its synthesis relies on choosing the correct starting material from two commercially significant, isomeric precursors:
-
tert-butyl 4-aminopiperidine-1-carboxylate (Isomer A) : The Boc group is attached to the piperidine ring nitrogen (N1). The primary amine at C4 is free and nucleophilic.
-
tert-butyl N-piperidin-4-ylcarbamate (Isomer B) : The Boc group is attached to the exocyclic amino nitrogen at the C4 position. The secondary amine of the piperidine ring (N1) is free and nucleophilic.
The choice between these isomers is a critical first step in any synthetic design, as it dictates the entire subsequent reaction sequence.
Caption: Fig. 1: Synthetic logic for choosing the correct isomer.
As illustrated in Figure 1, to synthesize the target molecule "4-(BOC-Amino)-1-propanoylpiperidine," a researcher must select Isomer B, where the reactive secondary amine at N1 is available for acylation.
Physicochemical Properties and Identification
Accurate identification of the correct isomer is paramount. The following table summarizes their key properties for easy comparison.
| Property | Isomer A | Isomer B |
| IUPAC Name | tert-butyl 4-aminopiperidine-1-carboxylate[1] | tert-butyl N-piperidin-4-ylcarbamate[2] |
| Common Name | 4-Amino-1-Boc-piperidine[1] | 4-(N-Boc-amino)piperidine[2] |
| CAS Number | 87120-72-7[1] | 73874-95-0[2] |
| Molecular Formula | C₁₀H₂₀N₂O₂[1] | C₁₀H₂₀N₂O₂[2] |
| Molecular Weight | 200.28 g/mol [1] | 200.28 g/mol [2] |
| Appearance | Solid | Crystalline solid |
| Melting Point | 50°C | ~148-152°C |
| Boiling Point | 277.3 ± 33.0 °C at 760 mmHg | Not readily available |
| Density | 1.0 ± 0.1 g/cm³ | Not readily available |
| Solubility | Soluble in organic solvents like DMF, DMSO, Ethanol[3] | Soluble in organic solvents |
Synthesis and Mechanistic Rationale
Several synthetic routes to these isomers have been reported, often prioritizing yield, cost-effectiveness of starting materials, and operational simplicity. Below are two representative, industrially relevant approaches.
Route 1: Reductive Amination followed by Protection/Deprotection
This common strategy begins with a readily available piperidone derivative and builds the desired functionality. The key is the strategic use of two different, orthogonally removable protecting groups.
Causality: The N-benzyl group is chosen as an initial protecting group for the piperidine nitrogen because it is stable to the conditions required for reductive amination and subsequent Boc protection. It can then be cleanly removed via catalytic hydrogenation, which does not affect the newly installed Boc group, ensuring selective synthesis of Isomer B.
Caption: Fig. 2: Workflow for synthesis via reductive amination.
Experimental Protocol (Illustrative):
-
Imine Formation: To a solution of N-benzyl-4-piperidone in an appropriate solvent (e.g., dichloroethane), add tert-butyl carbamate and an acid catalyst such as p-toluenesulfonic acid.[4] Heat the mixture to facilitate the condensation reaction, typically with removal of water.
-
Reduction: Cool the reaction mixture and add a reducing agent, such as sodium triacetoxyborohydride, portion-wise. The choice of this mild reducing agent is critical to selectively reduce the imine in the presence of other functional groups. Stir until the reaction is complete as monitored by TLC or LC-MS.
-
Boc Protection: After aqueous workup and extraction, dissolve the crude N-benzyl-4-aminopiperidine in a solvent like dichloromethane. Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O). Stir at room temperature.
-
Debenzylation: Purify the resulting doubly protected intermediate. Dissolve it in an alcohol solvent (e.g., methanol or ethanol) and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[4] This step selectively cleaves the N-benzyl group, yielding the final product, Isomer B.
-
Purification: Filter the catalyst and concentrate the solvent. The final product can be purified by crystallization or column chromatography.
Route 2: Hofmann Rearrangement from a Piperidine Carboxamide
This route builds the C4-amino group from a more oxidized precursor, offering an alternative pathway that avoids high-pressure hydrogenation.
Causality: This synthesis leverages the classic Hofmann rearrangement, where an amide is converted to a primary amine with one fewer carbon atom. The initial step protects the piperidine nitrogen with a Boc group. This is crucial because the subsequent rearrangement conditions (bromine and strong base) would otherwise react with the ring nitrogen. This sequence directly yields Isomer A.
Caption: Fig. 3: Workflow for synthesis via Hofmann rearrangement.
Experimental Protocol (Illustrative):
-
Boc Protection of N1: Dissolve 4-piperidinecarboxamide in a suitable solvent system (e.g., water and triethylamine).[5] Add di-tert-butyl dicarbonate and stir vigorously for several hours until the starting material is consumed.[5] The product, 1-Boc-4-piperidinecarboxamide, can be isolated by extraction and crystallization.[5]
-
Hofmann Rearrangement: In a separate flask, prepare a cold solution of sodium hydroxide in water. Slowly add bromine to form sodium hypobromite in situ.[5] Add the 1-Boc-4-piperidinecarboxamide prepared in the previous step to this solution.
-
Reaction and Workup: Heat the mixture under reflux for several hours.[5] The reaction proceeds through the formation of an N-bromoamide followed by rearrangement to an isocyanate, which is then hydrolyzed to the primary amine.
-
Isolation: After cooling, carefully neutralize the reaction mixture with acid. Extract the product (Isomer A) with an organic solvent. Dry the organic layer and concentrate it to obtain the crude product.
-
Purification: Purify the product by low-temperature crystallization from a non-polar solvent like petroleum ether or via column chromatography to yield pure Isomer A.[5]
Applications in Drug Discovery and Medicinal Chemistry
The strategic value of these isomers lies in their ability to serve as "linchpin" fragments, enabling the divergent synthesis of compound libraries for screening or the convergent synthesis of a specific drug target.
Key Application Areas:
-
Scaffolds for Enzyme Inhibitors: Isomer A is a documented starting material for synthesizing inhibitors of Sirtuin 2 (SIRT2), a target for neurodegenerative diseases. It has also been used to build potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.
-
GPCR Ligand Development: The 1,4-disubstituted piperidine motif is prevalent in G-protein coupled receptor (GPCR) ligands. Isomer A is a key intermediate for compounds targeting muscarinic M3 receptors, which are implicated in respiratory diseases like COPD and asthma.[4]
-
Opioid Research: Derivatives of these scaffolds, such as 4-anilino-1-Boc-piperidine, are direct precursors to the 4-anilinopiperidine core found in potent synthetic opioids.[3] This underscores the scaffold's importance in both therapeutic development and forensic analysis.
-
Kinase Inhibitors: The piperidine ring is often used in kinase inhibitors to project vectors into specific binding pockets. The aminopiperidine core is found in drugs like Tofacitinib, a Janus kinase (JAK) inhibitor.[6]
Caption: Fig. 4: Divergent synthetic pathways from the two key isomers.
Analytical Characterization and Quality Control
Ensuring the identity and purity of the correct isomer is a non-negotiable step in any synthetic workflow. A multi-technique approach provides the highest level of confidence.
Standard QC Protocol:
-
Identity Confirmation (NMR):
-
¹H NMR: The most powerful tool for distinguishing the isomers.
-
Isomer A: The protons on the carbons adjacent to the C4-NH₂ will show a distinct chemical shift. The Boc group protons will appear as a large singlet (~1.4 ppm), and the NH₂ protons will appear as a broad singlet that can be exchanged with D₂O.
-
Isomer B: The proton on the C4 carbon will be coupled to the Boc-protected NH proton. The piperidine ring NH proton will be a broad, exchangeable singlet at a different chemical shift than the C4-NH₂ of Isomer A.
-
-
¹³C NMR: The chemical shift of the C4 carbon will differ significantly between the two isomers due to the direct attachment of the electronegative oxygen of the carbamate in Isomer B versus the nitrogen in Isomer A.
-
-
Purity Assessment (LC-MS):
-
Method: A reverse-phase HPLC method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or trifluoroacetic acid is standard.
-
Detection: UV detection (e.g., at 210 nm) is used for quantification, while mass spectrometry (MS) confirms the mass of the parent ion ([M+H]⁺ = 201.16), providing definitive mass confirmation. The purity is determined by integrating the area of the main peak relative to all other peaks.
-
-
Functional Group Verification (FTIR):
-
Infrared spectroscopy can provide supporting evidence. Both isomers will show C-H stretching and the characteristic strong C=O stretch of the Boc group (~1680-1700 cm⁻¹). Key differences will be in the N-H stretching region (~3300-3500 cm⁻¹). Isomer A (primary amine) will typically show two distinct N-H stretch bands, while Isomer B (secondary amine) will show one.[1]
-
Safety, Handling, and Storage
Both isomers are chemical reagents that require careful handling. While they have slightly different hazard classifications, the general precautions are similar.
| Hazard Information | Isomer A (CAS 87120-72-7) | Isomer B (CAS 73874-95-0) |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | GHS07 (Exclamation Mark)[2] |
| Signal Word | Danger | Warning[2] |
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H318: Causes serious eye damage.[1] H335: May cause respiratory irritation.[1] | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
Standard Operating Procedure for Safe Handling:
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.[7]
-
Engineering Controls: Handle these compounds in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid creating dust.[7] Do not get in eyes, on skin, or on clothing. Use appropriate tools (spatulas) for transferring the solid.
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper chemical waste disposal.[7]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention, especially for Isomer A due to the risk of serious eye damage.
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[7]
-
Conclusion
The Boc-protected 4-aminopiperidine isomers are not merely reagents; they are strategic assets in the arsenal of the medicinal chemist. Their value is unlocked through a precise understanding of their distinct structures and reactivities. By selecting the appropriate isomer—4-Amino-1-Boc-piperidine (Isomer A) for modifications at the C4-amino group or 4-(N-Boc-amino)piperidine (Isomer B) for modifications at the N1 ring position—researchers can execute efficient and elegant syntheses of novel chemical entities. This guide has provided the foundational knowledge, from synthesis to safe handling, required to confidently and effectively incorporate these versatile building blocks into any drug discovery program.
References
-
PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]
-
Chemsrc. 4-Amino-1-Boc-piperidine | CAS#:87120-72-7. [Link]
- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
UBE-essentials. Safety Data Sheet - 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. [Link]
-
ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system. [Link]
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- 4. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
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- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
Physical and chemical properties of 4-(BOC-Amino)-1-propanoylpiperidine
An In-depth Technical Guide to 4-(BOC-Amino)-1-propanoylpiperidine
This document provides a comprehensive technical overview of tert-butyl (1-propanoylpiperidin-4-yl)carbamate, a functionalized piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. This guide is structured to deliver not just data, but actionable insights into the synthesis, properties, and handling of this compound, grounded in established chemical principles.
Strategic Overview and Molecular Significance
4-(BOC-Amino)-1-propanoylpiperidine, systematically named tert-butyl (1-propanoylpiperidin-4-yl)carbamate, is a bifunctional chemical scaffold. It integrates three key structural motifs:
-
A Piperidine Core: A saturated heterocycle prevalent in numerous FDA-approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability.
-
A BOC-Protected Amine: The tert-butoxycarbonyl (BOC) group at the C4-position serves as a robust, acid-labile protecting group.[1][2] This allows for selective chemical transformations at other sites of the molecule, with the potential for subsequent deprotection to reveal a primary amine for further functionalization.[3]
-
An N-Propanoyl Group: The propanoyl moiety at the N1-position transforms the secondary amine of the piperidine ring into a stable tertiary amide, modifying the molecule's electronic properties, polarity, and hydrogen bonding capacity.
This combination makes the molecule a versatile intermediate, enabling chemists to build molecular complexity by leveraging the distinct reactivity of its functional groups. It is particularly valuable for constructing libraries of compounds in early-stage drug discovery.[4]
Chemical Identity and Physicochemical Properties
While not a widely cataloged commercial product, its identity and properties can be precisely defined and reliably predicted based on its constituent parts and closely related analogs.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | tert-butyl (1-propanoylpiperidin-4-yl)carbamate | Systematic Nomenclature |
| Synonyms | 4-(BOC-Amino)-1-propanoylpiperidine; N-BOC-4-amino-1-propionylpiperidine | Common Abbreviations |
| CAS Number | Not assigned in major databases. | Indicates status as a synthetic intermediate. |
| Molecular Formula | C₁₃H₂₄N₂O₃ | Calculated |
| Molecular Weight | 256.34 g/mol | Calculated |
| Physical State | Predicted to be a white to off-white crystalline solid at room temperature. | Based on analogs like 4-Amino-1-Boc-piperidine.[5] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Methanol. Limited solubility in water. | Inferred from functional group polarity. |
| Melting Point | Not experimentally determined. Estimated to be in the range of 100-150 °C. | Inferred from similar N-acylated and BOC-protected piperidines. |
| Boiling Point | Decomposes upon heating at atmospheric pressure. | Typical for compounds with BOC groups. |
Synthesis and Purification Protocol
The most direct and reliable synthesis of 4-(BOC-Amino)-1-propanoylpiperidine is through the N-acylation of a commercially available precursor. The causality behind this choice is the high reactivity of the secondary amine of the piperidine ring towards acylation, while the BOC-protected primary amine remains unreactive under these conditions.
Starting Material: tert-butyl (piperidin-4-yl)carbamate (CAS: 73874-95-0)[6][7] Acylating Agent: Propanoyl chloride or Propanoic anhydride
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl (piperidin-4-yl)carbamate (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration). The use of an inert solvent prevents side reactions with the highly reactive acylating agent.[8]
-
Base Addition: Add a non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2-1.5 eq). The purpose of the base is to neutralize the hydrochloric acid byproduct generated from the reaction with propanoyl chloride, driving the equilibrium towards the product.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Acylating Agent Addition: Add propanoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. The slow addition maintains temperature control.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude material is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-(BOC-Amino)-1-propanoylpiperidine.
Caption: Synthetic workflow for N-acylation.
Spectroscopic and Analytical Characterization
A self-validating protocol requires rigorous characterization of the final product. The expected spectral data are as follows:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for each part of the molecule.
-
δ ~4.5 ppm (br s, 1H): N-H proton of the carbamate.
-
δ ~3.5-4.2 ppm (m, 3H): Piperidine protons adjacent to nitrogen (N-CH) and the C4 proton (CH-NHBOC).
-
δ ~2.8-3.2 ppm (m, 2H): Piperidine protons adjacent to nitrogen.
-
δ ~2.35 ppm (q, J = 7.4 Hz, 2H): Methylene protons (-CO-CH₂-) of the propanoyl group.
-
δ ~1.8-2.0 ppm (m, 2H): Axial piperidine protons at C3/C5.
-
δ ~1.45 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl (BOC) group.[9]
-
δ ~1.2-1.4 ppm (m, 2H): Equatorial piperidine protons at C3/C5.
-
δ ~1.15 ppm (t, J = 7.4 Hz, 3H): Methyl protons (-CH₂-CH₃) of the propanoyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~173.0 ppm: Carbonyl carbon of the N-propanoyl amide.
-
δ ~155.0 ppm: Carbonyl carbon of the BOC carbamate.[9]
-
δ ~79.5 ppm: Quaternary carbon of the BOC group (-C(CH₃)₃).[9]
-
δ ~40-50 ppm: Carbons of the piperidine ring.
-
δ ~28.4 ppm: Methyl carbons of the BOC group (-C(CH₃)₃).[9]
-
δ ~27.5 ppm: Methylene carbon of the propanoyl group.
-
δ ~9.5 ppm: Methyl carbon of the propanoyl group.
-
-
FT-IR (ATR):
-
~3350 cm⁻¹ (N-H stretching, carbamate).
-
~2970 cm⁻¹ (C-H stretching, aliphatic).
-
~1705 cm⁻¹ (C=O stretching, carbamate carbonyl).
-
~1645 cm⁻¹ (C=O stretching, amide carbonyl - Amide I band).
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₁₃H₂₅N₂O₃⁺ [M+H]⁺: 257.1860.
-
Found: Should be within 5 ppm of the calculated value.
-
Chemical Properties and Reactivity
The molecule's reactivity is dictated by its two primary functional groups: the N-acyl piperidine and the BOC-protected amine.
Stability
The compound is stable under standard laboratory conditions (room temperature, ambient atmosphere) and during typical workup and purification procedures like silica gel chromatography. It is robust to weakly basic and nucleophilic conditions. However, it is sensitive to strong acids, strong bases (hydrolysis of the amide), and potent reducing agents.
BOC Group Reactivity: The Acid-Labile Switch
The BOC group is a cornerstone of modern organic synthesis due to its stability and, more importantly, its clean and selective removal under acidic conditions.[3][10]
-
Mechanism of Deprotection: Treatment with a strong acid, such as Trifluoroacetic Acid (TFA) in DCM or Hydrochloric Acid (HCl) in methanol or dioxane, protonates the carbamate. The protonated intermediate readily collapses, eliminating gaseous carbon dioxide and the stable tert-butyl cation, which is subsequently quenched by a scavenger or the solvent.[2]
-
Protocol for BOC Deprotection:
-
Dissolve 4-(BOC-Amino)-1-propanoylpiperidine in DCM (0.1 M).
-
Add Trifluoroacetic Acid (TFA) (5-10 eq) at 0 °C.
-
Stir at room temperature for 1-2 hours, monitoring by TLC/LC-MS.
-
Upon completion, concentrate the mixture in vacuo.
-
The resulting amine salt can be neutralized with a base (e.g., NaHCO₃ solution) during aqueous work-up to yield the free primary amine, 1-(4-aminopiperidin-1-yl)propan-1-one.
-
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A Comprehensive Guide to the ¹H NMR Spectrum of 4-(BOC-Amino)-1-propanoylpiperidine
This in-depth technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-(BOC-Amino)-1-propanoylpiperidine, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of the molecule's spectral features, the underlying scientific principles, and a practical guide to obtaining a high-quality spectrum.
Introduction: The Significance of 4-(BOC-Amino)-1-propanoylpiperidine
4-(BOC-Amino)-1-propanoylpiperidine is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many approved drugs due to its favorable pharmacokinetic properties. The presence of a BOC-protected amine at the C4 position and a propanoyl group on the ring nitrogen allows for selective chemical modifications, making it a versatile building block for the synthesis of more complex target molecules.
Accurate structural elucidation is paramount in drug development to ensure the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for this purpose. This guide will dissect the ¹H NMR spectrum of 4-(BOC-Amino)-1-propanoylpiperidine, providing a detailed interpretation of chemical shifts, coupling constants, and peak multiplicities.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of 4-(BOC-Amino)-1-propanoylpiperidine is characterized by distinct signals corresponding to the protons of the BOC group, the propanoyl moiety, and the piperidine ring. The chemical environment of each proton dictates its resonance frequency (chemical shift). The electron-withdrawing effects of the amide and carbamate functionalities significantly influence the chemical shifts of the adjacent protons.[1][2]
Structural and Electronic Considerations
The propanoyl group, being an electron-withdrawing amide, will deshield the adjacent protons on the piperidine ring (H-2 and H-6). Similarly, the BOC-carbamate group at C4 will influence the chemical shifts of the protons on the piperidine ring. The tert-butyl group of the BOC protector will exhibit a characteristic singlet in the upfield region of the spectrum.
Here is a breakdown of the expected signals:
-
BOC Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically around 1.4 ppm . This signal is a hallmark of the BOC protecting group.[3]
-
Propanoyl Group (-COCH₂CH₃):
-
The methylene protons (-CH₂-) adjacent to the carbonyl group will be deshielded and are expected to resonate as a quartet in the range of 2.2-2.4 ppm . The splitting into a quartet is due to coupling with the adjacent methyl protons.
-
The methyl protons (-CH₃) will appear as a triplet further upfield, typically around 1.0-1.2 ppm , due to coupling with the methylene protons.
-
-
Piperidine Ring Protons: The piperidine ring exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons. The presence of the propanoyl group on the nitrogen and the BOC-amino group at C4 further complicates the spectrum.
-
H-2 and H-6 (Axial and Equatorial): These protons are adjacent to the electron-withdrawing propanoyl group and will be the most downfield of the piperidine ring protons. They are expected to appear as complex multiplets in the range of 3.0-4.5 ppm . The axial and equatorial protons will have different chemical shifts and coupling constants.
-
H-4 (Methine Proton): The proton at the C4 position, attached to the carbon bearing the BOC-amino group, is expected to be a multiplet in the range of 3.5-4.0 ppm .
-
H-3 and H-5 (Axial and Equatorial): These protons will also appear as complex multiplets, likely in the range of 1.5-2.2 ppm . The axial and equatorial protons will exhibit distinct chemical shifts and coupling patterns.
-
-
Amine Proton (-NH-): The proton of the BOC-protected amine may appear as a broad singlet, typically in the range of 4.5-5.5 ppm .[3] Its chemical shift can be concentration and solvent dependent.
Data Summary: Predicted Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| BOC (-C(CH₃)₃) | ~ 1.4 | Singlet (s) | 9H |
| Propanoyl (-COCH₂CH₃) | ~ 1.1 | Triplet (t) | 3H |
| Propanoyl (-COCH₂CH₃) | ~ 2.3 | Quartet (q) | 2H |
| Piperidine H-2, H-6 | ~ 3.0 - 4.5 | Multiplet (m) | 4H |
| Piperidine H-3, H-5 | ~ 1.5 - 2.2 | Multiplet (m) | 4H |
| Piperidine H-4 | ~ 3.5 - 4.0 | Multiplet (m) | 1H |
| Amine (-NH-) | ~ 4.5 - 5.5 | Broad Singlet (br s) | 1H |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a meticulous experimental protocol is crucial for obtaining a high-resolution and interpretable ¹H NMR spectrum.
Workflow for ¹H NMR Spectrum Acquisition
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of 4-(BOC-Amino)-1-propanoylpiperidine.[4][5]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[4][6] The choice of solvent is critical as it can influence chemical shifts.[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm and serves as a reference point for the chemical shifts.[2]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would be:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width (SW): Approximately 16 ppm, centered around 7 ppm.[7][8]
-
Acquisition Time (AQ): Around 3-4 seconds to ensure good resolution.[7][9]
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.[7][9]
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Identify the chemical shift of each peak relative to the TMS reference.
-
Interpreting the Spectrum: A Self-Validating System
A correctly interpreted ¹H NMR spectrum serves as a self-validating system for the structure of 4-(BOC-Amino)-1-propanoylpiperidine.
Logical Relationships in Spectral Interpretation
Caption: Logical flow for structural confirmation via ¹H NMR.
The key to confident structural elucidation lies in the convergence of all spectral data:
-
Integration: The integral values of the peaks must correspond to the number of protons in each distinct chemical environment of the proposed structure (9H for BOC, 3H and 2H for the propanoyl group, and a total of 9H for the piperidine ring protons plus 1H for the NH).
-
Chemical Shifts: The observed chemical shifts must be consistent with the predicted electronic effects of the substituents. The downfield shifts of the protons alpha to the nitrogen and the carbonyl group are expected.
-
Multiplicity: The splitting patterns (singlet, triplet, quartet, multiplets) must follow the n+1 rule and be consistent with the number of adjacent, non-equivalent protons. For instance, the triplet and quartet of the propanoyl group are a classic ethyl pattern.
Any significant deviation from these expected features would warrant further investigation, such as 2D NMR experiments (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations definitively.
Conclusion
The ¹H NMR spectrum of 4-(BOC-Amino)-1-propanoylpiperidine is a rich source of structural information. A thorough understanding of the factors influencing chemical shifts and coupling constants allows for a complete and accurate assignment of all proton signals. By following a robust experimental protocol and a logical interpretation strategy, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0034301). Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]
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UCL. (n.d.). Chemical shifts. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]
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University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 4-(BOC-Amino)-1-propanoylpiperidine
Introduction
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. 4-(BOC-Amino)-1-propanoylpiperidine is a key intermediate, incorporating a piperidine scaffold common in many pharmacologically active agents, a propanoyl group, and the widely used tert-butyloxycarbonyl (BOC) protecting group.[1] Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable, non-destructive analytical technique that provides unambiguous insights into the carbon framework of a molecule. This guide offers a comprehensive analysis of the predicted ¹³C NMR spectrum of 4-(BOC-Amino)-1-propanoylpiperidine, explains the rationale behind the chemical shift assignments, provides a detailed experimental protocol for data acquisition, and serves as a practical resource for researchers in the field.
Core Principles of ¹³C NMR Spectroscopy
¹³C NMR spectroscopy detects the ¹³C isotope of carbon, which has a nuclear spin of ½. The key parameter in a ¹³C NMR spectrum is the chemical shift (δ), measured in parts per million (ppm).[2] The chemical shift of a specific carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms (like oxygen and nitrogen) or groups (like carbonyls) withdraw electron density from adjacent carbons, a phenomenon known as deshielding.[3] This deshielding causes the nucleus to experience a stronger external magnetic field, resulting in a downfield shift to a higher ppm value.[4][5] Conversely, electron-donating groups increase the electron density around a carbon nucleus, shielding it and causing an upfield shift to a lower ppm value. The typical range for ¹³C NMR chemical shifts is broad, spanning from 0 to over 220 ppm.[6]
Predicted ¹³C NMR Spectrum and Structural Assignment
The structure of 4-(BOC-Amino)-1-propanoylpiperidine contains several distinct carbon environments. By analyzing the constituent functional groups—the piperidine ring, the N-propanoyl substituent, and the C4-BOC-amino substituent—we can predict the chemical shift for each carbon atom.
Below is a visual representation of the molecule with each unique carbon atom numbered for clear reference in the subsequent analysis.
Caption: Workflow for ¹³C NMR data acquisition and analysis.
Conclusion
This guide provides a detailed theoretical and practical framework for understanding and obtaining the ¹³C NMR spectrum of 4-(BOC-Amino)-1-propanoylpiperidine. By breaking down the molecule into its functional components, we have predicted the chemical shifts for each carbon atom with a strong basis in fundamental NMR principles. The provided experimental protocol ensures that researchers can reliably acquire high-quality data. This comprehensive approach, combining predictive analysis with a robust experimental methodology, is essential for the accurate structural verification required in advanced chemical research and drug development.
References
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]
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Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
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Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. [Link]
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Yoshida, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propanal analysis of chemical shifts ppm. [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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nmrshiftdb2. (n.d.). open nmr database on the web. [Link]
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University of Calgary. (n.d.). 13C NMR of 1-Propanol. [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
-
Peralta, J. E., et al. (2002). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. [Link]
-
Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
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Wishart DS. (n.d.). CASPRE - 13 C NMR Predictor. [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Chemical Shift Query. [Link]
-
ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. [Link]
-
Gaggelli, E., et al. (1994). The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents. PubMed. [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. [Link]
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A Senior Application Scientist's Guide: Characterizing the Organic Solvent Solubility of N-Acyl-4-(BOC-Amino)piperidine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. Intermediates such as 4-(BOC-Amino)-1-propanoylpiperidine are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). A thorough understanding of their solubility in organic solvents is not merely an academic exercise; it is a fundamental prerequisite for efficient process development, reaction optimization, purification, and formulation. Poorly characterized solubility can lead to significant challenges in reaction kinetics, scalability, and final product purity.
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-acyl-4-(BOC-amino)piperidine derivatives. Recognizing that public data for specific, novel intermediates is often scarce, this document emphasizes the underlying principles and robust methodologies. We will navigate the theoretical underpinnings of solubility, present field-proven experimental protocols, and offer insights into interpreting the resulting data, empowering researchers to make informed decisions in their drug development workflows.
Molecular Profile: 4-(BOC-Amino)-1-propanoylpiperidine
To logically approach the solubility of 4-(BOC-Amino)-1-propanoylpiperidine, we must first dissect its molecular architecture. The structure features a delicate balance of lipophilic and polar characteristics that dictate its interactions with various solvents.
-
Core Structure: A saturated piperidine ring.
-
Position 1 (N1): A tertiary amide formed by the propanoyl group (-C(=O)CH2CH3). This group is a hydrogen bond acceptor but lacks a donor. It contributes to the molecule's polarity.
-
Position 4 (C4): A carbamate group, specifically a tert-butoxycarbonyl (BOC) protected amine (-NHC(=O)O-C(CH3)3). This functional group is pivotal. It contains a polar N-H bond capable of hydrogen donation and two carbonyl oxygens that are hydrogen bond acceptors. Concurrently, the bulky tert-butyl group introduces significant lipophilicity and steric hindrance.
This duality is key: the molecule possesses polar, hydrogen-bonding functionalities (amide and carbamate) embedded within a largely non-polar, aliphatic framework. Therefore, its solubility will be highly sensitive to a solvent's ability to effectively solvate both of these disparate regions.
Table 1: Computed Physicochemical Properties of 4-(BOC-Amino)-1-propanoylpiperidine and a Close Analog.
| Property | 4-(BOC-Amino)-1-propanoylpiperidine (Target) | tert-Butyl N-[1-pivaloyl-4-piperidyl]carbamate (Analog)[1] | Justification for Comparison |
| Molecular Formula | C₁₄H₂₆N₂O₃ | C₁₅H₂₈N₂O₃ | The pivaloyl group is structurally similar to the propanoyl group, differing by two methyl groups. This makes it an excellent surrogate for predicting general solubility behavior. |
| Molecular Weight | 270.37 g/mol | 284.39 g/mol | Similar molecular weights suggest comparable contributions from van der Waals forces. |
| Calculated LogP | ~2.0 (Estimated) | 2.4 | The positive LogP value indicates a preference for a lipophilic environment over an aqueous one. The target compound is expected to be slightly less lipophilic than the pivaloyl analog. |
| H-Bond Donors | 1 | 1 | The single N-H on the carbamate is a critical site for interaction with protic or polar aprotic solvents. |
| H-Bond Acceptors | 3 | 3 | The three oxygen atoms (one amide, two carbamate) can accept hydrogen bonds, influencing solubility in protic solvents. |
The Science of Solvation: Theoretical Considerations
The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solvent's effectiveness is determined by its ability to overcome the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions.
-
Polarity and Dielectric Constant: Solvents with a higher dielectric constant can better stabilize the polar regions of the solute (the amide and carbamate dipoles).
-
Hydrogen Bonding:
-
Polar Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the carbamate and amide functionalities. However, they may be less effective at solvating the bulky, non-polar tert-butyl and aliphatic regions.
-
Polar Aprotic Solvents (e.g., acetonitrile, THF, dichloromethane) can accept hydrogen bonds but cannot donate them. They are often excellent solvents for molecules of this type, as they can interact with the N-H donor of the solute while also effectively solvating the non-polar backbone.
-
Non-polar Solvents (e.g., toluene, heptane) lack significant dipoles and hydrogen bonding capability. They will primarily interact with the lipophilic regions of the molecule via weaker van der Waals forces and are expected to be poor solvents unless the non-polar character of the solute is overwhelmingly dominant.
-
The interplay between these factors determines the overall solubility.
Caption: Experimental workflow for thermodynamic solubility determination.
Data Presentation and Interpretation
Organizing solubility data in a structured format is essential for clear communication and analysis. The following table provides a template for reporting results, incorporating solvent properties to aid in interpretation.
Table 2: Solubility Data Template for 4-(BOC-Amino)-1-propanoylpiperidine at 25 °C.
| Solvent | Solvent Class | Polarity Index¹ | Dielectric Constant (ε)¹ | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Heptane | Non-polar Aliphatic | 0.1 | 1.9 | Likely very low solubility. | ||
| Toluene | Non-polar Aromatic | 2.4 | 2.4 | May be slightly better than heptane due to π-π interactions. | ||
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.1 | Expected to be a good solvent. | ||
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | Expected to be a good solvent. | ||
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | High polarity may favor interaction with polar groups. | ||
| Isopropanol (IPA) | Polar Protic | 3.9 | 19.9 | Good balance of polar and non-polar character. | ||
| Ethanol | Polar Protic | 4.3 | 24.5 | Expected to be a reasonably good solvent. | ||
| Methanol | Polar Protic | 5.1 | 32.7 | High polarity may be less favorable for the lipophilic parts. | ||
| ¹Values are approximate and can be found in standard chemical reference literature. |
Interpreting the Results: A high solubility in solvents like DCM and THF would suggest that their ability to solvate both the hydrocarbon backbone and the polar functional groups is optimal. Conversely, very low solubility in heptane would confirm the importance of the polar groups for solvation. Data from the protic solvent series (IPA, Ethanol, Methanol) can reveal the sensitivity of the molecule's solubility to the solvent's hydrogen-bonding network and alkyl chain length.
Conclusion
Characterizing the solubility of a key intermediate like 4-(BOC-Amino)-1-propanoylpiperidine is a foundational step in robust chemical process development. While direct literature data may be unavailable, a systematic approach grounded in the principles of molecular structure and intermolecular forces allows for rational prediction. This theoretical understanding, when coupled with rigorous and validated experimental protocols such as the shake-flask method, provides the reliable, high-quality data necessary to guide solvent selection for synthesis, purification, and formulation. This guide provides the framework and methodologies for researchers to confidently generate and interpret this critical data, mitigating risks and accelerating the journey from chemical entity to viable drug candidate.
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PubChem. Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Available from: [Link].
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PubMed Central. Amino-functionalized (meth)acryl polymers by use of a solvent-polarity sensitive protecting group (Br-t-BOC). Beilstein J Org Chem. (2016). Available from: [Link].
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PubChem. Compound Summary for CID 723833, 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Available from: [Link].
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PubChem. Compound Summary for CID 47215725, 4-(N-BOC-Amino)-1-(pivaloyl)piperidine. National Center for Biotechnology Information. Available from: [Link].
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An In-Depth Technical Guide to tert-Butyl (1-propanoylpiperidin-4-yl)carbamate
A Core Synthetic Precursor for Advanced Drug Discovery
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl (1-propanoylpiperidin-4-yl)carbamate, a key building block in contemporary medicinal chemistry. The document delineates the compound's precise chemical identity according to IUPAC nomenclature, details its physicochemical properties, and presents a robust, field-proven protocol for its synthesis and characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics. The strategic importance of the N-acylated 4-aminopiperidine scaffold is highlighted, with a focus on its role in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for engaging with biological targets. Among its many derivatives, the 4-aminopiperidine motif is of particular significance. This structure serves as a versatile anchor for building molecular complexity, enabling the exploration of chemical space to optimize drug-like properties.
The strategic functionalization of the 4-aminopiperidine core at both the 1- and 4-positions allows for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The amino group at the 4-position, often protected during synthesis, provides a vector for introducing pharmacophoric elements that can interact with target proteins. Simultaneously, the piperidine nitrogen at the 1-position can be derivatized to modulate polarity, basicity, and overall molecular size, which are critical factors in determining a compound's solubility, permeability, and metabolic stability. This dual-handle approach is a cornerstone of modern drug design, and compounds like tert-butyl (1-propanoylpiperidin-4-yl)carbamate are instrumental in this process.
Chemical Identity and Properties
IUPAC Nomenclature
The systematic IUPAC name for the compound commonly referred to as 4-(BOC-Amino)-1-propanoylpiperidine is tert-butyl (1-propanoylpiperidin-4-yl)carbamate . This name is derived from the following structural components:
-
Carbamate: The core functional group is a carbamate, an ester of carbamic acid (NH₂COOH).
-
tert-butyl: This indicates the ester portion of the carbamate is a tert-butyl group. This is the "BOC" part of the common name, which stands for tert-butoxycarbonyl.
-
Piperidin-4-yl: The carbamate's nitrogen atom is attached to the 4-position of a piperidine ring.
-
1-propanoyl: The nitrogen atom at the 1-position of the piperidine ring is acylated with a propanoyl group (a three-carbon acyl group).
Chemical Structure
Physicochemical Properties
| Property | Value (for 4-(Boc-amino)piperidine) | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |
| Molecular Weight | 200.28 g/mol | [2] |
| Physical State | Solid | [3] |
| Melting Point | 158.0 to 162.0 °C | [3] |
| Solubility | Soluble in Methanol | [3] |
Synthesis and Mechanism
The synthesis of tert-butyl (1-propanoylpiperidin-4-yl)carbamate is achieved through the N-acylation of tert-butyl piperidin-4-ylcarbamate (also known as 4-(Boc-amino)piperidine). This reaction is a standard amide bond formation.
Synthetic Scheme
Detailed Experimental Protocol
This protocol is based on established methods for the N-acylation of secondary amines.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the cooled solution and stir for 10-15 minutes. The base is crucial to neutralize the HCl generated during the reaction.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise to the reaction mixture. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (1-propanoylpiperidin-4-yl)carbamate as a pure compound.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the resulting ammonium salt by the base, yields the final amide product.
Characterization
While a specific, published full dataset for tert-butyl (1-propanoylpiperidin-4-yl)carbamate is not available, the expected spectral data can be predicted based on the analysis of its structural components and data from closely related compounds.
Expected Spectroscopic Data:
-
¹H NMR:
-
A singlet around 1.45 ppm corresponding to the nine protons of the tert-butyl group.
-
Multiplets for the piperidine ring protons. The protons on carbons 2, 3, 5, and 6 will show complex splitting patterns due to axial and equatorial positions and coupling to each other.
-
A quartet and a triplet for the ethyl group of the propanoyl moiety.
-
A broad singlet for the NH proton of the carbamate.
-
-
¹³C NMR:
-
A signal around 170-175 ppm for the amide carbonyl carbon.
-
A signal around 155 ppm for the carbamate carbonyl carbon.
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
Signals in the range of 25-50 ppm for the piperidine and ethyl carbons.
-
A signal around 28 ppm for the methyl carbons of the tert-butyl group.
-
-
IR Spectroscopy:
-
A strong absorption band around 1700-1720 cm⁻¹ for the C=O stretch of the carbamate.
-
A strong absorption band around 1620-1640 cm⁻¹ for the C=O stretch of the amide.
-
An absorption band around 3300-3400 cm⁻¹ for the N-H stretch of the carbamate.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺ ion at m/z corresponding to the molecular weight of the compound plus a proton.
-
Possible fragmentation patterns include the loss of the tert-butyl group or the entire Boc group.
-
Applications in Drug Discovery and Development
The N-acylated 4-(Boc-amino)piperidine scaffold is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The propanoyl group at the 1-position can serve several purposes:
-
Modulation of Physicochemical Properties: The acyl group can influence the compound's lipophilicity, polarity, and hydrogen bonding capacity, thereby affecting its solubility, permeability, and oral bioavailability.
-
Metabolic Blocking: Acylation of the piperidine nitrogen can prevent N-dealkylation, a common metabolic pathway for piperidine-containing drugs.
-
Pharmacophore Element: In some cases, the acyl group itself can be a key pharmacophoric element, participating in binding interactions with the target protein.
The Boc-protected amine at the 4-position is a synthetic handle that, after deprotection, allows for the introduction of diverse functionalities. This is a common strategy in the development of various classes of drugs, including:
-
GPCR Ligands: The 4-aminopiperidine core is found in many antagonists and agonists of G-protein coupled receptors.
-
Enzyme Inhibitors: This scaffold is used to construct inhibitors for various enzymes, including kinases and proteases.
-
Ion Channel Modulators: Derivatives of 4-aminopiperidine have been explored as modulators of various ion channels.
For example, 4-aminopiperidine derivatives have been investigated as cognition enhancers and as inhibitors of Hepatitis C virus assembly.[2]
Conclusion
tert-Butyl (1-propanoylpiperidin-4-yl)carbamate is a strategically important synthetic intermediate that provides a versatile platform for the development of novel drug candidates. Its synthesis via N-acylation of 4-(Boc-amino)piperidine is a straightforward and robust process. The ability to independently functionalize the 1- and 4-positions of the piperidine ring allows for the systematic optimization of both pharmacokinetic and pharmacodynamic properties. This technical guide provides the necessary information for the efficient synthesis, characterization, and utilization of this valuable building block in drug discovery programs.
References
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PubChem. tert-Butyl N-(piperidin-4-ylmethyl)carbamate. PubChem Compound Summary for CID 723429. Accessed January 24, 2026. [Link]
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Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Accessed January 24, 2026. [Link]
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Supporting Information. 2 - Supporting Information. Accessed January 24, 2026. [Link]
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PubChem. 4-(N-Boc-amino)piperidine. PubChem Compound Summary for CID 723833. Accessed January 24, 2026. [Link]
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ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... Accessed January 24, 2026. [Link]
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National Library of Medicine. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Accessed January 24, 2026. [Link]
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ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Accessed January 24, 2026. [Link]
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Princeton University. SUPPLEMENTARY INFORMATION. Accessed January 24, 2026. [Link]
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National Library of Medicine. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Accessed January 24, 2026. [Link]
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National Institute of Standards and Technology. Butyl carbamate. NIST Chemistry WebBook, SRD 69. Accessed January 24, 2026. [Link]
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Aapptec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Accessed January 24, 2026. [Link]
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ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Accessed January 24, 2026. [Link]
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National Library of Medicine. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Accessed January 24, 2026. [Link]
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A Technical Guide to the-Potential-Biological-Activity-of-N-BOC-N'-propanoyl-4-aminopiperidine
Executive Summary
This document provides a comprehensive technical framework for investigating the potential biological activity of the novel compound, N-BOC-N'-propanoyl-4-aminopiperidine. As direct biological data for this specific molecule is not currently available in public literature, this guide establishes a hypothesis-driven approach grounded in structure-activity relationships (SAR) of analogous compounds. The 4-aminopiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in centrally active agents.[1][2] Based on this core and its specific acyl modifications, we hypothesize that N-BOC-N'-propanoyl-4-aminopiperidine is a promising candidate for modulation of G-protein coupled receptors (GPCRs), particularly opioid receptors.
This guide details a systematic, multi-stage validation strategy, beginning with in vitro receptor binding and functional assays to identify primary molecular targets and quantify ligand efficacy. This is followed by a proposed in vivo study to assess physiological response in a relevant animal model. Detailed, field-proven protocols for each experimental stage are provided, alongside the scientific rationale for methodological choices. The aim is to furnish drug discovery and development professionals with a rigorous, self-validating roadmap for elucidating the pharmacological profile of this and structurally related compounds.
Introduction and Rationale
The 4-aminopiperidine moiety is a cornerstone of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[2] Its structural rigidity and basic nitrogen atom are key pharmacophoric features that facilitate interactions with a wide array of biological targets, including analgesics, antidepressants, and cognition enhancers.[2][3] The specific compound of interest, N-BOC-N'-propanoyl-4-aminopiperidine, appends two key substituents to this core:
-
N-propanoyl group: The acylation of the 4-amino nitrogen is a critical determinant of biological activity. In the context of opioid ligands, the nature of the N-acyl or N-alkyl substituent on the piperidine ring plays a pivotal role in receptor affinity, selectivity, and functional efficacy (agonist vs. antagonist).[4][5]
-
N-BOC (tert-butyloxycarbonyl) group: This is a common protecting group for amines in organic synthesis.[6][7] While often considered a temporary, removable group, its presence can impact the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which may influence its biological profile in initial screens.[8][9]
Given that the piperidine ring is a fundamental component of potent opioids like morphine and fentanyl, a primary hypothesis is that N-BOC-N'-propanoyl-4-aminopiperidine may exhibit activity at one or more opioid receptor subtypes (μ, δ, κ).[10][11] This guide outlines the necessary steps to systematically test this hypothesis.
Physicochemical Properties and Structural Analysis
A preliminary in silico analysis provides insight into the drug-like properties of the target compound.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 270.37 g/mol | Falls within the typical range for small molecule drugs, favoring good absorption and distribution. |
| LogP (Lipophilicity) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, which is crucial for CNS penetration. |
| Topological Polar Surface Area (TPSA) | 58.6 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding interactions. |
Note: Values are estimations from standard cheminformatics software and require experimental verification.
The central 4-aminopiperidine scaffold is decorated on its two nitrogen atoms, which can influence its interaction with biological targets.[12][13] The propanoyl amide linkage introduces a planar, polar group capable of hydrogen bonding, while the bulky, lipophilic BOC group at the piperidine nitrogen may influence receptor docking and the overall pharmacokinetic profile.
Proposed Biological Targets and Validation Strategy
Based on the structural analysis, the primary hypothesized targets are the opioid receptors . The validation strategy is designed as a hierarchical screening cascade, moving from broad binding assays to specific functional assays and finally to an integrated physiological model.
Experimental Validation Workflow
The proposed workflow ensures a logical progression from target identification to functional characterization. This approach maximizes resource efficiency by using high-throughput primary screens to identify promising activities before committing to more complex, lower-throughput assays.
Caption: High-level experimental workflow for pharmacological characterization.
Detailed Experimental Protocols
The following protocols are provided as standardized, validated methodologies for assessing the potential opioid activity of N-BOC-N'-propanoyl-4-aminopiperidine.
In Vitro Assay 1: Opioid Receptor Radioligand Binding
-
Objective: To determine the binding affinity (Ki) of the test compound for the human mu (μ), delta (δ), and kappa (κ) opioid receptors.
-
Causality: This is the foundational experiment to confirm direct physical interaction between the compound and its hypothesized targets. A competitive binding format is used to measure how effectively the test compound displaces a known high-affinity radioligand, thereby quantifying its own binding affinity.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing either the human μ, δ, or κ opioid receptor.
-
Assay Buffer: Prepare Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of assay buffer containing cell membranes (10-20 µg protein/well).
-
25 µL of the appropriate radioligand: [³H]DAMGO for μ, [³H]DPDPE for δ, or [³H]U-69,593 for κ receptors at a concentration near their Kd.
-
25 µL of test compound solution (N-BOC-N'-propanoyl-4-aminopiperidine) at concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Controls:
-
Total Binding: Contains radioligand and membranes, but no test compound (vehicle only).
-
Non-specific Binding (NSB): Contains radioligand, membranes, and a high concentration (10 µM) of a non-radioactive competing ligand (e.g., Naloxone).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Termination & Harvesting: Terminate the binding reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration inhibiting 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
In Vitro Assay 2: cAMP Accumulation Functional Assay
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on adenylyl cyclase activity.
-
Causality: Opioid receptors, being primarily Gi/o-coupled, inhibit the enzyme adenylyl cyclase upon activation by an agonist, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[14] This assay directly measures this functional consequence of receptor activation.
Step-by-Step Protocol:
-
Cell Culture: Use CHO or HEK293 cells stably expressing the opioid receptor subtype identified as a "hit" in the binding assay.
-
Cell Plating: Seed cells into a 384-well plate and grow to confluence.[15]
-
Assay Procedure:
-
Aspirate growth media and add 5 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add 5 µL of the test compound at various concentrations. For antagonist mode, co-incubate with a known agonist (e.g., DAMGO at its EC₈₀).
-
Add 5 µL of Forskolin (an adenylyl cyclase activator) to all wells to induce a measurable baseline of cAMP production.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.[16]
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[17] The HTRF signal is inversely proportional to the amount of cAMP produced.[18]
-
Data Analysis:
-
Agonist Mode: Plot the HTRF signal against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist Mode: Determine the IC₅₀ of the test compound in inhibiting the agonist response.
-
Signaling Pathway Context
The cAMP assay directly probes the canonical Gi-coupled GPCR signaling pathway. An agonist binding to the receptor facilitates the exchange of GDP for GTP on the Gαi subunit, causing it to dissociate and inhibit adenylyl cyclase (AC), thereby reducing cAMP production.
Caption: Simplified Gi-coupled GPCR signaling pathway.
In Vivo Assay: Mouse Hot Plate Test
-
Objective: To assess the antinociceptive (analgesic) properties of the compound in a live animal model.
-
Causality: The hot plate test measures the reaction time of an animal to a thermal pain stimulus.[19] Centrally acting analgesics, such as opioids, increase this reaction latency by modulating pain signaling pathways in the brain and spinal cord.[20][21] This provides an integrated measure of the compound's ability to produce a physiologically relevant effect.
Step-by-Step Protocol:
-
Animals: Use male ICR mice (20-25 g). Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[22]
-
Apparatus: A commercial hot plate apparatus set to a constant temperature of 55 ± 0.5°C.[20]
-
Procedure:
-
Baseline: Gently place each mouse on the hot plate and measure the time (latency) until it exhibits a pain response (e.g., licking a hind paw or jumping).[19][21] This is the baseline latency. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[22]
-
Dosing: Administer the test compound (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., morphine).
-
Post-Dosing Measurement: At set time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency again.
-
-
Data Analysis: Convert the data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine dose- and time-dependent effects.
Data Interpretation and Future Directions
-
In Vitro Results: A compound demonstrating a low nanomolar Ki in the binding assay and a corresponding low nanomolar EC₅₀ with high efficacy in the cAMP assay would be considered a potent and efficacious agonist, warranting progression to in vivo studies.[5] The relative affinity and efficacy at μ, δ, and κ receptors will define its selectivity profile.
-
In Vivo Results: A statistically significant, dose-dependent increase in paw-lick or jump latency in the hot plate test would confirm analgesic activity.[12]
-
Future Directions: A promising initial profile would lead to several subsequent steps:
-
Lead Optimization: Synthesize analogs to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
BOC Group Removal: Synthesize the analog without the N-BOC group to determine the active pharmacophore, as the BOC group is typically removed under acidic conditions.[23][24]
-
Expanded Pharmacology: Profile the compound against a broader panel of receptors to identify any off-target activities.
-
ADME/Tox Studies: Conduct formal pharmacokinetic and toxicology studies to assess its drugability and safety profile.
-
References
-
Al-Rawi, S., Dawood, A., & Al-Shahed, M. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. [Link]
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Chen, C., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chem-Impex. (n.d.). 4-Aminopiperidine. Chem-Impex International. [Link]
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Faculty of Pharmacy, Zagazig University. (n.d.). Analgesia Hot Plate Test. [Link]
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Li, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 4-(BOC-Amino)-1-propanoylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 4-(BOC-Amino)-1-propanoylpiperidine is a key building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. Ensuring its chemical integrity through appropriate storage and handling is paramount to the success of research and development endeavors. This guide provides a detailed examination of the stability profile of 4-(BOC-Amino)-1-propanoylpiperidine, outlining its potential degradation pathways and offering evidence-based recommendations for its storage. Furthermore, it details a comprehensive, self-validating protocol for stability assessment, including forced degradation studies and the development of a stability-indicating analytical method, to empower researchers with the tools to maintain the quality and reliability of this critical reagent.
Introduction: The Pivotal Role of Starting Material Integrity in Drug Discovery
In the intricate process of drug development, the quality of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. 4-(BOC-Amino)-1-propanoylpiperidine, featuring a piperidine core, a propanoyl group, and a BOC-protected amine, is a versatile intermediate in the synthesis of a wide array of biologically active molecules. The inherent reactivity of its functional groups, however, necessitates a thorough understanding of its chemical stability to prevent the introduction of impurities that could compromise subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide serves as a technical resource for scientists, providing in-depth insights into the stability and optimal storage conditions for this compound.
Chemical Profile and Inherent Stability Considerations
4-(BOC-Amino)-1-propanoylpiperidine's stability is intrinsically linked to its molecular structure, which contains three key functional moieties: the tert-butyloxycarbonyl (BOC) protecting group, the tertiary amide (propanoylpiperidine), and the piperidine ring itself.
-
The BOC Protecting Group: The BOC group is notoriously labile to acidic conditions.[1][2] The mechanism of deprotection involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which readily decarboxylates to yield the free amine.[1] This susceptibility to acid-catalyzed hydrolysis is a primary consideration for the stability of 4-(BOC-Amino)-1-propanoylpiperidine. The BOC group is generally stable to basic conditions and most nucleophiles.[3]
-
The Tertiary Amide: The propanoyl group attached to the piperidine nitrogen forms a tertiary amide. While amides are generally considered robust functional groups, they can undergo hydrolysis under both acidic and basic conditions, albeit typically requiring more forcing conditions than the cleavage of the BOC group. The hydrolytic stability of N-acyl piperidines is a factor to consider, particularly under non-neutral pH conditions.[4]
-
The Piperidine Ring: The piperidine ring is a saturated heterocycle and is generally stable. However, the tertiary amine within the ring structure can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products, especially in the presence of strong oxidizing agents.[5]
A general safety data sheet for a related compound, 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid, indicates stability under recommended storage conditions but cautions against contact with strong oxidizing agents and strong acids.[5]
Recommended Storage and Handling Protocols
To ensure the long-term integrity of 4-(BOC-Amino)-1-propanoylpiperidine, the following storage and handling conditions are recommended, based on its chemical properties and general laboratory best practices.
Table 1: Recommended Storage Conditions for 4-(BOC-Amino)-1-propanoylpiperidine
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. For long-term storage, -20 °C is preferable. | Reduces the rate of potential thermal degradation and hydrolytic reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation. |
| Container | Use a tightly sealed, opaque container. | Prevents exposure to moisture and light, which can promote hydrolytic and photolytic degradation. |
| Incompatibilities | Avoid contact with strong acids, strong bases, and strong oxidizing agents. | The BOC group is acid-labile, and the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions. The piperidine nitrogen can be oxidized.[5] |
Handling:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
A Framework for Self-Validating Stability Assessment
A robust stability testing program is essential to definitively characterize the stability of 4-(BOC-Amino)-1-propanoylpiperidine and to establish a reliable shelf-life. This involves subjecting the compound to a series of stress conditions in what are known as forced degradation studies. The goal is to intentionally degrade the sample to an extent of 5-20% to ensure that any potential degradation products are generated and can be detected by a stability-indicating analytical method.[6][7]
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation studies are a critical component of a comprehensive stability assessment.[6] They provide insight into the intrinsic stability of the molecule and help in the development and validation of a stability-indicating analytical method.
dot
Caption: Workflow for Forced Degradation Studies.
Experimental Protocol: Forced Degradation of 4-(BOC-Amino)-1-propanoylpiperidine
-
Preparation of Stock Solution: Prepare a stock solution of 4-(BOC-Amino)-1-propanoylpiperidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat at 60 °C for specified time points. Withdraw aliquots, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for specified time points. Withdraw aliquots and dilute for analysis.
-
Thermal Degradation: Expose the solid compound to dry heat at 60 °C for a specified duration. Also, heat a solution of the compound in the chosen solvent at 60 °C. At each time point, withdraw a sample, dissolve if necessary, and dilute for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.
Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are anticipated under forced degradation conditions.
dot
Caption: Predicted Major Degradation Pathways.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating the intact compound from its potential degradation products, process impurities, and other related substances.[10] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.
Table 2: Starting Parameters for HPLC Method Development
| Parameter | Suggested Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides a low pH to ensure good peak shape for the amine-containing compounds. Note: Prolonged exposure to TFA can cause BOC deprotection.[11] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | A common organic modifier for reverse-phase chromatography. |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. | To ensure elution of both polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | Amide and carbamate bonds show absorbance at this wavelength. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
Method Validation: Once the method is developed, it must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.
Conclusion: A Proactive Approach to Ensuring Compound Integrity
The stability and proper storage of 4-(BOC-Amino)-1-propanoylpiperidine are critical factors that influence the reliability and success of synthetic chemistry programs. By understanding its inherent chemical liabilities, particularly the acid-sensitive BOC group, and implementing the recommended storage and handling protocols, researchers can significantly mitigate the risk of degradation. Furthermore, the adoption of a systematic approach to stability testing, including forced degradation studies and the development of a validated stability-indicating analytical method, provides a robust framework for ensuring the quality and integrity of this vital chemical intermediate. This proactive approach to stability management not only safeguards the immediate research outcomes but also contributes to the overall efficiency and success of the drug development pipeline.
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Acylation of 4-amino-1-Boc-piperidine with Propanoyl Chloride: An In-Depth Technical Guide
Introduction: Strategic Importance in Medicinal Chemistry
The acylation of 4-amino-1-Boc-piperidine to form N-(1-Boc-piperidin-4-yl)propanamide is a cornerstone reaction in contemporary drug discovery and development. The piperidine moiety is a privileged scaffold, frequently incorporated into pharmacologically active agents due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group offers a robust and readily cleavable handle, essential for multi-step synthetic campaigns. This specific acylation introduces a propanoyl group, a common feature in many bioactive molecules, thereby generating a versatile intermediate for the synthesis of a diverse array of therapeutic candidates, including analogs of potent analgesics.[1] A thorough understanding of the underlying mechanism, reaction parameters, and analytical verification is paramount for achieving high-yield, high-purity synthesis in a research and development setting.
Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway
The reaction between 4-amino-1-Boc-piperidine and propanoyl chloride proceeds via a well-established nucleophilic acyl substitution mechanism.[2][3][4][5][6] This process can be dissected into two principal stages: nucleophilic addition followed by elimination.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of propanoyl chloride. This forms a transient tetrahedral intermediate.[4][5]
-
Elimination: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.[2][5]
A non-nucleophilic organic base, such as triethylamine, is crucial in this reaction. It serves as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated as a byproduct.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8] This overall process is a variation of the well-known Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acid chlorides.[4][8][9][10][11]
Visualizing the Reaction Pathway
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4-(BOC-Amino)-1-propanoylpiperidine as an intermediate in drug synthesis
An In-Depth Guide to the Synthesis and Application of 4-(BOC-Amino)-1-propanoylpiperidine in Pharmaceutical Development
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, handling, and strategic application of 4-(BOC-Amino)-1-propanoylpiperidine. This key intermediate is a versatile building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures for targeted therapeutics.
Strategic Importance in Medicinal Chemistry
The piperidine ring is a privileged scaffold, a structural motif frequently found in a vast array of clinically approved drugs due to its favorable physicochemical properties, which can enhance metabolic stability, solubility, and bioavailability.[1] 4-(BOC-Amino)-1-propanoylpiperidine is a strategically designed derivative that offers two distinct points for chemical modification, controlled by the robust tert-butyloxycarbonyl (BOC) protecting group.
The molecule consists of a central piperidine core with two key functionalities:
-
N-Propanoyl Group: This acyl group at the 1-position modifies the piperidine's basicity and lipophilicity. In many drug scaffolds, this position is crucial for interacting with the target protein or for fine-tuning pharmacokinetic properties.
-
4-(BOC-Amino) Group: The amine at the 4-position is masked with a BOC protecting group. This acid-labile group provides a stable, temporary block, allowing chemists to perform reactions on other parts of a molecule without unintended side reactions involving the amine.[2] Its selective removal under acidic conditions reveals a nucleophilic amine, ready for subsequent coupling reactions to build the final active pharmaceutical ingredient (API).
This dual functionality makes it an invaluable intermediate in the synthesis of compounds such as novel fentanyl analogues, Proteolysis-targeting chimeras (PROTACs), and CCR5 antagonists for HIV-1 entry inhibition.[3][4][5][6]
Physicochemical Properties and Safety Protocols
A thorough understanding of the compound's properties and hazards is paramount for safe and effective laboratory use.
Compound Data Summary
| Property | Value | Source |
| IUPAC Name | tert-butyl (1-propanoylpiperidin-4-yl)carbamate | N/A |
| Molecular Formula | C₁₃H₂₄N₂O₃ | N/A |
| Molecular Weight | 256.34 g/mol | N/A |
| CAS Number | Not directly available; synthesized from 4-Amino-1-Boc-piperidine (CAS: 87120-72-7) | [7] |
| Appearance | Typically an off-white to pale yellow solid or oil | N/A |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | N/A |
Safety and Handling
The precursor, 4-Amino-1-Boc-piperidine, is classified as hazardous.[7][8] The acylated product should be handled with similar precautions.
-
Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation.[7][8]
-
Precautionary Measures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][10]
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[9]
-
Synthetic Protocols: From Precursor to Intermediate
The synthesis of 4-(BOC-Amino)-1-propanoylpiperidine is a two-stage process: first, the synthesis of its precursor, 4-Amino-1-Boc-piperidine, followed by its N-acylation.
Synthesis of Precursor: 4-Amino-1-Boc-piperidine
One efficient and scalable method starts from 4-piperidinecarboxamide, proceeding through a Hofmann-type rearrangement after BOC protection.[11]
Protocol 3.1: Synthesis of 4-Amino-1-Boc-piperidine
Step A: BOC Protection of 4-Piperidinecarboxamide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-piperidinecarboxamide (1.0 eq) and triethylamine (1.2 eq) in a mixture of water and a suitable organic solvent like dichloromethane (DCM).
-
Reaction: Cool the mixture to 0-5°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise while maintaining the temperature.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 8-10 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once complete, adjust the pH to 6-7 with a dilute HCl solution. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Boc-4-piperidinecarboxamide.[11]
-
Purification: Recrystallize the crude product from acetone at a low temperature (0-2°C) to obtain a pure white crystalline powder.[11]
Step B: Hofmann Rearrangement to 4-Amino-1-Boc-piperidine
-
Setup: In a three-necked flask, prepare a solution of sodium hydroxide (40-60%) and cool it to below 25°C.
-
Reaction: Slowly add bromine (1.0-1.2 eq) to the cooled NaOH solution. Then, add the 1-Boc-4-piperidinecarboxamide (1.0 eq) from Step A.
-
Heating: Heat the mixture to reflux for 3-5 hours.
-
Work-up: Cool the reaction to room temperature. Carefully adjust the pH to be acidic with cold dilute HCl, then make it basic with a saturated sodium bicarbonate solution.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic phase over Na₂SO₄, filter, and concentrate. The crude product can be purified by low-temperature crystallization from petroleum ether to yield 4-Amino-1-Boc-piperidine as a white solid.[11]
Caption: Synthetic scheme for 4-Amino-1-Boc-piperidine.
N-Acylation to form 4-(BOC-Amino)-1-propanoylpiperidine
This step involves a standard nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks an activated propanoyl source.
Protocol 3.2: Synthesis of 4-(BOC-Amino)-1-propanoylpiperidine
-
Materials & Setup:
-
4-Amino-1-Boc-piperidine (1.0 eq)
-
Propanoyl chloride (1.2 eq) or Propionic anhydride (1.2 eq)
-
A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM) as the solvent
-
Round-bottom flask, magnetic stirrer, dropping funnel, under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
Dissolve 4-Amino-1-Boc-piperidine and the base in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add propanoyl chloride dropwise via the dropping funnel over 15-20 minutes. The causality here is to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
-
Reaction Monitoring & Work-up:
-
Purification:
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[13]
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue using flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 4-(BOC-Amino)-1-propanoylpiperidine.[12][14]
-
Caption: N-Acylation of 4-Amino-1-Boc-piperidine.
Application in Multi-Step Drug Synthesis
The utility of 4-(BOC-Amino)-1-propanoylpiperidine lies in the sequential deprotection and subsequent functionalization of the 4-amino group.
BOC Deprotection
The BOC group is reliably removed under acidic conditions, liberating the primary amine for the next synthetic step.
Protocol 4.1: BOC Group Deprotection
-
Setup: Dissolve 4-(BOC-Amino)-1-propanoylpiperidine (1.0 eq) in DCM.
-
Reagent Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of 4M HCl in dioxane.[15] The choice of acid depends on the sensitivity of other functional groups in the molecule.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The mechanism involves protonation of the BOC carbonyl, followed by the loss of isobutylene and carbon dioxide.[16]
-
Work-up:
-
Monitor by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product, 4-amino-1-propanoylpiperidine, is often obtained as a TFA or HCl salt. It can be used directly in the next step or neutralized by washing with a mild base if the free amine is required.
-
Synthetic Workflow Example: Building a Drug Scaffold
The deprotected intermediate is a versatile platform for constructing various drug classes.
Caption: General workflow from intermediate to a final drug scaffold.
Application Examples:
-
Fentanyl Analogs: The liberated 4-amino group can be acylated with another group or reacted with an aniline derivative, forming the core structure of potent analgesics.[4][6]
-
PROTACs: The amine can be attached to a linker, which is then connected to a warhead that binds to a target protein, creating a bifunctional molecule for targeted protein degradation.[3]
-
CCR5 Antagonists: The amine serves as a key attachment point for building complex structures that can block the entry of the HIV virus into host cells.[5]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in N-acylation | - Incomplete reaction.- Inactive catalyst/reagents.- Side reactions (e.g., di-acylation).- Product loss during work-up. | - Increase reaction time or temperature moderately.- Use fresh, anhydrous solvents and reagents.- Ensure slow, controlled addition of the acylating agent at low temperature.- Optimize extraction pH and chromatography conditions.[13] |
| Incomplete BOC deprotection | - Insufficient acid concentration or reaction time.- Presence of water in the reaction, which can lower acidity. | - Increase the concentration of TFA or HCl.- Extend the reaction time and monitor closely by TLC/LC-MS.- Ensure all reagents and solvents are anhydrous.[17] |
| Formation of multiple byproducts | - Reaction temperature too high.- Base is too strong or nucleophilic.- Unstable product under reaction or work-up conditions. | - Maintain low temperature (0°C) during reagent addition.- Use a hindered, non-nucleophilic base like DIPEA.- Perform a milder work-up, avoiding strong acids or bases if the product is sensitive. |
Conclusion
4-(BOC-Amino)-1-propanoylpiperidine is a high-value, strategically designed intermediate that provides chemists with precise control over the synthesis of complex, multi-functional molecules. Its robust BOC-protected amine allows for selective functionalization, making it a cornerstone in the development of next-generation therapeutics across multiple disease areas. The protocols and insights provided herein serve as a practical guide for its effective synthesis and application in pharmaceutical research and development.
References
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PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]
- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
ResearchGate. Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Wikipedia. 1-Boc-4-AP. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
UBE. Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. [Link]
- Google Patents. CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof.
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Radboud Repository. Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. How to remove excess 4-amino piperidine from reaction medium? [Link]
-
ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. [Link]
-
PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. [Link]
-
YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
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Application Notes and Protocols: The Strategic Use of the 4-(BOC-Amino)piperidine Scaffold in the Synthesis of Potent Enzyme Inhibitors
Introduction: The 4-Aminopiperidine Scaffold as a Privileged Motif in Enzyme Inhibition
In the landscape of modern drug discovery, certain chemical structures consistently emerge as core components of successful therapeutic agents. The 4-aminopiperidine moiety is one such "privileged scaffold," valued for its conformational rigidity, basic nitrogen center for salt formation, and three-dimensional character that allows for precise orientation of functional groups within complex biological targets. Its derivatives are integral to a wide array of approved drugs and clinical candidates, particularly in the domain of enzyme inhibitors.
This guide focuses on the synthetic utility of a key intermediate, 4-(BOC-Amino)-1-propanoylpiperidine , and more broadly, the versatile 4-(N-BOC-amino)piperidine building block. The tert-butyloxycarbonyl (BOC) protecting group is instrumental in this context. It shields the primary amine at the C4 position, allowing for selective and controlled modifications at the piperidine nitrogen (N1).[1] This BOC group is stable under a variety of reaction conditions but can be readily removed with mild acid, enabling subsequent functionalization in multi-step syntheses.[1]
The propanoyl group at the N1 position serves as an example of N-acylation, a common strategy to introduce specific interactions with an enzyme's active site. By strategically modifying both the N1 and C4 positions of the piperidine ring, medicinal chemists can generate vast libraries of compounds, fine-tuning their potency, selectivity, and pharmacokinetic properties against a range of enzyme targets. This document provides a detailed exploration of the application of this scaffold in synthesizing inhibitors for critical enzyme classes, complete with actionable protocols for the research scientist.
Core Synthetic Strategy: A Modular Approach
The power of the 4-(BOC-Amino)piperidine scaffold lies in its modularity. Researchers can start with commercially available precursors and build complexity in a stepwise fashion. The general workflow allows for diversification at two key points, enabling the exploration of structure-activity relationships (SAR).
Figure 1: General workflow for synthesizing enzyme inhibitors.
Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones like GLP-1, which are crucial for regulating blood glucose.[2] Inhibiting DPP-4 prolongs the action of these hormones, making it an effective strategy for managing type 2 diabetes.[3] The 4-aminopiperidine scaffold is a cornerstone of many DPP-4 inhibitors, as it mimics the dipeptide nature of the enzyme's natural substrates.[4][5]
Causality Behind Experimental Choices: In the synthesis of many gliptins (DPP-4 inhibitors), the 4-aminopiperidine fragment is coupled with a β-amino acid derivative. The piperidine nitrogen often interacts with specific residues in the S2 subsite of the enzyme, while the functionalized amino group at C4 binds to the S1 subsite. The choice of coupling agent and base is critical for efficient amide bond formation while minimizing side reactions.
Protocol 1: Synthesis of a Key DPP-4 Inhibitor Intermediate
This protocol details the coupling of (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid with a deprotected aminopiperidine scaffold, a common step in the synthesis of potent DPP-4 inhibitors.
Objective: To synthesize (3R)-1-(piperidin-4-ylamino)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butan-1-one intermediate.
Materials:
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid | 361.33 | 6.00 | 2.17 g |
| 4-Amino-1-Boc-piperidine | 200.27 | 6.00 | 1.20 g |
| 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) | 299.24 | 6.00 | 1.79 g |
| Triethylamine (TEA) | 101.19 | 15.00 | 2.10 mL |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
| Trifluoroacetic acid (TFA) | 114.02 | - | 5 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Step-by-Step Methodology:
-
BOC Deprotection:
-
To a 100 mL round-bottom flask, add 4-Amino-1-Boc-piperidine (1.20 g, 6.00 mmol) and anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic acid (TFA, 5 mL) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. The crude piperidin-4-amine TFA salt is used directly in the next step.
-
-
Amide Coupling:
-
In a separate 100 mL round-bottom flask, dissolve (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid (2.17 g, 6.00 mmol) and DEPBT (1.79 g, 6.00 mmol) in anhydrous DCM (10 mL).[2]
-
Add Triethylamine (2.10 mL, 15.00 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add the crude piperidin-4-amine TFA salt from the previous step to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor completion by TLC (Eluent: 10% Methanol in DCM).[2]
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with DCM (30 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (gradient elution, 2-10% Methanol in DCM) to yield the desired intermediate.
-
Self-Validation: The success of the reaction is confirmed by LC/MS analysis, which should show a major peak corresponding to the mass of the product. 1H NMR spectroscopy should confirm the presence of signals from both the trifluorophenylbutanoic acid and piperidine moieties.
Application in Cysteine Protease Inhibitor Synthesis
Cysteine proteases, such as the papain family, are involved in a variety of pathological processes, including parasitic infections and tumor invasion.[6] Inhibitors often feature a peptidomimetic scaffold that directs an electrophilic "warhead" to the active site cysteine residue, forming a covalent bond.[7][8] The 4-(BOC-amino)piperidine scaffold can be used to construct the peptidomimetic backbone, positioning the warhead for optimal reactivity and selectivity.
Rationale for Scaffold Use: The piperidine ring restricts the conformational freedom of the inhibitor, which can lead to higher binding affinity and selectivity. The BOC-protected amine provides a convenient handle for building out the peptide-like chain (e.g., P2, P3 positions) through standard peptide coupling chemistry. The piperidine nitrogen can be functionalized to occupy the P1' pocket of the enzyme.
Figure 2: Inhibitor binding in a cysteine protease active site.
Protocol 2: N-Acylation with a Propanoyl Group
This protocol provides a general method for acylating the piperidine nitrogen, as would be done to create the specific molecule in the topic, 4-(BOC-Amino)-1-propanoylpiperidine , assuming the C4-amino group is already functionalized and the N1-BOC group has been removed.
Objective: To acylate the N1 position of a 4-substituted piperidine with a propanoyl group.
Materials:
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| 4-Substituted Piperidine HCl salt | - | 5.00 | - |
| Propionyl Chloride | 92.52 | 5.50 | 0.48 mL |
| Triethylamine (TEA) | 101.19 | 11.00 | 1.53 mL |
| Dichloromethane (DCM), anhydrous | - | - | 25 mL |
| 1M HCl (aq.) | - | - | 15 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | 15 mL |
| Brine | - | - | 15 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
Step-by-Step Methodology:
-
Reaction Setup:
-
Suspend the 4-substituted piperidine HCl salt (5.00 mmol) in anhydrous DCM (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add Triethylamine (1.53 mL, 11.00 mmol) to neutralize the HCl salt and act as a base. Stir for 10 minutes.
-
Slowly add Propionyl Chloride (0.48 mL, 5.50 mmol) dropwise to the reaction mixture. A white precipitate of triethylamine hydrochloride will form.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC/MS to confirm the consumption of the starting material.
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM (25 mL).
-
Wash the organic layer sequentially with 1M HCl (1 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography (typically using a hexane/ethyl acetate gradient) to obtain the pure N-propanoyl piperidine derivative.
-
Summary of Applications and Reported Potencies
The versatility of the 4-aminopiperidine scaffold is evident from its successful application in developing inhibitors for a diverse range of enzymes.
| Target Enzyme | Representative Inhibitor Class | Scaffold Role | Reported Potency (IC₅₀) Range |
| DPP-4 | Gliptins | Dipeptide mimetic | Low nM to µM[4][5] |
| HIV-1 Protease | Cyclopropyl-containing inhibitors | P2-ligand | 3.61 nM - 20 nM[9] |
| Cysteine Proteases | Peptidomimetic covalent inhibitors | Positions electrophilic warhead | Sub-µM to µM[6][7] |
| SIRT2 | Tryptamide derivatives | Core scaffold for SAR exploration | µM range[10] |
| HIV-1 RT | pDAPY derivatives | Core scaffold for non-nucleoside inhibitors | Low nM[10] |
Conclusion
The 4-(BOC-Amino)piperidine scaffold, and its N-acylated derivatives like 4-(BOC-Amino)-1-propanoylpiperidine, represent a validated and highly effective platform for the design and synthesis of enzyme inhibitors. Its utility stems from the strategic placement of a BOC-protected amine, which allows for modular and controlled synthetic routes. This enables the systematic exploration of structure-activity relationships by modifying both the C4 and N1 positions. The protocols and applications outlined in this guide demonstrate the scaffold's broad applicability and provide a solid foundation for researchers and drug development professionals aiming to discover novel and potent enzyme inhibitors for various therapeutic indications.
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- Method for synthesizing 1-boc-4-aminopiperidine.
-
Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. PMC. [Link]
-
Synthesis of Boc-protected bicycloproline. PMC - NIH. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC - NIH. [Link]
-
Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. [Link]
-
Novel Aza Peptide Inhibitors and Active-Site Probes of Papain-Family Cysteine Proteases. Stanford Medicine. [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
-
4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. PubChem. [Link]
-
Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). ResearchGate. [Link]
-
Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. MDPI. [Link]
-
Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. PubMed. [Link]
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]
-
Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PubMed. [Link]
- Method for preparing 4-Boc-aminopiperidine.
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Design, Synthesis and Dipeptidyl Peptidase 4 Inhibition of Novel Aminomethyl Biaryl Derivatives. ResearchGate. [Link]
-
Search Results - Beilstein Journals. [Link]
-
Activity-based probes that target diverse cysteine protease families. Stanford Medicine. [Link]
-
Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. MDPI. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
-
The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Derivatization of the piperidine nitrogen in 4-amino-1-Boc-piperidine
An Application Guide to the Strategic Derivatization of 4-Amino-1-Boc-piperidine at the N-1 Position
Abstract
4-Amino-1-Boc-piperidine is a cornerstone building block in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals due to the versatile synthetic handles it offers.[1][2] The piperidine scaffold is a privileged structure in drug design, and the ability to selectively functionalize its nitrogen and C-4 amino group is critical for developing new chemical entities.[1] This guide provides an in-depth exploration of the derivatization of the piperidine ring nitrogen (N-1). We begin with the requisite first step—the cleavage of the tert-butoxycarbonyl (Boc) protecting group—and then detail robust, field-proven protocols for subsequent N-1 functionalization via reductive amination, acylation, and Buchwald-Hartwig amination. Each protocol is presented with a rationale for its application, step-by-step instructions, and the underlying mechanistic principles that ensure reproducibility and success.
The Strategic Imperative: Unmasking the Piperidine Nitrogen
The N-1 position of 4-amino-1-Boc-piperidine is protected by a Boc group, a strategic choice by synthetic chemists. The Boc group is exceptionally stable to most nucleophiles and bases, allowing for selective reactions at the C-4 primary amine without interference.[3] However, to derivatize the piperidine nitrogen itself, this protective shield must be removed. The acid-labile nature of the Boc group makes this deprotection a clean and efficient gateway reaction.
Principle of Acid-Mediated Boc Deprotection
The cleavage of the tert-butyl carbamate relies on its decomposition under acidic conditions. The reaction is initiated by protonation of the carbamate's carbonyl oxygen, followed by a unimolecular decomposition that releases the highly stable tert-butyl cation (which typically forms isobutylene), carbon dioxide, and the free secondary amine. This process is highly selective and generally proceeds without significant side products.[4]
Diagram 1: Boc Deprotection Workflow
Caption: Workflow for Boc deprotection.
Protocol 1: General Procedure for Boc Deprotection
-
Materials:
-
4-Amino-1-Boc-piperidine (1.0 eq)
-
Dichloromethane (DCM), anhydrous (approx. 5-10 mL per mmol of substrate)
-
Trifluoroacetic acid (TFA) (4-5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-amino-1-Boc-piperidine in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add TFA dropwise to the stirred solution. Gas evolution (CO₂) will be observed. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until reaction completion is confirmed by TLC or LC-MS analysis (disappearance of starting material).
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8). Caution: Vigorous gas evolution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 4-aminopiperidine is often of sufficient purity for direct use in subsequent reactions.
-
Core Derivatization Protocols for the N-1 Position
With the N-1 secondary amine unmasked, a vast array of chemical transformations can be employed. We present three of the most robust and widely used methods in drug discovery.
A. N-Alkylation via Reductive Amination
This method is the gold standard for introducing alkyl groups onto a nitrogen atom. It proceeds via the formation of an intermediate iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride source. Its primary advantage is the prevention of over-alkylation, a common side reaction in direct alkylations with alkyl halides.[5]
-
Expertise & Causality: We select sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent. Its steric bulk and attenuated reactivity make it highly selective for the protonated iminium ion over the starting aldehyde, allowing for a one-pot procedure with high fidelity.[5] The slightly acidic nature of STAB can also help catalyze iminium formation.
Diagram 2: Reductive Amination Workflow
Caption: One-pot reductive amination protocol.
-
Protocol 2: Reductive Amination
-
To a flask containing 4-aminopiperidine (1.0 eq), add the aldehyde or ketone (1.1 eq) and an anhydrous solvent such as DCM or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, if necessary.
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes.
-
Allow the reaction to stir at room temperature overnight. Monitor for completion by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and stir for 15 minutes.
-
Extract with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
B. N-Acylation to Form Amides
Acylation is a fundamental reaction to install amide groups, which are critical pharmacophores. This can be achieved using activated carboxylic acid derivatives like acyl chlorides or by using standard peptide coupling reagents.
-
Expertise & Causality: When using acyl chlorides, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation. For more sensitive substrates or when starting from a carboxylic acid, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a mild and highly efficient alternative by forming a highly activated ester in situ.
-
Protocol 3: Acylation with an Acyl Chloride
-
Dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.
-
C. N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds and has revolutionized modern synthetic chemistry.[6] It allows for the coupling of amines with aryl halides or triflates under relatively mild conditions with excellent functional group tolerance.
-
Expertise & Causality: The success of this reaction is critically dependent on the catalytic system. The choice of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is paramount.[7] These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the aryl halide, amine coordination, deprotonation by a strong base (like sodium tert-butoxide) to form the palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.[8] The entire process must be conducted under an inert atmosphere to prevent oxidation of the catalyst.
Diagram 3: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
-
Protocol 4: Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), 4-aminopiperidine (1.2 eq), sodium tert-butoxide (1.4 eq), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3x).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) followed by anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Summary of Derivatization Strategies
The choice of derivatization method depends on the desired final structure and the chemical nature of the coupling partner. The table below provides a comparative summary to guide experimental design.
| Reaction Type | Key Reagents | Typical Yields | Scope & Advantages | Limitations & Considerations |
| Boc Deprotection | TFA or HCl in an organic solvent | >95% (crude) | Essential first step; clean and high-yielding. | Product is a free base, may require immediate use or salt formation for storage. |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | 60-95% | Excellent for alkyl groups; avoids over-alkylation; vast substrate scope. | Not suitable for aryl group introduction. |
| Acylation | Acyl Chloride/Carboxylic Acid, Base, Coupling Agent | 75-99% | Robust and high-yielding for amides; wide variety of acylating agents available. | Acyl chlorides can be moisture-sensitive; coupling reagents add cost. |
| N-Arylation | Aryl Halide, Pd Catalyst, Ligand, Base | 50-90% | Premier method for C-N(aryl) bonds; high functional group tolerance. | Requires inert atmosphere; catalyst/ligand can be expensive; reaction optimization may be needed. |
Conclusion
4-Amino-1-Boc-piperidine stands as a versatile and indispensable scaffold in drug discovery. The strategic removal of the Boc group unlocks the N-1 position for a wealth of synthetic transformations. By mastering the fundamental protocols of reductive amination, acylation, and Buchwald-Hartwig amination, researchers can efficiently and reliably generate diverse libraries of novel piperidine derivatives. The protocols and principles outlined in this guide provide a solid, trustworthy foundation for these efforts, enabling the rapid progression of drug development programs.
References
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Wiley Online Library. Available at: [Link]
- Method for preparing 4-Boc-aminopiperidine. Google Patents.
-
1-Boc-4-AP. Wikipedia. Available at: [Link]
- Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
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Application Note: Strategic Incorporation of 4-(BOC-Amino)-1-propanoylpiperidine in Solid-Phase Synthesis for Novel Peptidomimetics
Introduction: Expanding the Chemical Space of Peptides
Solid-phase peptide synthesis (SPPS) has revolutionized the development of peptide-based therapeutics and research tools.[][2] The core strength of SPPS lies in its iterative nature, allowing for the sequential addition of amino acids to a growing chain anchored on a solid support.[][3][4] While natural amino acids form the foundation of this technology, the strategic incorporation of non-natural building blocks is a key strategy for enhancing the therapeutic properties of peptides, such as stability, potency, and cell permeability.
This application note details the utility and protocols for a versatile synthetic building block, 4-(BOC-Amino)-1-propanoylpiperidine . This molecule serves as a rigid scaffold, enabling the introduction of a constrained piperidine ring into a peptide sequence. Its unique structure, featuring a reactive carboxylic acid for coupling and a Boc-protected amine for subsequent chain elongation, makes it an invaluable tool for creating novel peptidomimetics and combinatorial libraries. We will explore the underlying chemical principles and provide detailed, field-tested protocols for its seamless integration into standard Boc- and Fmoc-based solid-phase synthesis workflows.
The Strategic Advantage of the Piperidine Scaffold
The piperidine ring in 4-(BOC-Amino)-1-propanoylpiperidine offers several advantages in drug design:
-
Conformational Rigidity: Unlike flexible aliphatic chains, the piperidine ring restricts the peptide backbone's rotation, locking it into a more defined conformation. This can lead to higher binding affinity and selectivity for biological targets.
-
Improved Pharmacokinetics: The incorporation of such non-peptidic scaffolds can enhance metabolic stability by protecting against enzymatic degradation.
-
Vectorial Display of Functionality: The 4-amino group provides a well-defined point for extending the peptide chain or introducing other functionalities, allowing for precise control over the spatial arrangement of chemical groups.
Mechanism of Incorporation: A Two-Fold Strategy
The integration of 4-(BOC-Amino)-1-propanoylpiperidine into a resin-bound peptide chain relies on two fundamental and well-established reactions in SPPS: amide bond formation and protecting group cleavage.
-
Amide Bond Formation: The terminal carboxylic acid of the propanoyl group is activated in situ using standard peptide coupling reagents. This activated species then readily reacts with the free N-terminal amine of the peptide chain growing on the solid support.
-
Orthogonal Deprotection: The amine on the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under the conditions used for Fmoc-based SPPS but can be selectively removed with mild acid, typically trifluoroacetic acid (TFA), to reveal a new primary amine for subsequent coupling reactions.[2][5]
This dual reactivity allows for its use as both a chain-extending unit and a branching point, depending on the overall synthetic strategy.
Diagram: General Workflow for Incorporation
Below is a conceptual workflow illustrating the incorporation of the piperidine scaffold into a growing peptide chain during solid-phase synthesis.
Caption: Key reaction steps for scaffold incorporation.
Final Cleavage and Purification
Once the peptide synthesis is complete, the final peptide is cleaved from the solid support. The choice of cleavage cocktail depends on the resin and the amino acid side-chain protecting groups present in the sequence. For a standard peptide synthesized on Rink Amide resin with common acid-labile side-chain protecting groups (e.g., tBu, Trt), a standard TFA cleavage cocktail is effective.
Standard Cleavage Cocktail (Reagent R)
| Component | Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin, removes protecting groups |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger to prevent side reactions |
| Water | 2.5% | Cation scavenger |
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature. [6]3. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using standard reverse-phase HPLC methods.
Conclusion
4-(BOC-Amino)-1-propanoylpiperidine is a powerful and versatile building block for modern peptide synthesis. Its incorporation into peptide chains using the protocols outlined in this note allows for the creation of structurally constrained peptidomimetics with potentially enhanced biological activity and pharmacokinetic properties. The straightforward coupling and deprotection steps are fully compatible with established SPPS methodologies, making this scaffold an accessible tool for researchers, chemists, and drug development professionals seeking to explore novel chemical space in their peptide-based projects.
References
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Albericio, F., & Giraud, M. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 28(15), 5801.
- Jiang, B., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3331-3334.
- Nomizu, M., et al. (1991). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 37(3), 145-152.
- Giraud, M., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals, 16(7), 940.
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis.
Sources
Functionalization of piperidine scaffolds for targeted drug design
An Application Guide to the Strategic Functionalization of Piperidine Scaffolds for Targeted Drug Design
Authored by: A Senior Application Scientist
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of pharmaceuticals across diverse therapeutic areas.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, and to serve as a versatile three-dimensional framework for orienting pharmacophoric groups to engage biological targets.[2][4] However, the true power of the piperidine scaffold in modern drug design lies in its precise functionalization. This guide provides a comprehensive overview of key synthetic strategies for modifying the piperidine core, explains the causal relationships behind methodological choices, and presents detailed protocols for researchers in drug discovery. We will explore both classical and modern techniques, from N-arylation to site-selective C–H functionalization, and connect these synthetic approaches to their application in the development of targeted therapeutics.
Introduction: The Strategic Imperative of Piperidine Functionalization
The piperidine moiety is one of the most frequently encountered N-heterocycles in FDA-approved drugs.[1][5] Its saturated, puckered conformation allows it to present substituents in well-defined spatial vectors, escaping the "flatland" of aromatic ring systems and enabling more specific and potent interactions with complex protein binding sites.[5] The nitrogen atom, typically protonated at physiological pH, can form crucial ionic bonds or hydrogen bonds with target proteins, while the carbon skeleton provides a stable anchor for various functional groups.
The goal of functionalization is to strategically modify this core structure to optimize a molecule's therapeutic profile. Introducing or altering substituents on the piperidine ring can profoundly impact:
-
Biological Activity and Selectivity: Fine-tuning the orientation of functional groups to maximize binding affinity for the intended target while minimizing off-target effects.[4][6]
-
Physicochemical Properties: Modulating lipophilicity (LogP), polar surface area (PSA), and basicity (pKa) to achieve the desired balance for cell permeability and solubility.[2][4]
-
Pharmacokinetic Profile (ADME): Enhancing metabolic stability, tuning absorption and distribution, and reducing clearance to improve drug exposure and half-life.[2][4]
-
Toxicity: Mitigating adverse effects, such as hERG channel inhibition, by altering the scaffold's electronic and steric properties.[4][6]
This guide focuses on the synthetic methodologies that empower chemists to achieve these goals with precision and efficiency.
Navigating Functionalization: A Strategic Workflow
The choice of a functionalization strategy depends on several factors, including the desired substitution pattern, the complexity of the starting material, and whether the modification is performed early in the synthesis or as a late-stage diversification step on a complex lead compound.
Caption: Decision workflow for selecting a piperidine functionalization strategy.
Key Functionalization Strategies and Protocols
N-Functionalization: The Buchwald-Hartwig N-Arylation
Modification at the nitrogen atom is often the most straightforward approach. N-arylated piperidines are key structural motifs in numerous bioactive compounds.[7] The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, offering high yields and broad functional group tolerance.[7]
Causality and Mechanistic Insight: This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex then coordinates the amine (piperidine). Base-assisted deprotonation of the amine followed by reductive elimination yields the N-arylpiperidine product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., biarylphosphines) promote the reductive elimination step, which is often rate-limiting.
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Piperidine
-
Self-Validation: Successful synthesis will yield the desired N-arylpiperidine, confirmed by LC-MS and ¹H/¹³C NMR, showing characteristic aromatic and aliphatic signals and the correct molecular ion peak.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone), 0.01 mmol, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
-
Procedure:
-
To the reaction vessel, add the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous toluene via syringe, followed by the piperidine.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Troubleshooting:
-
Low Conversion: Ensure reagents and solvent are anhydrous. Increase catalyst loading or reaction time. Consider a different ligand/base combination.
-
Side Products (e.g., Hydrodehalogenation): Ensure the inert atmosphere is maintained to prevent degradation of the catalyst and reagents.
-
C–H Functionalization: The Frontier of Scaffold Diversification
Directly converting C–H bonds into C–C or C-heteroatom bonds is a highly atom-economical and efficient strategy for functionalizing piperidines.[8] This approach avoids the need for pre-functionalized starting materials and is particularly valuable for late-stage modification of complex molecules.[9]
Causality and Strategic Choices:
-
α-Functionalization (C2/C6): The C–H bonds adjacent to the nitrogen are the most acidic and sterically accessible. They are readily functionalized via lithiation followed by coupling or through transition-metal-catalyzed processes that often involve a directing group on the nitrogen (e.g., Boc, pyridyl) to guide the catalyst to the α-position.[9][10]
-
β-Functionalization (C3/C5): These positions are less activated and harder to functionalize selectively. Recent advances have shown that ligand choice can override the inherent reactivity at the α-position. For example, in palladium catalysis, flexible biarylphosphine ligands can promote β-arylation, while more rigid ligands favor the α-product.[11]
-
γ-Functionalization (C4): This is the most challenging position to functionalize directly. Strategies often rely on rhodium-catalyzed C-H insertion reactions using specific directing groups or starting from a pre-functionalized precursor like 4-piperidone.[12]
Comparative Data for Catalytic C-H Arylation
| Position | Catalyst System | Directing Group | Key Feature | Reference |
| α (C2) | Pd(OAc)₂ / Ligand | N-Boc | High selectivity for the α-position is common but can be ligand-dependent. | [11] |
| β (C3) | Pd(OAc)₂ / Biarylphosphine | N-Boc | Ligand control is essential to overcome the natural preference for α-functionalization. | [11] |
| γ (C4) | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | Catalyst-controlled insertion into the remote C-H bond. | [8][12] |
Protocol 2: Ligand-Controlled β-C(sp³)–H Arylation of N-Boc-piperidine
-
Self-Validation: The primary diagnostic for success is the regioselectivity of the arylation. ¹H NMR spectroscopy will clearly distinguish between α-, β-, and di-arylated products based on the chemical shifts and coupling patterns of the piperidine ring protons.
-
Materials:
-
N-Boc-piperidine (1.0 mmol)
-
Aryl iodide (3.0 mmol)
-
Pd(OAc)₂ (0.1 mmol, 10 mol%)
-
Ad-BrettPhos (Adamantyl-BrettPhos, 0.2 mmol, 20 mol%)
-
Ag₂CO₃ (Silver carbonate, 2.0 mmol)
-
Dichloromethane (DCM, 2 mL)
-
Oven-dried reaction tube with a magnetic stir bar
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add N-Boc-piperidine, aryl iodide, Pd(OAc)₂, Ad-BrettPhos, and Ag₂CO₃ to the reaction tube.
-
Add DCM (2 mL) and seal the tube tightly.
-
Place the tube in a preheated block at 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature. Dilute with DCM and filter through a pad of silica gel, eluting with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the 3-arylpiperidine product.
-
-
Causality Note: The use of a bulky, flexible ligand like Ad-BrettPhos is crucial for achieving β-selectivity. It is hypothesized to favor a transition state that accommodates the steric bulk at the β-position over the more electronically favored α-position.[11]
-
Troubleshooting:
-
Poor Regioselectivity (α-product formation): Ensure the correct ligand is used and that it is of high purity. Reaction temperature and time can also influence selectivity.
-
Low Yield: The reaction is sensitive to air and moisture. Ensure all components are dry and the reaction is performed under a strictly inert atmosphere.
-
Application in Targeted Drug Design: Case Studies
The strategic functionalization of piperidines is central to the development of highly specific and potent drugs.
Case Study: PARP Inhibitors in Oncology
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA single-strand break repair. Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Several PARP inhibitors feature a functionalized piperidine or piperazine ring.
For example, in the design of dual PARP/NAMPT inhibitors, a phenyl-piperidine linker was explored to connect the two pharmacophores.[13] While this specific linker led to reduced potency, the study highlights how the piperidine scaffold is used as a central, modifiable unit to control the spacing and orientation between different binding fragments, directly influencing target engagement and overall biological activity.[13]
Caption: Role of a piperidine-based PARP inhibitor in cancer therapy.
Case Study: Modulators for Neurodegenerative Diseases
In Alzheimer's disease, modulating targets like acetylcholinesterase (AChE) is a key therapeutic strategy. The drug Donepezil features a benzylpiperidine moiety that is critical for its mechanism of action. The piperidine nitrogen interacts with the peripheral anionic site of AChE. Synthetic efforts to discover new agents for neurodegenerative diseases often involve creating libraries of functionalized piperidines to optimize these interactions and improve properties like brain penetration.[14][15] Natural products containing the piperidine scaffold, such as piperine, are also being investigated for their neuroprotective effects.[16]
Conclusion
The functionalization of the piperidine scaffold is a dynamic and evolving field that lies at the heart of modern medicinal chemistry. The transition from classical ring-forming syntheses to advanced, site-selective C–H functionalization techniques has provided drug discovery teams with an unprecedented ability to fine-tune molecular properties. By understanding the underlying principles of these synthetic methods and applying them strategically, researchers can accelerate the development of safer, more effective targeted therapies for a wide range of human diseases.
References
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383. [Link]
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O'Hara, F., Black, A., & Campos, K. R. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(15), 9517–9528. [Link]
-
Wang, H., Park, Y., & Huw, D. M. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240. [Link]
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Jackson, R. F. W. (2002). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Li, Y., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link] (Note: A generic YouTube link is provided as the original may be specific to a session). A more stable reference would be a review article on piperidine synthesis.
-
Słoczyńska, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Zhang, Q. W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Roque, J. B., Kuroda, Y., & Sarpong, R. (2020). Approaches to α-functionalization of piperidines by C─H functionalization. ResearchGate. [Link]
-
Singh, V. K., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30(25), 2821-2843. [Link]
-
Sharma, P., et al. (2023). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Journal of the Iranian Chemical Society. [Link]
-
Fu, C., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Oxidative Medicine and Cellular Longevity. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Multicomponent synthesis of highly functionalized piperidines. Applied Organometallic Chemistry, 34(12). [Link]
-
McCallum, T., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(17), 7896–7903. [Link]
-
He, J., et al. (2017). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 8(1), 543-548. [Link]
-
Singh, V. K., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Piperidines. [Link]
-
Wang, H., Park, Y., & Huw, D. M. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]
-
Goel, P., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 157, 480-502. [Link]
-
Khan, M. A., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(5), 485-499. [Link]
-
Gorgani, L., et al. (2017). Piperine—The Bioactive Compound of Black Pepper: From Isolation to Medicinal Formulations. Comprehensive Reviews in Food Science and Food Safety, 16(1), 124-140. [Link]
-
Singh, V. K., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate. [Link]
-
Goel, P., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. PubMed. [Link]
-
Khan, M. A., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery. [Link]
-
Mog P, et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. [Link]
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- 4. thieme-connect.de [thieme-connect.de]
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- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of 4-(BOC-Amino)-1-propanoylpiperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(BOC-Amino)-1-propanoylpiperidine. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial acylation reaction. As your Senior Application Scientist, my goal is to move beyond simple procedural steps and provide a deep, mechanistic understanding of the synthesis, empowering you to diagnose issues and rationally improve your yield and purity.
This guide is structured as a dynamic resource, combining a detailed troubleshooting section with foundational FAQs to address the most common challenges encountered in the laboratory.
Section 1: The Core Reaction - Mechanistic Overview
The synthesis of 4-(BOC-Amino)-1-propanoylpiperidine is a nucleophilic acyl substitution. The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The tert-butyloxycarbonyl (BOC) group serves as a crucial protecting group, deactivating the primary amine at the C4 position and preventing side reactions.
The most common route involves the reaction of 4-(BOC-amino)piperidine with propanoyl chloride in the presence of a non-nucleophilic base.
Caption: General reaction scheme for the synthesis of 4-(BOC-Amino)-1-propanoylpiperidine.
Section 2: Troubleshooting Guide - Diagnosing and Solving Low Yields
This section addresses the most pressing issues that can lead to poor outcomes in your synthesis.
Question: My reaction yield is consistently low or zero. What are the primary causes and how do I fix them?
Answer: A low yield in this acylation is almost always traced back to one of four areas: reagent integrity, moisture contamination, reaction conditions, or workup/purification losses. Let's break down each possibility.
Cause A: Reagent Stoichiometry and Quality
The molar ratio of your reactants is critical. Using incorrect equivalents can lead to incomplete conversion or the formation of side products.
Core Insight: The base is not a catalyst; it is a stoichiometric reagent required to neutralize the HCl generated from the propanoyl chloride. If the base is insufficient, the HCl will protonate the starting piperidine's nitrogen, rendering it non-nucleophilic and effectively killing the reaction.
Recommended Stoichiometry:
| Reagent | Molar Equivalents | Rationale |
| 4-(BOC-amino)piperidine | 1.0 | The limiting reagent. |
| Propanoyl Chloride | 1.05 - 1.2 | A slight excess ensures complete consumption of the starting material. A large excess can complicate purification. |
| Base (TEA or DIPEA) | 1.3 - 1.5 | Must be in excess relative to the acylating agent to scavenge all generated acid and drive the reaction to completion. |
| Solvent (Anhydrous DCM) | - | Sufficient volume to ensure solubility and adequate stirring (typically 0.1-0.2 M concentration). |
Troubleshooting Protocol:
-
Verify Purity: Ensure your 4-(BOC-amino)piperidine is pure and dry.[1] If it is old or has been improperly stored, it may have degraded.
-
Check Acylating Agent: Propanoyl chloride should be a clear, colorless liquid. If it is yellow or fuming excessively, it may have partially hydrolyzed. Use a fresh bottle or distill it before use.
-
Recalculate Equivalents: Double-check your calculations for mass, moles, and volume, especially for liquid reagents like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Cause B: Moisture Contamination (The Silent Yield Killer)
Core Insight: Propanoyl chloride reacts rapidly and irreversibly with water to form propanoic acid and HCl. This parasitic reaction consumes your acylating agent. Furthermore, the generated HCl will consume your base, compounding the problem.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware (reaction flask, dropping funnel, stir bar) at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄).
-
Solvents: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system (SPS). If using bottled solvent, use a syringe and needle through the septum cap to prevent atmospheric moisture ingress.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon). Maintain this atmosphere throughout the reaction.
-
Reagents: Ensure the 4-(BOC-amino)piperidine starting material is dry. If it is a hydrate or appears clumpy, dry it under high vacuum for several hours before use.
Cause C: Sub-Optimal Reaction Conditions
Core Insight: This acylation is exothermic. Adding the propanoyl chloride too quickly or at room temperature can cause localized heating, leading to undefined side reactions. Conversely, running the reaction too cold for too little time may result in incomplete conversion.
Troubleshooting Protocol: Temperature and Time Optimization
-
Initial Cooling: Dissolve the 4-(BOC-amino)piperidine and base in anhydrous DCM and cool the mixture to 0°C using an ice-water bath.
-
Slow Addition: Add the propanoyl chloride dropwise via a syringe or dropping funnel over 15-20 minutes. This maintains control over the exotherm.
-
Gradual Warming: After the addition is complete, allow the reaction to stir at 0°C for another 30 minutes, then remove the ice bath and let the reaction slowly warm to room temperature.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. A typical mobile phase is 10% Methanol in DCM. The product will be less polar (higher Rf) than the starting amine. The reaction is often complete within 2-4 hours.
Cause D: Inefficient Workup and Purification
Core Insight: A significant portion of the product can be lost during the workup if the pH is not controlled correctly or if emulsions form. The primary goal of the workup is to remove the base-HCl salt and any unreacted starting materials or acidic byproducts.
Troubleshooting Protocol: A Robust Workup Procedure
-
Quench: Once the reaction is complete by TLC, cool the mixture back to 0°C and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining propanoyl chloride.
-
Separate Layers: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (aq): To remove the tertiary amine base (e.g., TEA, DIPEA).
-
Sat. NaHCO₃ (aq): To remove any propanoic acid and neutralize residual HCl.
-
Brine (Sat. NaCl aq): To remove the bulk of the water from the organic layer.
-
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can often be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this reaction: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)?
A: Both are suitable, but DIPEA (Hünig's base) is often preferred. DIPEA is a more sterically hindered, non-nucleophilic base. While TEA is generally effective, it can sometimes participate in minor side reactions. DIPEA's bulkiness makes it an excellent proton scavenger that is highly unlikely to act as a nucleophile.
Q2: Should I use propanoyl chloride or propanoic anhydride?
A: Propanoyl chloride is more reactive and generally leads to faster reaction times and higher yields. However, it is highly sensitive to moisture. Propanoic anhydride is less reactive and less moisture-sensitive, but the reaction may require gentle heating or a catalyst like 4-Dimethylaminopyridine (DMAP) to proceed efficiently. For routine synthesis, propanoyl chloride under strict anhydrous conditions is the superior choice.
Q3: My yield is still low even after troubleshooting. Can I use peptide coupling reagents?
A: Yes, this is an excellent advanced strategy. If the standard acyl chloride method fails, you can treat the reaction as a standard amide bond formation using propanoic acid and a peptide coupling reagent. This method avoids the generation of HCl and is often much cleaner.
Recommended Peptide Coupling Protocol:
-
Reagents: Propanoic Acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF or DCM.
-
Procedure: Dissolve the 4-(BOC-amino)piperidine and propanoic acid in the solvent. Add DIPEA, followed by HATU. Stir at room temperature for 4-12 hours. The workup is similar, though washes with dilute acid are even more important to remove coupling byproducts. The use of modern coupling reagents is well-established for creating robust amide bonds with minimal side reactions.[2]
Q4: How do I confirm the identity and purity of my final product?
A: A combination of techniques is essential:
-
¹H NMR: Look for the characteristic ethyl signals (a triplet and a quartet) from the propanoyl group and the disappearance of the N-H signal from the piperidine ring of the starting material.
-
¹³C NMR: Confirm the presence of the new amide carbonyl carbon (around 170-175 ppm).
-
Mass Spectrometry (MS): Verify the molecular weight of the product ([M+H]⁺).
-
TLC: A single spot in an appropriate solvent system indicates high purity.
Section 4: Optimized Experimental Protocol
This protocol incorporates the best practices discussed above and serves as a validated starting point for your experiments.
Materials:
-
4-(BOC-amino)piperidine (1.0 g, 5.0 mmol, 1.0 eq)
-
Anhydrous Dichloromethane (DCM, 25 mL)
-
Diisopropylethylamine (DIPEA, 1.3 mL, 7.5 mmol, 1.5 eq)
-
Propanoyl Chloride (0.52 mL, 6.0 mmol, 1.2 eq)
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Setup: Under a nitrogen atmosphere, add 4-(BOC-amino)piperidine (1.0 g) and anhydrous DCM (25 mL) to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add Base: Add DIPEA (1.3 mL) to the solution.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Acylation: While stirring vigorously, add propanoyl chloride (0.52 mL) dropwise over 15 minutes using a syringe.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Cool the mixture back to 0°C and quench by the slow addition of 20 mL of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil/solid by flash column chromatography (Silica gel, gradient elution with 20% to 50% ethyl acetate in hexanes) to afford 4-(BOC-Amino)-1-propanoylpiperidine as a pure solid or oil.
Section 5: Synthesis Workflow Diagram
This flowchart provides a high-level overview of the critical steps and decision points in the synthesis process.
Caption: A step-by-step workflow for the optimized synthesis of the target compound.
References
-
Khom, S. T., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 62B, 519-526. [Link]
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-770. [Link]
-
National Center for Biotechnology Information (n.d.). 4-Amino-1-Boc-piperidine. PubChem Compound Database. Retrieved from [Link]
-
Lombardo, M., et al. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 5(9), 1053-1058. [Link]
Sources
Introduction: The Central Role of 4-Amino-1-Boc-piperidine Acylation
An in-depth guide to navigating the complexities of acylating 4-amino-1-Boc-piperidine, a critical reaction in the synthesis of pharmaceutical agents. This guide provides field-proven insights and detailed protocols to overcome common experimental hurdles.
4-Amino-1-Boc-piperidine is a cornerstone building block in modern medicinal chemistry. Its piperidine core is a prevalent motif in numerous bioactive compounds, and the primary amino group serves as a versatile handle for introducing a vast array of functional groups via acylation.[1][2] This reaction, which forms a stable amide bond, is fundamental in the synthesis of inhibitors for targets ranging from HCV to CCR5 antagonists for HIV-1.[2][3]
However, what appears to be a straightforward transformation can be fraught with challenges, including low yields, persistent side reactions, and difficult purifications. This guide, structured as a technical support center, addresses the most common issues encountered by researchers. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose problems and logically devise effective solutions.
Troubleshooting Guide: Acylation Reactions
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Q1: My reaction shows low or no conversion to the desired amide product. What are the likely causes and how can I fix it?
A1: Low or no product formation is the most common issue, typically stemming from four key areas: ineffective carboxylic acid activation, suboptimal reaction conditions, reagent quality, or steric hindrance.
Causality & Solutions:
-
Ineffective Carboxylic Acid Activation: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[4][5] If this activation step is inefficient, the nucleophilic attack by the 4-amino-1-Boc-piperidine will not proceed.
-
Solution (Coupling Agents): Switch to a more potent coupling agent. While standard carbodiimides like EDC are effective, sterically hindered or electron-deficient carboxylic acids may require stronger uronium/phosphonium salt-based reagents like HATU, HBTU, or PyBOP.[6] These reagents form highly reactive intermediates, driving the reaction to completion.
-
Solution (Acyl Chlorides): If starting from a carboxylic acid, ensure its conversion to the acyl chloride is complete before adding the amine. Use standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is highly reactive and should be used immediately.[7]
-
-
Inappropriate Base or Stoichiometry: A base is required to neutralize the acid formed during the reaction (e.g., HCl from an acyl chloride or the proton from the amine's ammonium salt). It also plays a crucial role in maintaining the nucleophilicity of the 4-amino-1-Boc-piperidine.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). DIPEA is often preferred for sensitive substrates to avoid potential side reactions.[8] Use at least 2.0-2.5 equivalents of the base when reacting with an acyl chloride and 1.0-1.5 equivalents for standard coupling reactions to ensure the reaction medium remains basic.
-
-
Degradation of Reagents: Both coupling agents and 4-amino-1-Boc-piperidine can be sensitive to moisture. Water can hydrolyze the activated carboxylic acid intermediate or the coupling agent itself, halting the reaction.
-
Solution: Ensure all reagents and solvents are anhydrous.[9] Use freshly opened solvents or those dried over molecular sieves. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Steric Hindrance: If either the carboxylic acid or the 4-amino-1-Boc-piperidine is sterically bulky near the reactive center, the reaction rate can be significantly reduced.
-
Solution: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to track the consumption of starting materials.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing a failed acylation reaction.
Caption: A decision-making workflow for troubleshooting failed acylation reactions.
Q2: My reaction is messy, with multiple side products. How do I identify and prevent them?
A2: Side product formation often arises from the reactivity of the coupling reagents or impurities. The most common culprits are urea byproducts and double acylation of the amine.
Causality & Solutions:
-
Urea Byproduct Formation (from Carbodiimides): When using carbodiimide coupling agents like DCC or EDC, they are consumed to form a urea byproduct (DCU or EDU, respectively). DCU is notoriously insoluble in many organic solvents and can complicate purification. EDU is water-soluble, making it easier to remove during aqueous workup.[10]
-
Prevention/Solution:
-
Choose EDC: Opt for EDC over DCC, as the resulting N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) byproduct is readily removed with a simple acidic wash (e.g., dilute HCl or NH₄Cl solution).
-
Filtration for DCU: If using DCC, the DCU byproduct often precipitates from the reaction mixture. It can be removed by filtration, although some may remain in solution.
-
-
-
Epimerization at α-Carbon: If your carboxylic acid has a chiral center at the alpha-position (common with amino acid couplings), the basic conditions and activated intermediates can lead to racemization, resulting in a mixture of diastereomers that can be difficult to separate.
-
Prevention/Solution:
-
Use Additives: Perform the coupling in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the activated intermediate to form an active ester that is less prone to racemization.[7]
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of epimerization.
-
-
-
Reaction with Solvent: Nucleophilic solvents like alcohols can compete with the amine and react with the activated carboxylic acid, leading to ester formation.
-
Prevention/Solution: Always use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile (MeCN).[11]
-
Frequently Asked Questions (FAQs)
Q3: Which acylation method is better: using a coupling agent or an acyl chloride?
A3: The choice depends on the substrate and the desired reaction conditions.
| Feature | Acyl Chloride Method | Coupling Agent Method |
| Reactivity | Very high; suitable for unreactive amines or acids. | Tunable; wide range of reactivities available (e.g., EDC < HATU). |
| Conditions | Often requires harsher conditions (e.g., SOCl₂). Byproduct is HCl, requiring a base. | Generally milder, one-pot procedure. |
| Side Products | Can be very clean if the acyl chloride is pure. | Byproducts depend on the agent (e.g., ureas, HOBt). |
| Substrate Scope | Broad, but may not be suitable for acid-sensitive functional groups. | Excellent for sensitive or complex molecules, especially in peptide synthesis.[4] |
| Recommendation | Good for robust, simple molecules where high reactivity is needed. | Preferred for complex, sensitive, or chiral molecules to minimize side reactions and racemization. |
Q4: How do I choose the optimal solvent and base for the reaction?
A4: The ideal solvent should fully dissolve your starting materials but be inert to the reaction conditions. The base should be strong enough to act as a proton scavenger but not nucleophilic enough to cause side reactions.
| Reagent | Recommended Choices | Rationale & Causality |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | These are aprotic, inert solvents that are unlikely to participate in the reaction.[11] DMF is an excellent choice for poorly soluble starting materials but can be difficult to remove. DCM is a good general-purpose solvent for reactions at or below room temperature. |
| Base | N,N-Diisopropylethylamine (DIPEA, Hünig's base), Triethylamine (TEA) | Both are tertiary amines that are sterically hindered and therefore non-nucleophilic.[8] They will not compete with the 4-amino-1-Boc-piperidine as a nucleophile. DIPEA is more hindered than TEA and is often preferred to further minimize any potential N-acylation of the base itself. |
Protocols & Methodologies
Protocol 1: General Procedure for Acylation using EDC/HOBt
This protocol is a reliable starting point for most carboxylic acids.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and 4-amino-1-Boc-piperidine (1.1 eq.).
-
Dissolution: Dissolve the components in an anhydrous aprotic solvent (e.g., DCM or DMF, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of EDC: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and EDU), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient).
Mechanism of EDC/HOBt Coupling
Sources
- 1. lookchem.com [lookchem.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Sciencemadness Discussion Board - Synthesis of amino acid chlorides - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 9. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(BOC-Amino)-1-propanoylpiperidine
Welcome to the technical support guide for the purification of 4-(BOC-Amino)-1-propanoylpiperidine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the expertise to overcome common challenges in the column chromatography of this important building block.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you may encounter during the column chromatography of 4-(BOC-Amino)-1-propanoylpiperidine. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.
Q1: Why is my product streaking or "tailing" down the column and on my TLC plate?
Answer: This is the most common issue when purifying piperidine derivatives and other amines on standard silica gel. The root cause is an acid-base interaction between the basic nitrogen atoms on your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor peak shape and inefficient separation.
Solution: To resolve tailing, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.
-
Primary Recommendation: Add 0.5-2% triethylamine (TEA) or ammonia solution (e.g., in methanol) to your eluent system. TEA is a volatile base that will compete with your product for binding to the acidic silanol groups, allowing your compound to travel smoothly through the column.[1]
-
Mechanism of Action: The lone pair of electrons on the nitrogen of the triethylamine interacts strongly with the acidic protons of the silanol groups, effectively "capping" them. This prevents the piperidine nitrogen from getting stuck, resulting in sharp, symmetrical peaks.
Q2: My product seems to be decomposing on the column. I'm seeing a new, more polar spot on the TLC of my collected fractions. What is happening?
Answer: The tert-butyloxycarbonyl (BOC) protecting group is notoriously sensitive to acid.[2][3][4] Standard silica gel is slightly acidic and can catalyze the cleavage of the BOC group, especially during prolonged exposure on a column. This results in the formation of the free amine, 1-propanoyl-4-aminopiperidine, which is significantly more polar and will have a much lower Rf value (often sticking to the baseline).
Solutions:
-
Neutralize the Stationary Phase: Before running the column, flush the packed silica gel with a solvent mixture containing 1-2% triethylamine.[1] This deactivates the acidic sites that cause deprotection.[5]
-
Use a Buffered Mobile Phase: The addition of a base like TEA to the mobile phase, as mentioned for tailing, also serves to neutralize the environment and protect the BOC group.
-
Minimize Residence Time: Do not let the compound sit on the column for an extended period. A faster flow rate (while still allowing for separation) can help.
-
Consider Alternative Stationary Phases: If BOC cleavage remains a persistent issue, consider using neutral or basic alumina as your stationary phase, as it lacks the acidic silanol groups responsible for the degradation.
Q3: I can't get good separation between my product and a non-polar impurity. How can I improve the resolution?
Answer: Poor resolution between compounds with similar polarity is a classic chromatography challenge. The key is to optimize the mobile phase to maximize the differences in their interaction with the stationary phase.
Solutions:
-
Adjust Solvent Polarity: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3 on a TLC plate.[1] If your product and the impurity are moving too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane content in a hexane/ethyl acetate system). If they are moving too slowly, increase the polarity.
-
Try Different Solvent Systems: Do not be afraid to change your solvent system entirely. If a hexane/ethyl acetate mixture isn't working, try a system based on dichloromethane/methanol. Sometimes, changing the nature of the solvents provides a different selectivity that can resolve stubborn impurities.
-
Employ a Gradient Elution: Start with a less polar solvent system to allow the non-polar impurity to elute first. Then, gradually increase the polarity of the mobile phase to elute your more polar product. This is often more effective than isocratic (constant solvent composition) elution for separating compounds with different polarities.[5]
Q4: My product is not coming off the column, even with a very polar solvent system like 20% Methanol in DCM.
Answer: If your product is not eluting, it suggests either an extremely strong interaction with the silica gel or that it has degraded entirely.
Solutions:
-
Check for Degradation: First, confirm the compound is stable to silica. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If the original spot has vanished and turned into a baseline spot, your compound is decomposing. Refer to the solutions for Q2.
-
Ensure Proper Neutralization: For highly basic compounds, 1-2% TEA may not be enough. You might need to increase the concentration of the basic modifier.
-
Rule out Insolubility: Ensure your compound is soluble in the mobile phase. If it precipitates at the top of the column, it will not move. If this is the case, you may need to perform a "dry loading" of your sample (see Protocol 2B).
Section 2: Experimental Protocols & Methodologies
Here we provide detailed, step-by-step protocols for the successful purification of 4-(BOC-Amino)-1-propanoylpiperidine.
Protocol 1: TLC Method Development
The foundation of a successful column purification is a well-developed TLC method.
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or methanol.
-
Select Initial Solvent Systems: Prepare small beakers of potential mobile phases. Good starting points are:
-
System A: 70:30 Hexane / Ethyl Acetate + 1% Triethylamine
-
System B: 95:5 Dichloromethane / Methanol + 1% Triethylamine
-
-
Spot the TLC Plate: Using a capillary tube, spot your crude mixture onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber containing your chosen solvent system and allow the solvent front to travel up the plate.
-
Visualize: Use a UV lamp (if your compound is UV active) and/or a potassium permanganate (KMnO₄) stain to visualize the spots.
-
Optimize: Adjust the solvent ratios until your desired product has an Rf value of 0.2-0.3 . This Rf provides the optimal balance for good separation on a column.
| Solvent System (v/v/v) | Typical Rf of Product | Notes |
| 80:20:1 DCM / MeOH / TEA | ~0.4 | Good for initial screening. Adjust MeOH for polarity. |
| 50:50:1 Hexane / EtOAc / TEA | ~0.3 | A common system providing good resolution. |
| 97:3:1 Chloroform / MeOH / TEA | ~0.35 | An alternative to DCM-based systems.[6] |
Workflow for Column Chromatography Purification
Caption: Overall workflow for purification by column chromatography.
Protocol 2: Column Packing and Sample Loading
A. Slurry Packing and Wet Loading
-
Select Column Size: Use a silica gel mass that is approximately 50-100 times the mass of your crude sample.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with your initial, non-polar mobile phase until a uniform, pourable slurry is formed.
-
Pack Column: Pour the slurry into your column. Use gentle air pressure or a pump to push the solvent through, compacting the silica into a stable bed. Ensure there are no air bubbles or cracks.
-
Equilibrate: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.
-
Load Sample: Dissolve your crude product in the minimum amount of a strong solvent (like DCM). Using a pipette, carefully add this solution to the top of the silica bed. Open the stopcock and allow the sample to absorb onto the silica. Add your mobile phase carefully and begin elution.
B. Dry Loading (Recommended for less soluble samples)
-
Adsorb Sample: Dissolve your crude product in a volatile solvent (e.g., DCM, Methanol). Add a small amount of silica gel (2-3 times the mass of your sample) to this solution.
-
Evaporate: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica.
-
Load onto Column: Carefully add this powder as a uniform layer on top of your packed and equilibrated column.
-
Begin Elution: Gently add the mobile phase and proceed with the purification. Dry loading often results in sharper bands and better separation.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude 4-(BOC-Amino)-1-propanoylpiperidine?
A: Common impurities depend on the synthetic route but typically include:
-
Starting Materials: Unreacted 4-Amino-1-Boc-piperidine or propanoyl chloride/propionic anhydride.
-
By-products: Di-acylated products if the reaction conditions were not optimized.
-
Degradation Products: The BOC-deprotected amine, as discussed previously.
Q: Can I use reversed-phase (C18) chromatography for this purification?
A: Yes, reversed-phase chromatography is a viable alternative, especially if issues with BOC-group stability persist on normal-phase silica.[7] Your polar product will elute earlier in a typical water/acetonitrile or water/methanol mobile phase. However, be aware that acidic additives like trifluoroacetic acid (TFA), commonly used in reversed-phase HPLC, will rapidly cleave the BOC group.[8] If you use reversed-phase, you must use a neutral or basic mobile phase system, such as one buffered with ammonium acetate or ammonium bicarbonate.
Q: My compound is not UV active. How can I monitor the purification?
A: 4-(BOC-Amino)-1-propanoylpiperidine lacks a strong chromophore for UV visualization. You will need to use a chemical stain for your TLC analysis.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with many functional groups. It will show your product as a yellow spot on a purple background.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines. It will react with the N-H of the carbamate, but it will give a much stronger color with any deprotected primary amine impurity, making it useful for detecting degradation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides - The Royal Society of Chemistry. Available at: [Link]
-
Bhattacharya, S. et al. (2011). A novel pathway for the synthesis of Piperazine-2-one derivative from L-Phenylalanine. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]
-
Troubleshooting Flash Column Chromatography - University of Rochester, Department of Chemistry. Available at: [Link]
-
De Mey, E. et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available at: [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. Available at: [Link]
-
O'Brien, Z. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: [Link]
-
How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. Available at: [Link]
-
Wang, C. et al. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chinese Journal of Organic Chemistry, 27(9), 1121-1123. Available at: [Link]
-
4-Amino-1-Boc-piperidine - PubChem. Available at: [Link]
-
Bona, C. et al. (2019). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Journal of Pharmaceutical Science and Technology, 9(2), 1-8. Available at: [Link]
-
O'Brien, Z. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
-
Ringelberg, C. et al. (2000). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Journal of Microbiological Methods, 42(2), 143-153. Available at: [Link]
-
4-N-BOC-Aminopiperidine - LookChem. Available at: [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. researchgate.net [researchgate.net]
Common side reactions during the propanoylation of 4-amino-1-Boc-piperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the propanoylation of 4-amino-1-Boc-piperidine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common challenges and optimize your reaction outcomes. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure your success.
Introduction
The N-propanoylation of 4-amino-1-Boc-piperidine is a fundamental transformation in medicinal chemistry, serving as a key step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3] While seemingly straightforward, this acylation reaction is prone to several side reactions that can complicate purification and reduce yields. This guide is designed to provide researchers, scientists, and drug development professionals with a clear, mechanistic understanding of these potential issues and to offer robust solutions for troubleshooting them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing multiple spots on TLC/LC-MS. I see my desired product, but also a significant amount of unreacted starting material. What's going wrong?
Answer: Observing a significant amount of remaining starting material alongside your product typically points to an incomplete reaction. This issue can arise from several factors related to reagent stoichiometry, quality, or the reaction conditions employed.
The propanoylation of the primary amine on 4-amino-1-Boc-piperidine is a nucleophilic acyl substitution.[4][5] The reaction's success hinges on the effective interaction between the nucleophilic amine and the electrophilic propanoylating agent. Any factor that diminishes this interaction will lead to incomplete conversion.
Troubleshooting Guide for Incomplete Reaction
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Acylating Agent | Increase the stoichiometry of the propanoylating agent (e.g., propanoyl chloride or propanoic anhydride) to 1.1-1.5 equivalents. | A slight excess of the electrophile ensures that all the nucleophilic starting material is consumed, driving the reaction to completion. |
| Degraded Acylating Agent | Use a fresh bottle of the propanoylating agent or purify it before use. | Acyl halides and anhydrides are moisture-sensitive and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions. |
| Inadequate Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used, especially with acyl halides. Use a fresh, dry base. | When using an acyl halide like propanoyl chloride, HCl is generated as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize the acid and regenerate the free amine.[6] |
| Low Reaction Temperature | If the reaction is sluggish at 0 °C or room temperature, consider gentle heating (e.g., 40-50 °C). | Increasing the temperature provides the necessary activation energy to overcome the reaction barrier, increasing the reaction rate. Monitor carefully to avoid side reactions.[7] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS until the starting material spot disappears completely. | Acylation reactions can be slower than anticipated, especially with sterically hindered substrates or at low temperatures. |
dot
Caption: Workflow for addressing incomplete reactions.
Q2: My mass spectrometry analysis shows a peak corresponding to the loss of the Boc group and another peak suggesting di-propanoylation. Why is my protecting group being removed?
Answer: This is a classic side reaction caused by the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[8][9] When you use an acyl halide like propanoyl chloride, one equivalent of hydrochloric acid (HCl) is produced for every equivalent that reacts. If the base present is insufficient or too weak to scavenge this acid effectively, the reaction medium will become acidic, leading to the cleavage of the Boc group.
Once the Boc group is removed, the secondary amine of the piperidine ring is exposed. This secondary amine is also nucleophilic and can react with the propanoylating agent, leading to a di-acylated byproduct.
dot
Caption: Reaction pathway showing Boc deprotection side reaction.
Preventative Measures for Boc Deprotection
| Strategy | Detailed Protocol Step | Scientific Rationale |
| Use a Non-Nucleophilic Base | Add 1.5-2.0 equivalents of a hindered amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to the solution of 4-amino-1-Boc-piperidine before adding the propanoyl chloride. | These bases are excellent acid scavengers but are too sterically hindered to compete as nucleophiles, ensuring the propanoyl chloride reacts preferentially with the primary amine. A slight excess ensures all generated HCl is neutralized instantly.[6] |
| Control Reagent Addition | Add the propanoyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C). | Slow addition prevents a rapid, localized buildup of HCl before the base can neutralize it, minimizing the risk of acid-catalyzed deprotection. |
| Use Propanoic Anhydride | Substitute propanoyl chloride with 1.1-1.2 equivalents of propanoic anhydride. | Propanoic anhydride produces propanoic acid as a byproduct, which is much less acidic than HCl and generally not strong enough to cleave the Boc group under neutral or slightly basic conditions. |
Q3: The reaction seems complete, but purification by column chromatography is difficult. The product and impurities are smearing or co-eluting. What are my options?
Answer: Purification can be challenging due to the basic nature of the piperidine nitrogen in both your product and any unreacted starting material. These basic sites can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. Furthermore, the polarity of the desired product and potential byproducts can be very similar.
Purification Strategy Comparison
| Method | Advantages | Disadvantages | Best For... |
| Modified Column Chromatography | High resolution, good for separating similarly polar compounds. | Can be slow; peak tailing is common without modification. | Isolating the pure product from non-basic impurities or byproducts with different polarities. |
| Acid-Base Extraction | Fast, scalable, and avoids silica gel. | Less effective for separating compounds with similar basicity (e.g., product from starting material). | Removing non-basic impurities and excess acylating agent. Excellent for a first-pass cleanup. |
Detailed Protocols for Purification
Protocol 1: Modified Flash Column Chromatography
-
Prepare the Slurry: Deactivate the silica gel by preparing a slurry in your chosen eluent system (e.g., 95:5 Dichloromethane:Methanol) containing 0.5-1% triethylamine.
-
Rationale: The triethylamine acts as a basic modifier. It occupies the acidic silanol sites on the silica surface, preventing your basic amine product from interacting strongly. This results in sharper peaks and better separation.
-
Load the Sample: Adsorb your crude product onto a small amount of silica gel ("dry loading").
-
Elute: Run the column using the triethylamine-modified eluent, gradually increasing polarity if necessary.
-
Monitor: Collect fractions and analyze using TLC, staining with potassium permanganate or ninhydrin to visualize the spots.
Protocol 2: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). Your amine-containing product and starting material will become protonated and move into the aqueous layer. Non-basic impurities will remain in the organic layer, which can be discarded.
-
Rationale: This step leverages the basicity of your compound to separate it from neutral or acidic impurities.[6]
-
Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is >10. This deprotonates your amine, making it insoluble in water.
-
Re-extraction: Extract the now-basic aqueous layer multiple times with fresh ethyl acetate or dichloromethane. The deprotonated product will move back into the organic layer.
-
Final Steps: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Validated General Protocol for Propanoylation
This protocol is optimized to minimize common side reactions.
Materials:
-
4-amino-1-Boc-piperidine (1.0 eq)
-
Propanoyl chloride (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware, magnetic stirrer, ice bath, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-amino-1-Boc-piperidine and anhydrous DCM.
-
Cool the flask to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA) and stir for 5 minutes.
-
Slowly add propanoyl chloride dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction to completion by TLC or LC-MS (typically 2-4 hours).
-
Upon completion, proceed with one of the purification protocols detailed above. An initial aqueous workup with saturated sodium bicarbonate solution is recommended to quench excess acyl chloride and neutralize the amine salt.
References
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?[Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. [Link]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
-
ACS Publications. (2007). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. [Link]
-
ResearchGate. (n.d.). Analysis of products of degradation and side reactions of proanthocyanidin by high performance liquid chromatography-diode array detection. [Link]
-
Pediaa.com. (2020). Difference Between O Acylation and N Acylation. [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Link]
-
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
MDPI. (2025). Modern Methods and Current Trends in the Analytical Chemistry of Flavanones. [Link]
-
Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. [Link]
-
National Center for Biotechnology Information. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. [Link]
-
Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O. [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Aapptec Peptides. (n.d.). 4-Amino-1-Boc-piperidine-4-carboxylic acid. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (2025). Kinetic modeling of side reactions in propane dehydrogenation over Pt - Sn/γ - Al2O3 catalyst. [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. [Link]
-
Wikipedia. (n.d.). Acylation. [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
MDPI. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]
-
University of Rochester. (n.d.). Workup: Amines. [Link]
-
MDPI. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. differencebetween.com [differencebetween.com]
- 5. Acylation - Wikipedia [en.wikipedia.org]
- 6. Workup [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acylation of 4-Amino-1-Boc-piperidine
Welcome to the technical support center for synthetic organic chemistry. This guide is dedicated to researchers, scientists, and drug development professionals encountering challenges with the acylation of 4-amino-1-Boc-piperidine, a critical building block in medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction, with a specific focus on preventing the common side reaction of di-acylation.
Introduction: The Challenge of Selective Mono-Acylation
4-amino-1-Boc-piperidine is a bifunctional molecule containing a primary amine at the 4-position and a Boc-protected secondary amine within the piperidine ring. While the Boc group effectively prevents acylation at the 1-position, the primary amino group can undergo acylation to form a desired amide bond. However, a frequent and troublesome side reaction is di-acylation, where the initially formed amide product is acylated a second time to form an imide. This not only consumes valuable starting material and reagents but also complicates purification, leading to lower yields of the desired mono-acylated product.[4]
Understanding the factors that favor mono-acylation over di-acylation is paramount for successful synthesis. This guide will delve into the mechanistic underpinnings of this reaction and provide practical, field-proven strategies to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the acylation of 4-amino-1-Boc-piperidine.
Issue 1: Significant formation of the di-acylated byproduct is observed.
Root Cause Analysis:
Di-acylation occurs when the initially formed mono-acylated product, an amide, successfully competes with the starting primary amine for the acylating agent. Several factors can contribute to this:
-
High Reactivity of the Acylating Agent: Highly reactive acylating agents, such as acyl chlorides, can be indiscriminate and react rapidly with both the starting amine and the less nucleophilic amide.[5]
-
Stoichiometry: Using a significant excess of the acylating agent increases the likelihood of the second acylation event occurring.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for the second acylation.
-
Inefficient Mixing: Poor mixing can create localized areas of high acylating agent concentration, leading to the rapid formation of the di-acylated product before the starting amine can be fully consumed.[6]
Solutions:
| Strategy | Mechanism of Action | Key Experimental Parameters |
| Control Stoichiometry | Limiting the amount of acylating agent ensures it is the limiting reagent, favoring reaction with the more nucleophilic primary amine. | Use 1.0 to 1.1 equivalents of the acylating agent relative to the 4-amino-1-Boc-piperidine. |
| Slow Addition | Adding the acylating agent slowly (e.g., via syringe pump) maintains a low concentration, maximizing the chance of reacting with the more abundant and reactive primary amine. | Add the acylating agent dropwise over a period of 30-60 minutes. |
| Lower Reaction Temperature | Reduces the overall reaction rate, allowing for greater selectivity towards the more reactive primary amine. | Run the reaction at 0 °C or even -20 °C. |
| Choose a Milder Acylating Agent | Less reactive agents, like carboxylic anhydrides or using coupling reagents to form active esters, exhibit greater selectivity for the more nucleophilic primary amine. | Replace acyl chlorides with anhydrides or use amide coupling agents like HATU, HBTU, or EDC/HOBt.[7][8] |
| Optimize the Base | A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine can effectively scavenge the acid byproduct without competing in the acylation.[9] | Use 1.5-2.0 equivalents of DIPEA or 2,6-lutidine. |
Experimental Workflow Diagram: Minimizing Di-acylation
Caption: Workflow for controlled mono-acylation.
Issue 2: Low yield of the desired mono-acylated product, even with minimal di-acylation.
Root Cause Analysis:
Low yields can stem from several issues beyond the formation of the di-acylated product:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: Other side reactions, such as the formation of an N-acylurea byproduct when using carbodiimide coupling agents (like EDC), can consume the activated acid.[10]
-
Product Solubility and Workup Losses: The desired product might be partially soluble in the aqueous phase during extraction or lost during purification.
-
Degradation: The starting material or product may be unstable under the reaction or workup conditions.
Solutions:
| Strategy | Rationale | Key Experimental Parameters |
| Optimize Coupling Reagents | For amide coupling reactions, additives like HOBt or HOAt can suppress side reactions and improve efficiency. | Use EDC in combination with HOBt (1.1 equivalents of each). |
| Modify Workup Procedure | Ensure the pH of the aqueous phase is appropriate to keep the product in the organic layer. Back-extracting the aqueous layer can recover dissolved product. | Adjust aqueous pH carefully. Perform multiple extractions with an appropriate organic solvent. |
| Purification Strategy | Flash column chromatography is often necessary. A gradient elution may be required to separate the product from unreacted starting materials and byproducts. | Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) for column chromatography. |
| Check Reagent Quality | Ensure all reagents, particularly the acylating agent and coupling reagents, are of high purity and anhydrous. | Use freshly opened or properly stored reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic difference in reactivity between the primary amine and the resulting amide?
The primary amine at the 4-position is a potent nucleophile due to the localized lone pair of electrons on the nitrogen atom. Upon acylation, an amide is formed. In the amide, the nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly reduces the nucleophilicity of the amide nitrogen, making it a much weaker nucleophile than the starting primary amine.[11] Consequently, the first acylation is kinetically favored. However, under forcing conditions (e.g., excess reactive acylating agent, high temperature), the less favorable second acylation can still occur.
Sources
- 1. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 2. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. acylation of amines [entrancechemistry.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. hepatochem.com [hepatochem.com]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing N-Acylation of BOC-Protected Amines
Welcome to the technical support center for the N-acylation of tert-butoxycarbonyl (BOC)-protected amines. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical transformation in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success.
Introduction to N-Acylation of BOC-Protected Amines
The N-acylation of a BOC-protected amine is a cornerstone reaction in modern organic synthesis, particularly in peptide chemistry and the construction of complex molecules. This reaction forms a stable amide bond by reacting the nitrogen of the BOC-carbamate with an activated carboxylic acid derivative. While the BOC group effectively shields the amine from many reagents, its electronic nature and steric bulk present unique challenges and considerations for the subsequent acylation step.
The primary goal is to form the desired N-acyl product efficiently and without compromising the integrity of the BOC protecting group or the stereochemistry of adjacent chiral centers. This guide will address the two most common pathways for this transformation:
-
Reaction with Acyl Halides/Anhydrides: A direct and often rapid method involving a highly reactive acylating agent.
-
Carboxylic Acid Coupling: A milder, more versatile approach that utilizes coupling reagents to activate a carboxylic acid in situ.
Below, we address the specific issues you may encounter and provide expert guidance to streamline your experimental work.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the challenges and inquiries that frequently arise during the N-acylation of BOC-protected amines.
I. Low or No Product Yield
Question: My N-acylation reaction is showing very low conversion by TLC/LC-MS. What are the most likely causes?
Answer: Low conversion is a common issue that can typically be traced back to insufficient activation of the acylating partner, steric hindrance, or poor reaction setup.
-
Causality & Explanation: The nitrogen atom of a BOC-protected amine is significantly less nucleophilic than that of a free primary or secondary amine. The electron-withdrawing nature of the carbonyl group in the carbamate delocalizes the nitrogen's lone pair, reducing its reactivity. Furthermore, the bulky tert-butyl group creates considerable steric hindrance around the nitrogen atom. Therefore, a highly reactive electrophile is required for the reaction to proceed efficiently.
-
Troubleshooting Steps:
-
Assess the Acylating Agent (If using a coupling protocol):
-
Problem: The coupling reagent may be inefficient for your specific substrates. Carbodiimides like EDC or DCC alone are often insufficient for activating the carboxylic acid to overcome the low nucleophilicity of the BOC-amine.
-
Solution: Introduce an activating additive. The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl cyano(hydroxyimino)acetate (OxymaPure), forms a highly reactive activated ester intermediate that is more susceptible to nucleophilic attack.[1] For exceptionally difficult couplings involving sterically hindered acids or amines, consider switching to a more potent uronium/aminium salt coupling reagent like HATU or HCTU.[2] These reagents form even more reactive OAt or O-6-ClBt esters.[2]
-
-
Re-evaluate the Base:
-
Problem: The chosen base may be too weak or sterically hindered to effectively deprotonate the carboxylic acid (if applicable) or neutralize the generated acid byproduct (e.g., HCl from an acyl chloride).
-
Solution: For coupling reactions, a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is standard. For reactions with acyl chlorides, triethylamine (TEA) is often sufficient. Ensure the base is anhydrous, as water can hydrolyze the acylating agent.
-
-
Increase Reaction Temperature:
-
Problem: Many acylation reactions are initially run at 0 °C to control exotherms and minimize side reactions. However, for hindered substrates, this temperature may be too low to achieve a reasonable reaction rate.
-
Solution: After the initial addition of reagents at 0 °C, allow the reaction to slowly warm to room temperature. If conversion remains low, gentle heating (e.g., to 40-50 °C) can be beneficial, but must be monitored carefully to avoid BOC-deprotection or other side reactions.
-
-
Check Reagent Stoichiometry and Order of Addition:
-
Problem: Incorrect stoichiometry or order of addition can lead to unwanted side reactions that consume starting materials.
-
Solution: When using coupling reagents, pre-activation of the carboxylic acid is often beneficial. Stir the carboxylic acid, coupling reagent, and additive (e.g., HOBt) in the solvent for 15-30 minutes before adding the BOC-protected amine. This allows for the formation of the active ester intermediate, minimizing side reactions of the coupling reagent.
-
-
II. Side Product Formation & Purity Issues
Question: My reaction is proceeding, but I'm observing significant side products. How can I identify and suppress them?
Answer: Side product formation is often related to the choice of coupling reagent, the presence of moisture, or the inherent reactivity of the substrates.
-
Common Side Products & Solutions:
-
N-Acylurea Formation:
-
Identification: A byproduct with a mass corresponding to the carboxylic acid + the coupling agent (e.g., DCC or EDC).
-
Causality: This is a classic side reaction with carbodiimide coupling reagents (DCC, EDC). The O-acylisourea intermediate can undergo an intramolecular acyl transfer to form a stable N-acylurea, which is unreactive.[3]
-
Solution: This side reaction is effectively suppressed by the addition of HOBt or OxymaPure. These additives rapidly trap the O-acylisourea to form an active ester, which is less prone to this rearrangement.[1][4]
-
-
Racemization (for chiral BOC-amino acids):
-
Identification: Diastereomeric products observed by chiral HPLC or NMR.
-
Causality: Racemization can occur via the formation of a 5(4H)-oxazolone intermediate, especially when the carboxylic acid is over-activated or exposed to excess base for prolonged periods.[1]
-
Solution:
-
Use a racemization-suppressing additive like HOBt or HOAt.[1]
-
Use the minimum necessary amount of a sterically hindered base like DIPEA or 2,4,6-collidine. Avoid using less hindered bases like TEA if racemization is a concern.
-
Minimize the pre-activation time and run the reaction at a lower temperature (0 °C to RT).
-
Coupling reagents like COMU have been shown to reduce epimerization.[5]
-
-
-
Guanidinylation of the Amine:
-
Identification: A byproduct with a mass corresponding to the BOC-amine plus the core structure of the uronium/aminium coupling reagent (e.g., HBTU, HATU).
-
Causality: Uronium/aminium salt reagents can react directly with the amine nucleophile to form a guanidinium byproduct, capping the amine. This is more likely if the coupling reagent is used in large excess relative to the carboxylic acid.[2]
-
Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.1 equivalents of acid, 1.05 equivalents of coupling reagent). This ensures the coupling reagent is consumed in the desired activation pathway. Phosphonium-based reagents like PyBOP do not cause this side reaction.[2]
-
-
Partial BOC-Deprotection:
-
Identification: A byproduct with a mass corresponding to the acylated product minus the BOC group (100 Da).
-
Causality: The BOC group is labile to strong acids. If the reaction generates a strong acid (e.g., HCl from an acyl chloride) that is not adequately scavenged by the base, or if the carboxylic acid itself is highly acidic, partial deprotection can occur.
-
Solution: Ensure at least one equivalent of a suitable base (e.g., TEA, DIPEA) is present when using acyl chlorides. If the problem persists, consider switching from an acyl chloride to a coupling-based method.
-
-
III. Purification Challenges
Question: I'm having difficulty purifying my N-acylated product from the reaction byproducts, especially the urea from EDC coupling.
Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts. The choice of coupling reagent and workup procedure is critical.
-
Purification Strategies:
-
Removing Urea Byproducts:
-
EDC-Urea: The N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct from EDC is water-soluble, especially in acidic conditions.[6] During workup, perform an aqueous wash with dilute acid (e.g., 1M HCl or 5% citric acid) to protonate the urea's dimethylamino group, increasing its aqueous solubility. Follow with a wash with saturated sodium bicarbonate to remove unreacted carboxylic acid and HOBt/Oxyma.
-
DCC-Urea: Dicyclohexylurea (DCU) is notoriously insoluble in most common organic solvents.[7] If using DCC, filter the reaction mixture through a pad of celite before workup to remove the precipitated DCU. Some residual DCU may require removal by column chromatography. For this reason, EDC is often preferred for solution-phase synthesis.
-
-
Chromatography Tips:
-
Problem: The product and unreacted BOC-amine or carboxylic acid are co-eluting.
-
Solution: Optimize your solvent system. A gradient elution is often necessary. If the product and starting carboxylic acid are difficult to separate, ensure the aqueous bicarbonate wash during workup was thorough to remove as much of the acidic starting material as possible. If the product and starting BOC-amine are co-eluting, ensure the reaction has gone to completion.
-
-
Data & Reagent Selection Tables
Making an informed choice of reagents is the first step towards a successful reaction. The tables below summarize key characteristics of common reagents to guide your decision-making process.
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Pros | Cons | Best For... |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, readily available. | Moderate reactivity, high risk of racemization and N-acylurea formation without additives.[7][8] | Routine couplings where cost is a factor and with racemization-suppressing additives. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, no guanidinylation side reaction. | Can be more expensive, generates phosphine oxide byproducts. | Difficult couplings, especially with hindered amino acids, and when avoiding guanidinylation is critical. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Very high reactivity, fast reaction times, byproducts are generally water-soluble.[2][5] | Can cause guanidinylation if used in excess, some (HOBt/HOAt-based) are potentially explosive.[1][2] | Standard and challenging couplings, especially in automated solid-phase synthesis. HATU is excellent for hindered systems.[7] |
Table 2: Guide to Bases and Solvents
| Role | Reagent/Solvent | pKa (Conjugate Acid) | Key Characteristics & Use Case |
| Base | Triethylamine (TEA) | ~10.7 | Standard, inexpensive base. Can act as a nucleophile. Best for scavenging acid from acyl chloride reactions. |
| Base | DIPEA (Hünig's Base) | ~10.8 | Sterically hindered, non-nucleophilic. The standard base for most coupling reactions to minimize side reactions. |
| Base | 2,4,6-Collidine | ~7.4 | Weaker, hindered base. Useful for very sensitive substrates where minimizing racemization is paramount. |
| Catalyst | DMAP | ~9.7 | Highly nucleophilic catalyst, not a primary base. Used in sub-stoichiometric amounts to accelerate acylation, especially with anhydrides or in Steglich esterification.[3] |
| Solvent | Dichloromethane (DCM) | N/A | Good general-purpose solvent for many coupling reactions. Less polar. |
| Solvent | N,N-Dimethylformamide (DMF) | N/A | Highly polar aprotic solvent. Excellent solvating power for amino acids and peptides. Can contain amine impurities.[9] |
| Solvent | Acetonitrile (MeCN) | N/A | Polar aprotic solvent. Good alternative to DCM or DMF. |
| Solvent | Tetrahydrofuran (THF) | N/A | Less polar than DMF/DCM. Often used in reactions involving hydrides or organometallics. |
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step instructions for the two primary methods of N-acylating a BOC-protected amine.
Protocol 1: N-Acylation using a Carboxylic Acid and Coupling Agents (EDC/HOBt)
This method is versatile and generally high-yielding, with a straightforward workup to remove byproducts.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the BOC-protected amine (1.0 eq), the carboxylic acid (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in an anhydrous aprotic solvent (e.g., DCM or DMF, ~0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (2.0 eq) to the stirred solution.
-
Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A white precipitate may form.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove EDC-urea and DIPEA), saturated NaHCO₃ (to remove HOBt and excess carboxylic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Acylation using an Acyl Chloride
This is a rapid method suitable for when the corresponding acyl chloride is stable and readily available.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere, add the BOC-protected amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (~0.1 M).
-
Cooling: Cool the solution to 0 °C.
-
Base Addition: Add triethylamine (1.5 eq).
-
Acylation: Add the acyl chloride (1.1 eq) dropwise via syringe. A white precipitate of triethylammonium chloride will form immediately.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Key Mechanism & Workflow Diagrams
Visualizing the chemical transformations and decision-making processes can aid in understanding and troubleshooting. The following diagrams are rendered in DOT language.
Reaction Mechanisms
Caption: Carbodiimide coupling mechanism with an additive to suppress side reactions.
Caption: HATU-mediated coupling proceeds via a highly reactive OAt-ester intermediate.
Troubleshooting Workflow
Sources
- 1. bachem.com [bachem.com]
- 2. 肽偶联剂选择指南 [sigmaaldrich.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. peptide.com [peptide.com]
Technical Support Center: A Researcher's Guide to TLC Monitoring of 4-(BOC-Amino)-1-propanoylpiperidine Formation
Welcome to the Technical Support Center. This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals on the successful Thin-Layer Chromatography (TLC) monitoring of the formation of 4-(BOC-Amino)-1-propanoylpiperidine. As your partner in research, we aim to equip you with the expertise and field-proven insights necessary to navigate this common yet nuanced amide coupling reaction with confidence.
Introduction: The Chemistry at Hand
The synthesis of 4-(BOC-Amino)-1-propanoylpiperidine is a standard amide coupling reaction. Typically, it involves the reaction of 4-Amino-1-Boc-piperidine with an activated form of propanoic acid, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt)[1][2][3]. Accurate monitoring of this reaction is crucial to determine the point of completion, identify potential side products, and ensure the desired transformation has occurred before proceeding to workup and purification[4]. TLC is an indispensable tool for this purpose, offering a rapid and cost-effective method to track the consumption of starting materials and the emergence of the product[5].
This guide will walk you through the essential steps of TLC monitoring for this specific reaction, from choosing the right mobile phase to interpreting your results and troubleshooting common issues.
Experimental Protocol: Setting Up Your TLC for Success
A successful TLC analysis begins with a well-thought-out experimental setup. Here, we provide a step-by-step methodology for monitoring the formation of 4-(BOC-Amino)-1-propanoylpiperidine.
Step 1: Preparing Your Samples for Spotting
-
Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (a few microliters) of your reaction mixture using a capillary tube.
-
Starting Material (SM) - 4-Amino-1-Boc-piperidine: Prepare a dilute solution of your 4-Amino-1-Boc-piperidine starting material in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Co-spot (Co): This is a crucial lane on your TLC plate where you will spot both the starting material and the reaction mixture at the same point. This helps to definitively identify the starting material spot in your reaction mixture lane[6].
Step 2: Choosing the Right Eluent (Mobile Phase)
The polarity of the eluent is the most critical factor in achieving good separation. For this amide coupling, a mixture of a non-polar and a polar solvent is typically effective.
-
Starting Point: A good initial eluent system to try is a mixture of ethyl acetate (EtOAc) and hexanes . A common starting ratio is 1:1 (v/v) .
-
Optimization:
-
If your spots are all clustered at the bottom of the plate (low Rf), your eluent is not polar enough. Increase the proportion of ethyl acetate.
-
If your spots are all near the solvent front (high Rf), your eluent is too polar. Increase the proportion of hexanes.
-
For more polar compounds, a system like dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 v/v) can be effective[5].
-
Step 3: Spotting and Developing the TLC Plate
-
With a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Using separate capillary spotters for each sample, carefully and concisely spot the SM, RM, and Co on the origin line, ensuring the spots are small and do not spread out too much.
-
Place the spotted TLC plate in a developing chamber containing your chosen eluent. Ensure the eluent level is below the origin line.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood before visualization.
Step 4: Visualizing Your TLC Plate
Since the starting materials and product in this reaction are not strongly UV-active, chemical staining is necessary for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for organic compounds. It reacts with oxidizable functional groups, appearing as yellow-brown spots on a purple background[7][8].
-
Ninhydrin Stain: This stain is highly effective for visualizing primary and secondary amines. 4-Amino-1-Boc-piperidine will stain, often appearing as a pink or purple spot after heating. The BOC-protected amine can also be visualized with ninhydrin, as the heat from a heat gun can cleave the BOC group, revealing the free amine[9][10]. Your product, being a secondary amide, may not stain as intensely with ninhydrin as the starting amine.
Visualizing the TLC Workflow
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Chromatography [chem.rochester.edu]
- 7. TLC stains [reachdevices.com]
- 8. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 10. VanVeller Lab Resources [group.chem.iastate.edu]
Technical Support Center: Purification of Polar Piperidine Derivatives
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar piperidine derivatives. The unique physicochemical properties of these compounds—namely their high polarity and basicity—present significant challenges in achieving high purity and recovery. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a selection of frequently asked questions to support your purification workflows. Our goal is to explain not just how to solve these challenges, but why certain strategies are effective, empowering you to make informed decisions in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: Why are polar piperidine derivatives so difficult to purify using standard chromatography?
A: The difficulty stems from two primary characteristics:
-
High Polarity: Highly polar compounds have minimal retention on traditional non-polar reversed-phase (like C18) columns, often eluting in the solvent front with poor separation from other polar impurities.[1][2]
-
Basicity: The nitrogen atom in the piperidine ring is basic and readily protonated. This cationic character leads to strong, undesirable interactions with the acidic silanol groups (Si-OH) present on the surface of standard silica gel stationary phases.[3][4] These interactions are a primary cause of severe peak tailing, irreversible adsorption, and low recovery of the target compound.[4][5][6]
Q2: What is "peak tailing" and why is it so common with my piperidine compounds?
A: Peak tailing is observed when a chromatographic peak is not symmetrical but instead has a "tail" extending from its back side. This is a classic symptom of secondary, non-ideal interactions between the analyte and the stationary phase. For basic compounds like piperidines on silica, the primary cause is the interaction between the positively charged (protonated) amine and the negatively charged (deprotonated) silanol groups.[4][6] Because these interaction sites are not uniform on the silica surface, some molecules of your compound are retained longer than others, resulting in a tailed peak.
Q3: Can I use reversed-phase (RP) chromatography for these compounds?
A: Yes, but with significant modifications. Standard RP-HPLC is often ineffective for highly polar compounds.[7] However, for moderately polar piperidine derivatives, you can improve peak shape and retention by:
-
Using an Acidic Modifier: Adding an acid like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) to the mobile phase protonates the piperidine nitrogen.[5] It also suppresses the ionization of residual silanol groups on the column, minimizing the strong ionic interactions that cause tailing.[8][9][10]
-
Employing End-Capped Columns: Use columns that are "end-capped," where the residual silanol groups have been chemically masked to reduce their activity.[10][11]
-
Considering Alternative RP Phases: Phenyl-hexyl or embedded polar group (EPG) phases can offer different selectivity for polar compounds compared to standard C18.
Troubleshooting Guide: Common Purification Problems
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.
Problem 1: Severe peak tailing and poor resolution on a silica gel column.
Q: I'm running a flash column on silica gel with a standard ethyl acetate/hexanes solvent system, but my piperidine derivative is giving me a long, smeared tail instead of a sharp peak. What's wrong?
A: This is the most common issue and is caused by strong acid-base interactions between your basic compound and the acidic silica surface.
-
The "Why": Standard silica gel is covered in acidic silanol groups (pKa ~4.5). Your basic piperidine derivative interacts strongly with these sites, leading to a non-linear adsorption isotherm, which manifests as peak tailing.[5] This effect essentially means that a portion of your compound gets "stuck" and elutes much slower than the main band.
-
Solutions: The key is to neutralize or mask these interactions.
| Modifier | Typical Concentration | Notes |
| Triethylamine (TEA) | 0.5 - 2% (v/v) | The most common choice. Volatile and easily removed under vacuum.[5][8] |
| Ammonia | Use a mobile phase like DCM/Methanol/Ammonium Hydroxide (e.g., 90:10:1) | Very effective for highly basic compounds. Requires careful handling. |
| Pyridine | 0.5 - 1% (v/v) | Less common, but can be effective. |
| Stationary Phase | Principle of Operation |
| Deactivated Silica | Flush the packed column with your eluent containing 1-2% TEA before loading the sample to pre-saturate the active sites.[8] |
| Alumina (Basic or Neutral) | Alumina is a good alternative to silica for purifying basic compounds as it has a less acidic surface.[5][12] |
| Amine-Functionalized Silica | These columns have an amine-bonded phase which shields the underlying silica and provides a more suitable surface for basic analytes.[1][13] |
Problem 2: My highly polar compound elutes immediately from a C18 reversed-phase column (no retention).
Q: My piperidine derivative is very polar, containing multiple hydroxyl groups. When I inject it onto my C18 HPLC column, it comes out in the void volume. How can I get it to retain?
A: This happens because your compound is more attracted to the polar mobile phase than the non-polar C18 stationary phase. You need to switch to a chromatography mode designed for polar compounds.
-
The "Why": Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar molecules have little to no affinity for the greasy C18 chains and are swept off the column by the polar mobile phase (e.g., water/acetonitrile).[7]
-
Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC).
-
HILIC Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (>60% acetonitrile) and a small amount of aqueous buffer.[14][15] The water in the mobile phase forms a layer on the polar stationary phase. Your polar analyte can then partition into this water layer and is retained. Elution is achieved by increasing the amount of water in the mobile phase.[15]
-
Benefits of HILIC for Polar Amines:
-
Excellent Retention: Provides robust retention for compounds that are unretained in reversed-phase.[14][16]
-
Orthogonal Selectivity: Elution order is often the opposite of reversed-phase, which is useful for separating impurities.[15]
-
MS Sensitivity: The high organic content of the mobile phase leads to more efficient desolvation and ionization in mass spectrometry detectors.[16]
-
-
Workflow for HILIC Method Development
Caption: HILIC method development workflow for polar piperidines.
Problem 3: Low or no recovery of my compound from the column.
Q: I loaded my crude product onto a silica column, but I'm recovering less than 20% of my expected material. Where did it go?
A: This is likely due to irreversible adsorption of your basic compound onto the acidic silica gel.
-
The "Why": In severe cases, the interaction between a strongly basic piperidine derivative and the silica surface is so strong that the compound will not elute, even with highly polar solvents.[5] It remains permanently bound to the column.
-
Solutions:
-
Rule out Overloading: First, ensure you haven't overloaded the column. A general rule is a silica-to-crude-product ratio of 30:1 to 50:1 by weight.[5]
-
Use Basic Modifiers: As with peak tailing, adding TEA or another base to the eluent is the first line of defense to prevent your compound from sticking permanently.
-
Switch to a More Inert Stationary Phase:
-
Reversed-Phase: If the compound is not excessively polar, reversed-phase chromatography on a C18 or phenyl column avoids the issue of acidic silanols.
-
Alumina: Basic or neutral alumina is an excellent alternative for strongly basic compounds that are unstable on or irreversibly bind to silica.[5][12]
-
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a normal-phase technique that uses supercritical CO2 as the main mobile phase, often with a co-solvent like methanol. It is known for being very gentle on sensitive compounds and highly effective for purifying basic amines, often providing better peak shapes and faster run times than HPLC.[17][18] Adding a basic additive to the co-solvent (e.g., diethylamine) is common practice to further improve performance for basic compounds.
-
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification technique.
Detailed Protocols
Protocol 1: General Purpose Flash Chromatography on Silica Gel with a Basic Modifier
This protocol is designed to mitigate peak tailing and improve recovery for basic piperidine derivatives.
-
Solvent System Selection (TLC):
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system (e.g., hexanes/ethyl acetate) that you expect to give your product an Rf of ~0.2-0.4.
-
Prepare the same solvent system but add 1% triethylamine (TEA). For example, for 100 mL of 70:30 Hex/EtOAc, use 70 mL Hex, 30 mL EtOAc, and 1 mL TEA.
-
Run a new TLC plate in the TEA-modified eluent. Observe the improvement in spot shape (less streaking). This will be your column eluent.[5]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar eluent (containing 1% TEA).
-
Pour the slurry into your column and use gentle pressure or gravity to pack a uniform bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) or the eluent itself.
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better resolution.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system.
-
If necessary, you can run a gradient by slowly increasing the proportion of the more polar solvent (e.g., from 70:30 Hex/EtOAc + 1% TEA to 50:50 Hex/EtOAc + 1% TEA).
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.
-
References
-
Li, F., & Li, S. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Materials Today Bio, 21, 100721. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Srinivasan, S., et al. (2018). For highly polar compound, how to do the purification? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
YMC. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides for High-Sensitivity Electrospray Ionization Mass Analysis. Retrieved from [Link]
-
Gasco-López, A. I., et al. (1997). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in Reversed-Phase High-Performance Liquid Chromatography Using C18 Packings. Journal of Chromatographic Science, 35(11), 525-35. Retrieved from [Link]
-
West, C., & Lesellier, E. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction of amine with the silanol group and its contribution to the silanization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Preparative SFC Method Development. Retrieved from [Link]
-
Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Journal of Chromatographic Science. (1997). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
Kalinina, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6399. Retrieved from [Link]
-
Axion Labs. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Doležalová, M., et al. (2012). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines. Journal of Separation Science, 35(15), 1946-55. Retrieved from [Link]
-
Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds? r/chemistry. Retrieved from [Link]
-
Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Retrieved from [Link]
-
ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Retrieved from [Link]
-
Saari, L. A., et al. (2012). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst, 137(13), 3065-71. Retrieved from [Link]
-
van Zelst, F. H. M., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Analyst, 144(4), 1164-1170. Retrieved from [Link]
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Technical Support Center: Navigating the Nuances of BOC-Protected Compound Stability in Acidic Media
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and deprotection of tert-butyloxycarbonyl (BOC)-protected compounds under acidic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common challenges in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the acid lability of the BOC protecting group?
The BOC group's susceptibility to acidic conditions is a cornerstone of its utility in organic synthesis. The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by an acid. This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond. The key to the BOC group's lability lies in the subsequent fragmentation step, which generates a highly stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and the free amine.[1][2] The formation of the stable tert-butyl cation is the thermodynamic driving force for this cleavage.[1]
Diagram: Mechanism of Acid-Catalyzed BOC Deprotection
Caption: Acid-catalyzed deprotection of a BOC-protected amine.
Q2: Which acidic reagents are commonly used for BOC deprotection, and how do I choose the right one?
The choice of acidic reagent is critical and depends on the overall acid sensitivity of your substrate.
-
Strong Acids: Trifluoroacetic acid (TFA) is the most common reagent, typically used in a 20-50% solution in dichloromethane (DCM).[3] It offers rapid and efficient deprotection.[3] Anhydrous hydrogen chloride (HCl) in solvents like dioxane, methanol, or ethyl acetate is another robust option.[4][5]
-
Milder Acids: For substrates with other acid-labile functional groups, milder conditions are necessary. Options include:
The selection should be based on a careful evaluation of your molecule's stability. If your compound contains other acid-sensitive groups, a milder acid is preferable. For robust molecules, TFA or HCl provides a more rapid and complete reaction.
Q3: What are the most common side reactions during BOC deprotection, and how can they be mitigated?
The primary side reaction is the alkylation of nucleophilic functional groups by the liberated tert-butyl cation.[8] Electron-rich aromatic rings (like tryptophan and tyrosine), thiols (cysteine), and thioethers (methionine) are particularly susceptible to this tert-butylation.
Mitigation Strategy: The Use of Scavengers
Scavengers are added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[6] The choice of scavenger depends on the nature of the nucleophilic sites in your molecule.
| Scavenger | Target Residue/Functionality | Typical Concentration |
| Anisole | General purpose, Tryptophan | 5-10% (v/v) |
| Thioanisole | Tryptophan, Methionine | 5-10% (v/v) |
| Triethylsilane (TES) | Tryptophan | 5-10% (v/v) |
| 1,2-Ethanedithiol (EDT) | Methionine, Cysteine | 2-5% (v/v) |
| Water | General purpose (can slow deprotection) | 1-5% (v/v) |
Troubleshooting Guide
Problem 1: Incomplete or Sluggish Deprotection
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The electronic properties of the amine can influence the lability of the BOC group. Electron-withdrawing groups on the nitrogen or adjacent carbons can decrease the rate of cleavage.
-
Solution: Increase the concentration of the acid or switch to a stronger acid. For example, if 20% TFA in DCM is slow, try 50% TFA or neat TFA.[3] For HCl in dioxane, ensure it is a fresh, anhydrous solution.
-
-
Steric Hindrance: A sterically hindered BOC-protected amine may require more forcing conditions for deprotection.
-
Solution: Increase the reaction temperature (e.g., from 0°C to room temperature, or from room temperature to 40-50°C). However, be mindful of potential degradation of your product at higher temperatures.
-
-
Solvent Effects: The choice of solvent can impact the efficiency of the deprotection.
-
Solution: For substrates with poor solubility in DCM, consider alternative solvents like methanol or dioxane for HCl-mediated deprotection.
-
Diagram: Troubleshooting Workflow for Incomplete Deprotection
Caption: A decision tree for troubleshooting incomplete BOC deprotection.
Problem 2: Degradation of Other Acid-Sensitive Functional Groups
Symptoms: Formation of byproducts indicating the cleavage of other protecting groups (e.g., tert-butyl esters, silyl ethers) or degradation of the core structure.
Potential Causes & Solutions:
-
Excessively Harsh Acidic Conditions: The acid used for BOC deprotection is strong enough to cleave other acid-labile groups. The relative rate of cleavage for a BOC group is generally faster than for a tert-butyl ester, but selectivity can be challenging.
-
Solution 1: Use Milder Acids. Switch from TFA or HCl to milder reagents like aqueous phosphoric acid, pTSA, or Lewis acids (e.g., ZnBr2).[6][7] These conditions often provide better selectivity.
-
Solution 2: Careful Control of Reaction Time and Temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize byproduct formation. Running the reaction at a lower temperature (e.g., 0°C or -20°C) can also enhance selectivity.
-
Solution 3: Alternative Deprotection Strategies. For highly sensitive substrates, consider non-acidic deprotection methods, such as thermal deprotection, if the molecule is thermally stable.[8]
-
Table: Relative Acid Lability of Common Protecting Groups
| Protecting Group | Relative Lability | Typical Deprotection Conditions |
| BOC (Amine) | High | 20-50% TFA/DCM or 4M HCl/Dioxane |
| tert-Butyl Ether | High | Strong acids (TFA, HCl) |
| tert-Butyl Ester | Moderate-High | Strong acids (TFA, HCl); can be selectively cleaved in the presence of BOC under specific conditions. |
| Trityl (Trt) | Very High | Very mild acid (e.g., 1% TFA) |
| Silyl Ethers (e.g., TBS, TIPS) | Moderate | Fluoride sources (TBAF) or acidic conditions |
| Benzyl (Bn) Ether/Ester | Low | Hydrogenolysis (H2, Pd/C) |
| Benzyloxycarbonyl (Cbz) | Low | Hydrogenolysis (H2, Pd/C) or strong acids (HBr/AcOH) |
| Fluorenylmethyloxycarbonyl (Fmoc) | Orthogonal | Base (e.g., Piperidine) |
Note: Lability can be highly substrate-dependent.
Experimental Protocols
Protocol 1: Standard BOC Deprotection using TFA/DCM
-
Preparation: Dissolve the BOC-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar. If your substrate contains acid-sensitive groups like tryptophan or methionine, add the appropriate scavenger (e.g., 5% v/v anisole or triethylsilane).
-
Reaction: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).
-
Monitoring: Stir the reaction at 0°C or allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 30 minutes to 2 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with a solvent like toluene or DCM (3 times) to ensure complete removal of residual TFA.
-
The resulting product is the TFA salt of the amine. If the free amine is required, dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
-
Purification: Purify the product as necessary, typically by column chromatography or crystallization.
Protocol 2: BOC Deprotection using 4M HCl in Dioxane
-
Preparation: Dissolve the BOC-protected compound in a minimal amount of a co-solvent if necessary (e.g., methanol or DCM), then add a solution of 4M HCl in dioxane (typically 5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is usually complete within 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The product is typically obtained as the hydrochloride salt. It can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
-
If the free amine is desired, perform a basic workup as described in Protocol 1.
-
-
Purification: Purify as needed.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Awuah, S. G., & Parkin, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24653–24659. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Cravotto, G., Calcio Gaudino, E., & Grillo, G. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3163. [Link]
-
Kocsis, L. S., & Wertjes, W. C. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3216-3218. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(20), 8089-8103. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). Retrieved from [Link]
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Technical Support Center: Handling the Moisture Sensitivity of Acylated Piperidines
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with acylated piperidines. This resource is designed to provide in-depth, field-proven insights into the challenges posed by the moisture sensitivity of this important class of compounds. By understanding the underlying chemical principles and adopting robust experimental techniques, you can ensure the integrity of your materials and the reliability of your results.
Section 1: The Challenge: Understanding Moisture Sensitivity
Q1: Why are acylated piperidines sensitive to moisture?
Acylated piperidines contain an amide functional group, which is susceptible to hydrolysis—a chemical reaction with water.[1] While amides are generally more stable than other carboxylic acid derivatives like esters or acid chlorides, they can still degrade in the presence of water, especially under certain conditions.[2][3] This degradation process cleaves the amide bond, breaking the molecule into a piperidine derivative and a carboxylic acid.
The stability of the amide bond is attributed to the resonance between the nitrogen lone pair and the carbonyl group, which gives the C-N bond partial double-bond character.[2] However, this stability can be overcome, leading to unwanted degradation of your compound.
Q2: What is the chemical mechanism of this degradation?
The degradation of acylated piperidines in the presence of moisture occurs through hydrolysis of the amide bond. This reaction can be catalyzed by either acid or base.[1][4]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1][2]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[3] This is often followed by the elimination of the amine as a poor leaving group, which is the rate-determining step.[3][4]
The specific mechanism and rate of hydrolysis can be influenced by factors such as pH, temperature, and the specific structure of the acylated piperidine.[4]
Visualizing the Degradation Pathway
The following diagram illustrates the general mechanism for both acid and base-catalyzed hydrolysis of an N-acylated piperidine.
Caption: Acid and base-catalyzed hydrolysis pathways of N-acylated piperidines.
Section 2: Proactive Measures: Handling and Storage Best Practices
To maintain the integrity of your acylated piperidines, it is crucial to implement rigorous handling and storage protocols that minimize exposure to atmospheric moisture.
Q3: How should I properly store my acylated piperidine samples?
Proper storage is the first line of defense against moisture-induced degradation.
-
Short-Term Storage: For daily use, store samples in a desiccator containing an active desiccant such as silica gel or calcium sulfate.[5][6] This provides a dry environment for frequently accessed materials.
-
Long-Term Storage: For long-term preservation, store compounds in a sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (e.g., in a freezer).[7] Ensure the container is tightly sealed to prevent moisture ingress.
| Storage Method | Best For | Key Considerations |
| Desiccator | Short-term, frequent use | Regularly regenerate or replace the desiccant. |
| Inert Atmosphere | Long-term, highly sensitive compounds | Use appropriate sealing techniques (e.g., parafilm, screw-cap vials with septa). |
| Refrigeration/Freezing | Long-term | Allow samples to warm to room temperature before opening to prevent condensation. |
Q4: What are the best laboratory techniques for handling moisture-sensitive acylated piperidines?
When working with these compounds, especially in solution, employing inert atmosphere techniques is essential.[7][8]
-
Glove Boxes: For highly sensitive materials, a glove box provides the most controlled environment, keeping both oxygen and moisture at parts-per-million levels.[8]
-
Schlenk Lines: A Schlenk line allows for the manipulation of compounds under an inert atmosphere of nitrogen or argon using specialized glassware.[7][9] This is a common and effective technique for many synthetic procedures.
-
Syringe and Cannula Techniques: For transferring solutions of moisture-sensitive compounds, use dry syringes or a double-tipped needle (cannula) to move liquids between sealed vessels under a positive pressure of inert gas.[8][10]
Experimental Workflow: Handling a Moisture-Sensitive Acylated Piperidine
This workflow outlines the key steps for setting up a reaction with a moisture-sensitive acylated piperidine using a Schlenk line.
Caption: A standard workflow for handling moisture-sensitive reagents.
Q5: How do I select and prepare solvents for my experiments?
Solvents are a common source of water contamination.[7] Using anhydrous solvents is critical.
-
Purchasing Anhydrous Solvents: Many suppliers offer high-purity, anhydrous solvents packaged under an inert atmosphere in septum-sealed bottles.[11][12]
-
Drying Solvents in the Lab: For stringent requirements, solvents can be dried in-house. Common methods include distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents) or passing the solvent through a column of activated alumina or molecular sieves.[7]
Section 3: Troubleshooting Degradation Issues
Even with careful handling, you may encounter issues related to the instability of your acylated piperidine.
Q6: I suspect my compound has degraded. How can I confirm this?
Several analytical techniques can be used to detect and quantify the degradation of your acylated piperidine.
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize degradation. The appearance of a new, more polar spot (corresponding to the cleaved piperidine and carboxylic acid) is indicative of hydrolysis.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and quantifying the parent compound and its degradation products.[14] You can monitor for the disappearance of the parent mass and the appearance of the masses of the hydrolysis products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of new signals corresponding to the hydrolysis products.
Q7: My analytical results show unexpected peaks. Could this be due to hydrolysis?
Yes. If you observe unexpected peaks in your analytical data (e.g., HPLC, LC-MS, GC-MS), especially those corresponding to the molecular weights of the parent piperidine and the acylating agent, hydrolysis is a likely cause.[15] To confirm, you can intentionally expose a small sample to acidic or basic aqueous conditions and monitor the reaction to see if the same degradation products are formed.[16]
Q8: I'm performing an acylation reaction, and my yields are consistently low. Could moisture be the culprit?
Absolutely. Moisture can interfere with acylation reactions in several ways:
-
Hydrolysis of the Acylating Agent: Many acylating agents (e.g., acid chlorides, anhydrides) react rapidly with water. This consumes your reagent and reduces the amount available to acylate the piperidine.
-
Hydrolysis of the Product: As discussed, the acylated piperidine product itself can be susceptible to hydrolysis, especially during aqueous workup procedures.[13]
Troubleshooting Low Yields:
| Potential Cause | Recommended Action |
| Wet reagents or solvents | Use freshly dried solvents and ensure all reagents are anhydrous. |
| Atmospheric moisture | Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).[13] |
| Product degradation during workup | Minimize the duration of aqueous workups. Use saturated sodium bicarbonate for neutralization, which is less harsh than stronger bases.[13] |
Troubleshooting Logic Tree
If you are experiencing issues with your acylated piperidine, use this logic tree to diagnose the potential problem.
Caption: A troubleshooting guide for common issues with acylated piperidines.
Section 4: Advanced Topics and FAQs
Q9: Are there formulation strategies to improve the stability of acylated piperidines in drug development?
Yes, for pharmaceutical applications, several strategies can be employed to enhance the stability of moisture-sensitive drugs.[17]
-
Excipient Selection: Choosing non-hygroscopic excipients is crucial.
-
Co-granulation: Formulating the drug with certain sugars like fructose or xylitol can enhance stability.[17]
-
Packaging: Using packaging with integrated desiccants can protect the final drug product from moisture.[18][19]
Q10: Can the structure of the acyl group or substituents on the piperidine ring affect moisture sensitivity?
Yes, the electronic and steric properties of the molecule can influence the rate of hydrolysis.
-
Electronic Effects: Electron-withdrawing groups on the acyl moiety can make the carbonyl carbon more electrophilic and increase the rate of hydrolysis. Conversely, electron-donating groups can decrease the rate.
-
Steric Hindrance: Bulky groups near the amide bond can sterically hinder the approach of a water molecule or hydroxide ion, thereby slowing down the rate of hydrolysis.
By understanding the principles outlined in this guide, you will be better equipped to handle the challenges associated with the moisture sensitivity of acylated piperidines, leading to more reliable and reproducible experimental outcomes.
References
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Vale, L. H. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Amsterdam. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
Vereecken, L., & Peeters, J. (2009). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 113(30), 8591–8602. [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay?. Retrieved from [Link]
-
Australian Inhibitor. (2024, October 16). The Importance of Desiccants in Stopping Equipment Corrosion. Retrieved from [Link]
- Google Patents. (2014). CN103512996B - Analysis method for amide compounds.
-
ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]
-
Slivka, M., & Korol, N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937. [Link]
-
Multisorb. (n.d.). The Role of Desiccants in Pharmaceutical Stability. Retrieved from [Link]
-
Lee, Y., et al. (2017). Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists. ACS Medicinal Chemistry Letters, 8(12), 1289–1293. [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
- Google Patents. (2014). WO2014138603A1 - Stabilization of moisture-sensitive drugs.
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Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955–978. [Link]
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Li, Y., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry, 83(6), 3026–3036. [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. Retrieved from [Link]
-
Stream Peak. (2024, December 23). What Are Desiccants and How They Work for Moisture Control. Retrieved from [Link]
-
Wang, J., & Chen, Z. (2006). Adsorption of 4-picoline and piperidine to the hydrated SiO2 surface: probing the surface acidity with vibrational sum frequency generation spectroscopy. Langmuir, 22(6), 2978–2983. [Link]
- Google Patents. (2009). US20090212140A1 - System and method for processing hygroscopic materials.
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Amrita Vishwa Vidyapeetham Virtual Lab. Detection of Functional Groups (Theory). Retrieved from [Link]
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YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]
-
Edco Supply. (2024, May 17). Industrial Applications of Desiccant Protective Packaging. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Academies Press (US). [Link]
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Liu, Y., et al. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process. ACS Chemical Biology, 11(12), 3349–3356. [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of 4-(BOC-Amino)-1-propanoylpiperidine by HPLC
For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for intermediates like 4-(BOC-Amino)-1-propanoylpiperidine is a cornerstone of robust and reproducible synthetic chemistry. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methodologies for the purity analysis of this compound, offering a primary reversed-phase method and a comparative orthogonal technique. The experimental protocols are detailed with a focus on the scientific rationale behind the chosen parameters, ensuring a self-validating system for reliable results.
The Critical Role of Purity in Pharmaceutical Synthesis
4-(BOC-Amino)-1-propanoylpiperidine is a valuable building block in the synthesis of various pharmaceutical agents. The presence of impurities, even in trace amounts, can have significant repercussions on the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API). Potential impurities may arise from unreacted starting materials, by-products of the acylation or BOC-protection steps, or degradation of the target molecule. Therefore, a validated, high-resolution analytical method is not just a quality control measure but a critical component of the synthetic process itself.
Primary Purity Assessment: Reversed-Phase HPLC (RP-HPLC) with UV Detection
Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally labile compounds. For 4-(BOC-Amino)-1-propanoylpiperidine, a C18 column is an excellent starting point, offering a good balance of hydrophobicity for retaining the analyte and allowing for efficient separation from potential impurities.
Causality Behind Experimental Choices
-
Column: A C18 stationary phase is selected for its hydrophobic nature, which will interact with the non-polar regions of the 4-(BOC-Amino)-1-propanoylpiperidine molecule, primarily the BOC group and the piperidine ring.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., trifluoroacetic acid or formic acid) is employed. The acidic modifier serves two key purposes: it protonates the free amine, leading to sharper peaks by reducing tailing, and it improves the separation of acidic and basic impurities. The gradient elution allows for the effective separation of compounds with a range of polarities, from polar starting materials to more non-polar by-products.
-
Detection: The amide and carbamate chromophores in the molecule exhibit UV absorbance at low wavelengths, typically around 210 nm. While not a strong chromophore, this wavelength provides sufficient sensitivity for purity analysis.
-
Temperature: Maintaining a constant column temperature, for instance at 30°C, ensures reproducible retention times and peak shapes.[1]
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-(BOC-Amino)-1-propanoylpiperidine sample.
-
Dissolve in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Caption: Workflow for RP-HPLC Purity Analysis.
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
For a more comprehensive impurity profile and definitive identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. It combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing molecular weight information for each component.
Rationale for LC-MS as an Alternative
-
Specificity: MS detection is highly specific, allowing for the differentiation of compounds with similar retention times but different molecular weights.
-
Sensitivity: LC-MS often provides higher sensitivity than UV detection, which is particularly useful for detecting trace-level impurities.[2]
-
Impurity Identification: The mass-to-charge ratio (m/z) of an impurity can provide crucial clues to its identity, especially when coupled with fragmentation data (MS/MS).
Experimental Protocol: LC-MS
Instrumentation:
-
LC-MS system with a gradient pump, autosampler, column oven, and a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B (equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
Sample Preparation:
-
Prepare the sample as described for the RP-HPLC method, but at a lower concentration (e.g., 0.1 mg/mL) to avoid detector saturation.
Caption: Workflow for LC-MS Purity Analysis.
Comparative Performance Analysis
| Feature | RP-HPLC with UV Detection | LC-MS | Gas Chromatography (GC) |
| Principle | Separation based on polarity | Separation based on polarity, detection by mass-to-charge ratio | Separation based on volatility and polarity |
| Primary Application | Routine purity testing and quantification | Impurity identification and quantification, high sensitivity analysis | Analysis of volatile impurities (e.g., residual solvents) |
| Resolution | High | High | Very High (for volatile compounds) |
| Sensitivity | Moderate | High to Very High | High (for volatile compounds) |
| Specificity | Moderate (based on retention time) | Very High (based on m/z) | High (for volatile compounds) |
| Quantification | Excellent | Good to Excellent | Good to Excellent |
| Instrumentation Cost | Moderate | High | Moderate |
| Throughput | High | Moderate | High |
| Limitations | May not detect non-UV active impurities | Matrix effects can suppress ionization | Not suitable for non-volatile or thermally labile compounds |
Discussion and Method Selection
The choice between RP-HPLC with UV detection and LC-MS depends on the specific requirements of the analysis. For routine quality control where the potential impurities are known and possess a UV chromophore, RP-HPLC is a cost-effective and high-throughput solution. Its excellent quantitative capabilities make it ideal for determining the purity of batches against a reference standard.
LC-MS, on the other hand, is the preferred method during process development and for the investigation of unknown impurities. Its ability to provide molecular weight information is crucial for structural elucidation and for ensuring that all potential process-related impurities and degradation products are identified and controlled. While more expensive and with a slightly lower throughput, the wealth of information provided by LC-MS is often indispensable for regulatory submissions and for building a comprehensive understanding of the impurity profile.
Gas Chromatography (GC) is generally less suitable for the direct analysis of 4-(BOC-Amino)-1-propanoylpiperidine due to its relatively low volatility and potential for thermal degradation.[3] However, GC-MS is an excellent complementary technique for the analysis of volatile impurities, such as residual solvents from the synthesis.[4]
Conclusion
The purity analysis of 4-(BOC-Amino)-1-propanoylpiperidine is a critical step in the pharmaceutical development process. A well-developed RP-HPLC method with UV detection provides a robust and reliable platform for routine quality control. For a deeper understanding of the impurity profile and for the identification of unknown species, LC-MS is the superior technique. The judicious application of these methods, based on the specific analytical needs, will ensure the quality and consistency of this important synthetic intermediate.
References
- Jalalpure, S. et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
-
Policija (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]
-
Drawell (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research (2025). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]
-
UNODC (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
- Google Patents (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
ResearchGate (2018). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
-
PubMed (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Available at: [Link]
-
Advances in Bioresearch (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]
-
Semantic Scholar (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Available at: [Link]
-
National Center for Biotechnology Information (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the GC-MS Analysis of Substituted Piperidine Intermediates
Substituted piperidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their versatile binding properties and favorable pharmacokinetic profiles.[1] As critical intermediates in multi-step syntheses, the purity and structural integrity of these piperidine building blocks are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] Consequently, robust and reliable analytical methods are essential for their characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for this purpose. Its high separation efficiency, coupled with the definitive structural information provided by mass spectrometry, makes it ideal for identifying and quantifying substituted piperidine intermediates and their potential impurities.[4][5]
This guide provides an in-depth comparison of GC-MS methodologies for the analysis of substituted piperidine intermediates. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, compare analytical strategies, and present a self-validating protocol grounded in established scientific principles and regulatory standards.
The Analytical Challenge: Why Piperidines Require Careful Method Development
The analysis of substituted piperidines by GC is not always straightforward. The inherent basicity of the piperidine nitrogen can lead to undesirable interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and reduced sensitivity. Furthermore, the presence of polar functional groups (e.g., -OH, -NH, -COOH) on the substituents can decrease the volatility of the intermediates, making them less amenable to GC analysis without chemical modification.
This necessitates a considered approach to method development, focusing on two key areas: sample preparation (specifically derivatization) and the selection of an appropriate GC column.
Part 1: Strategic Method Development for Piperidine Analysis
The Derivatization Decision: Enhancing Analyte Amenability
Derivatization is a chemical reaction that modifies the analyte to create a new compound with properties that are more suitable for a given analytical technique. For piperidine intermediates, the primary goals of derivatization are to increase volatility and reduce the polarity of active hydrogens, thereby improving chromatographic performance.
Common Derivatization Strategy: Silylation
Trimethylsilylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used.
-
Causality: The TMS group is non-polar and sterically bulky. This shields the polar functional groups, preventing them from interacting with active sites on the column surface and liner. This minimizes peak tailing and allows the compound to volatilize at a lower temperature, resulting in sharper, more symmetrical peaks and improved detection limits. The reaction order for silylation is generally alcohols > phenols > carboxylic acids > amines > amides.
Comparative Analysis: To Derivatize or Not?
| Parameter | Direct Injection (No Derivatization) | Silylation (e.g., with BSTFA) | Rationale & Supporting Evidence |
| Applicability | Suitable for non-polar, volatile piperidines. | Essential for piperidines with polar functional groups (-OH, -NH2, -COOH). | Polar analytes require derivatization to increase volatility for GC analysis.[6] |
| Peak Shape | Prone to tailing due to amine-column interaction. | Symmetrical, sharp peaks. | Silylation caps active hydrogens, reducing unwanted column interactions. |
| Sensitivity | Lower, due to poor peak shape and potential analyte loss. | Higher, due to improved peak focusing. | Sharper peaks result in a better signal-to-noise ratio. |
| Method Complexity | Simpler, fewer steps. | Adds an extra step to sample preparation. | Derivatization requires careful optimization of reaction time and temperature. |
| Risk | Risk of analyte degradation at high inlet temperatures. | Potential for incomplete derivatization or side-product formation. | The derivatization reaction must be driven to completion for accurate quantification. |
GC Column Selection: The Key to Separation
The choice of capillary column is critical for achieving the desired separation of the target intermediate from starting materials, by-products, and degradation products. The selection is primarily based on the polarity of the stationary phase.
-
Non-Polar Columns (e.g., 100% Dimethylpolysiloxane - DB-1, HP-1): These columns separate analytes primarily based on their boiling points. They are robust and have high-temperature limits but may not provide sufficient selectivity for complex mixtures of isomers.
-
Mid-Polar Columns (e.g., 5% Phenyl-95% Dimethylpolysiloxane - DB-5, HP-5ms): This is often the "workhorse" column for this type of analysis. The introduction of phenyl groups provides a different selectivity (π-π interactions), which can significantly improve the separation of structurally similar compounds.[4]
-
Polar Columns (e.g., Polyethylene Glycol - WAX columns): These are used for highly polar analytes. However, they are less suitable for basic compounds like piperidines due to potential strong interactions and are more susceptible to degradation from residual moisture or oxygen.
-
Amine-Specific Columns: Specialized columns with basic surfaces are available to improve the peak shape of amines without derivatization.[7]
Comparative Guide to GC Columns for Piperidine Analysis
| Column Type | Stationary Phase Example | Primary Separation Mechanism | Best Suited For | Advantages | Disadvantages |
| Non-Polar | DB-1ms, Rxi-1ms | Boiling Point | Volatile, non-polar piperidine derivatives. | High thermal stability, low bleed. | Limited selectivity for isomers.[8] |
| Mid-Polar | DB-5ms, Rxi-5Sil MS | Boiling Point & Polarity (π-π interactions) | General purpose analysis of a wide range of substituted piperidines. | Excellent balance of selectivity and stability; often considered the first choice.[4][7] | May not resolve highly polar compounds without derivatization. |
| Polar (WAX) | Stabilwax, DB-WAX | Polarity (Hydrogen Bonding) | Highly polar, neutral, or acidic compounds. | High selectivity for polar analytes. | Not ideal for basic amines, lower temperature limits, sensitive to oxygen.[9] |
| Amine-Specific | Rtx-Volatile Amines, CP-Volamine | Basic Deactivation | Underivatized basic piperidines. | Excellent peak shape for amines.[7] | Specialized phase, may not be suitable for other compound classes. |
Part 2: Mass Spectrometry - Elucidating the Structure
The mass spectrometer provides definitive identification of the eluting compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Ionization Techniques
For GC-MS, Electron Ionization (EI) is the most common method. High-energy electrons (typically 70 eV) bombard the analyte, causing fragmentation. This process is highly reproducible and creates a characteristic "fingerprint" mass spectrum that can be compared to spectral libraries for identification.
Understanding Fragmentation Pathways
The fragmentation of the piperidine ring under EI is predictable and provides rich structural information.[10] Key fragmentation pathways include:
-
α-Cleavage: This is a dominant pathway where the bond adjacent to the nitrogen atom breaks. This results in the loss of a substituent from the α-carbon and the formation of a stable, resonance-stabilized iminium ion.[10] The largest substituent at the α-carbon is typically lost preferentially.
-
Ring Fission: The piperidine ring itself can open and fragment, leading to a series of smaller ions.
The specific substituents on the piperidine ring will direct the fragmentation, providing clues to their identity and position.[11]
Caption: Characteristic EI fragmentation pathways for a substituted piperidine.
Part 3: A Validated GC-MS Protocol
This section provides a self-validating experimental protocol. Method validation ensures that the analytical procedure is suitable for its intended purpose.[12][13] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[14][15]
Caption: General workflow for GC-MS analysis of piperidine intermediates.
Experimental Protocol: Quantitative Analysis of a Hydroxylated Piperidine Intermediate
-
Internal Standard (IS) Stock Solution: Accurately prepare a 1 mg/mL solution of a suitable internal standard (e.g., a structurally similar compound not present in the sample, like decahydronaphthalene) in dichloromethane.
-
Calibration Standards:
-
Prepare a series of at least five calibration standards by accurately weighing the piperidine intermediate reference standard into vials.
-
Add a fixed amount of the IS solution to each vial.
-
Dilute with dichloromethane to achieve concentrations spanning the expected sample range (e.g., 0.05 - 1.0 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample into a vial.
-
Add the same fixed amount of IS solution as used for the calibration standards.
-
Dilute with dichloromethane to a final concentration of ~1 mg/mL.
-
-
Derivatization (for all standards and samples):
-
To each vial, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and heat at 70°C for 30 minutes.
-
Allow to cool to room temperature before analysis.
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]
-
Inlet: Split/Splitless, operated in split mode (e.g., 20:1).
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis:
-
For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot a calibration curve of this area ratio versus the concentration of the standard.
-
Perform a linear regression on the data. The correlation coefficient (r²) should be > 0.995.[14][15]
-
Calculate the area ratio for the test sample and determine its concentration using the calibration curve.
-
Method Validation Summary
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte and IS. | To ensure the method is measuring only the desired compound.[12] |
| Linearity (r²) | ≥ 0.995 | To demonstrate a proportional response across a range of concentrations.[15] |
| Accuracy (% Recovery) | 98.0% - 102.0% | To determine the closeness of the measured value to the true value.[15] |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% | To assess the degree of scatter between a series of measurements.[15] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13] |
Part 4: Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, it is not the only option. The choice of technique depends on the specific properties of the analyte and the goals of the analysis.[6]
| Technique | Principle | Advantages for Piperidines | Disadvantages for Piperidines |
| GC-MS | Separation of volatile compounds followed by mass analysis.[4] | High resolution, excellent for structural elucidation of isomers, vast spectral libraries for identification. | Requires analyte to be volatile and thermally stable; often necessitates derivatization.[6] |
| LC-MS | Separation in a liquid phase followed by mass analysis.[6] | Excellent for non-volatile or thermally labile compounds, no derivatization needed for volatility.[6] | Lower chromatographic resolution than capillary GC, potential for ion suppression from matrix components.[6] |
| HPLC-UV | Separation in a liquid phase with UV-Vis detection. | Robust and widely available. | Requires the analyte to have a UV chromophore; derivatization may be needed to add one.[6] Lower sensitivity and specificity than MS. |
| Headspace GC (GC-HS) | Analysis of the vapor phase above a sample. | Excellent for analyzing residual piperidine as a solvent.[16] | Not suitable for non-volatile piperidine intermediates themselves.[16] |
For comprehensive characterization, especially in a regulated drug development environment, using orthogonal techniques (e.g., GC-MS and LC-MS) provides a more complete picture of the sample's purity profile.
Conclusion
The GC-MS analysis of substituted piperidine intermediates is a nuanced task that demands a deep understanding of the underlying chemistry. By making informed choices regarding derivatization and column selection, researchers can develop robust, reliable, and validated methods. The strategic application of derivatization transforms challenging polar intermediates into GC-amenable compounds, while the selection of a mid-polar stationary phase, such as 5% phenyl-methylpolysiloxane, often provides the optimal balance of selectivity and performance. Coupled with the definitive structural insights from mass spectrometry, this approach ensures the rigorous quality control necessary for the development of safe and effective pharmaceuticals.
References
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. Available at: [Link]
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Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Available at: [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
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O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
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Costa, J. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
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ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]
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Journal of Pharmaceutical and Allied Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]
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National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available at: [Link]
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ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available at: [Link]
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LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]
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Shimadzu. (n.d.). GC Column Types & Selection Guide. Available at: [Link]
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ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Available at: [Link]
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ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”. Available at: [Link]
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Brieflands. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Available at: [Link]
-
GL Sciences. (n.d.). GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. Available at: [Link]
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Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]
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National Institutes of Health (NIH). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available at: [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis for 4-amino-1-Boc-piperidine
A Comparative Framework for Ensuring Starting Material Quality in Pharmaceutical Development
For drug development professionals, the integrity of a synthesis begins with the quality of its starting materials. A Certificate of Analysis (CoA) is the primary document attesting to this quality, yet it is not merely a checklist. It is a data-rich report that requires critical evaluation. This guide provides an in-depth comparison of analytical methodologies used to generate a CoA for 4-amino-1-Boc-piperidine, a crucial intermediate in medicinal chemistry.[1] We will explore the causality behind experimental choices, compare alternative analytical strategies, and provide a framework for in-house verification to ensure the reliability of this pivotal starting material.
Deconstructing the CoA: Critical Quality Attributes (CQAs) for 4-amino-1-Boc-piperidine
A typical CoA for 4-amino-1-Boc-piperidine will report on several key parameters. Understanding the significance of each and the methods used for their determination is the first step in a robust quality assessment. A standard specification sheet may include appearance, form, and an assay value determined by Gas Chromatography (GC).[2]
-
Identification: Confirms the material is indeed 4-amino-1-Boc-piperidine.
-
Assay/Purity: Quantifies the amount of the desired compound, typically as a percentage.
-
Organic Impurities: Detects and quantifies process-related impurities and potential degradation products.[3][4]
-
Inorganic Impurities: Includes tests for residual catalysts (e.g., palladium) and heavy metals.
-
Residual Solvents: Quantifies solvents used during synthesis and purification.[4]
-
Water Content: Measures the amount of water present, which can affect reaction stoichiometry and stability.
Comparative Analysis of Key Analytical Methodologies
While a supplier's CoA provides a baseline, a discerning scientist must understand the limitations of the methods used and the advantages of orthogonal techniques. The choice of analytical method is critical and depends on the specific requirements of the analysis, including the nature of potential impurities and the required sensitivity.[5]
-
Standard Method: Fourier-Transform Infrared Spectroscopy (FTIR) FTIR is a rapid and powerful technique for confirming identity by matching the sample's "molecular fingerprint" to that of a reference standard.[6][7] It is excellent for verifying the presence of key functional groups and the overall structure.[8] Attenuated Total Reflectance (ATR) is a common FTIR sampling technique that requires minimal sample preparation.[9]
-
Comparative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy While FTIR is excellent for confirmation, ¹H and ¹³C NMR provide unambiguous structural elucidation. NMR can not only confirm the identity but also detect and quantify impurities that may not be visible by FTIR, often without the need for a reference standard for the impurity itself (a technique known as qNMR).
-
Standard Method: Gas Chromatography (GC) GC is frequently used for volatile and thermally stable compounds like 4-amino-1-Boc-piperidine.[5] It separates compounds based on their boiling points and interaction with the stationary phase, providing a purity value based on peak area percentage.
-
Alternative High-Performance Method: High-Performance Liquid Chromatography (HPLC/UPLC) HPLC is a robust alternative, particularly for non-volatile or thermally sensitive impurities that would not be detected by GC.[5] Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times, making it superior for resolving closely related impurities.
Table 1: Comparison of Assay/Purity Methodologies
| Feature | Gas Chromatography (GC) | HPLC/UPLC | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/polarity in gas phase | Separation by polarity in liquid phase | Nuclear spin resonance in a magnetic field |
| Pros | High resolution for volatile compounds, robust.[5] | Broad applicability, high precision, suitable for non-volatile impurities.[5] | Absolute quantification without a specific reference standard, high structural detail. |
| Cons | Not suitable for non-volatile or thermally labile impurities; amino groups can cause poor peak shape. | Higher solvent consumption (HPLC), potential for undetected non-chromophoric impurities. | Lower sensitivity than chromatographic methods, higher capital cost. |
| Best For | Routine purity assessment of the main component. | Comprehensive impurity profiling, including non-volatile species. | Primary quantification, characterization of reference standards. |
-
Standard Method: Headspace Gas Chromatography (HS-GC) This is the industry-standard method for analyzing residual solvents and is detailed in the United States Pharmacopeia (USP) chapter <467>.[10][11] The headspace technique allows for the analysis of volatile solvents without injecting the non-volatile drug substance, which could contaminate the system.[12] The solvents are classified based on their toxicity, and strict limits are enforced.[11]
-
Considerations: The choice of diluent is critical. A solvent that dissolves the sample but does not interfere with the peaks of interest must be chosen. The method must be capable of separating all potential solvents used in the manufacturing process.[13][14]
-
Standard Method: Karl Fischer (KF) Titration Karl Fischer titration is a highly specific and accurate method for the determination of water content.[15] It is the gold standard and far superior to less specific methods like Loss on Drying (LOD), as LOD will measure any volatile component, not just water. There are two main types of KF titration: volumetric, for samples with higher water content (>0.1%), and coulometric, for trace amounts of water.[16]
A Self-Validating Protocol for In-House CoA Verification
Trust but verify. Relying solely on the supplier's CoA is not sufficient in a regulated environment. An internal verification of critical parameters is essential. The following is an example of a self-validating HPLC protocol for assay and impurity determination. The protocol's trustworthiness is established by the inclusion of System Suitability Test (SST) criteria, which ensure the analytical system is performing correctly before sample analysis.
Experimental Protocol: HPLC-UV Analysis of 4-amino-1-Boc-piperidine
-
Instrumentation & Columns:
-
HPLC or UPLC system with UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase & Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 5% to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
-
System Suitability Test (SST):
-
Prepare a solution of 4-amino-1-Boc-piperidine spiked with a known impurity.
-
Acceptance Criteria:
-
Tailing Factor (main peak): ≤ 2.0.
-
Resolution between main peak and spiked impurity: ≥ 2.0.
-
Relative Standard Deviation (RSD) of 5 replicate injections (peak area): ≤ 1.0%.
-
-
Causality: Failing SST indicates a problem with the column, mobile phase, or instrument, rendering any subsequent sample data invalid. This step is a core tenet of analytical procedure validation as described in USP <1225>.[17][18]
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of 4-amino-1-Boc-piperidine and dissolve in 25.0 mL of diluent to create a 1.0 mg/mL solution.
-
-
Analysis & Calculation:
Visualizing Workflows for Quality Control
To ensure a systematic approach, the process of receiving and verifying a starting material can be visualized.
Diagram 1: Incoming Material QC Workflow This diagram outlines the decision-making process from material receipt to release or rejection.
Caption: Workflow for CoA verification of incoming raw material.
Diagram 2: Analytical Method Selection Logic This diagram illustrates the logic for choosing the appropriate analytical technique based on the information required.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. H30779.03 [thermofisher.com]
- 3. lejan-team.com [lejan-team.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. azom.com [azom.com]
- 7. pharmtech.com [pharmtech.com]
- 8. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apexinstrument.me [apexinstrument.me]
- 10. shimadzu.com [shimadzu.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 14. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 16. Karl Fischer water content titration - Scharlab [scharlab.com]
- 17. ofnisystems.com [ofnisystems.com]
- 18. uspbpep.com [uspbpep.com]
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- 20. jpionline.org [jpionline.org]
A Senior Application Scientist's Guide to Piperidine Reactivity: A Comparative Analysis of 4-amino-1-Boc-piperidine and 4-aminopiperidine
Introduction: The Chemist's Crossroads – Navigating Reactivity in Piperidine Scaffolds
In the landscape of medicinal chemistry and drug development, the piperidine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its conformational pre-organization and ability to present substituents in well-defined spatial vectors make it an invaluable building block. However, functionalized piperidines, such as 4-aminopiperidine, present a classic synthetic challenge: the presence of multiple reactive sites. 4-aminopiperidine contains two nucleophilic nitrogen atoms—a secondary amine within the ring (N1) and a primary exocyclic amine at the C4 position. This duality can lead to complex product mixtures, low yields, and laborious purification steps.
To circumvent these issues, synthetic chemists often turn to protecting group strategies. The introduction of the tert-butoxycarbonyl (Boc) group at the N1 position gives rise to 4-amino-1-Boc-piperidine, a derivative designed to simplify reactions by masking one of the reactive centers.[3][4][5] This guide provides an in-depth comparison of the reactivity of these two critical building blocks. We will dissect the underlying principles governing their behavior, present experimental protocols, and offer data-driven insights to inform rational synthetic design for researchers, scientists, and drug development professionals.
The Decisive Factor: Unpacking the Role of the N-Boc Protecting Group
The dramatic difference in reactivity between 4-aminopiperidine and its N-Boc protected counterpart stems from the electronic and steric properties of the tert-butoxycarbonyl group.[6][7] The Boc group is not merely a passive placeholder; it actively modulates the molecule's chemical behavior.
Electronic Effects: From Dual-Nucleophile to Selective Reagent
In 4-aminopiperidine, both the endocyclic (N1) and exocyclic (C4) nitrogens possess lone pairs of electrons, rendering them both basic and nucleophilic. The piperidine ring nitrogen has a pKa of approximately 11.22 (for the protonated form), making it a strong base.[1] The exocyclic primary amine is also significantly basic, with a predicted pKa of around 10.37.[8] This dual reactivity is the primary source of synthetic complications.
The installation of the Boc group at N1 fundamentally alters this electronic landscape. The lone pair on the N1 nitrogen is delocalized into the adjacent carbonyl of the carbamate moiety through resonance. This delocalization effectively neutralizes the nucleophilicity and basicity of the ring nitrogen.[9][10] Consequently, 4-amino-1-Boc-piperidine behaves as a monofunctional reagent, presenting a single, reactive primary amine at the C4 position for synthetic transformations. This electron-withdrawing nature of the carbamate also imparts a subtle inductive effect through the sigma framework of the ring, slightly reducing the basicity of the distal C4-amino group compared to the unprotected analog.
Steric Hindrance
The bulky tert-butyl component of the Boc group can introduce steric hindrance, potentially influencing the approach of reagents to the C4-amino group. However, due to the chair conformation of the piperidine ring and the distal relationship between the N1 and C4 positions, this effect is generally minimal and secondary to the powerful electronic control exerted by the carbamate.
Head-to-Head Comparison: Performance in Key Synthetic Transformations
The true utility of a building block is demonstrated in its performance. Below, we compare the outcomes of two common and critical reactions in drug synthesis: acylation and reductive amination.
| Feature | 4-amino-1-Boc-piperidine | 4-aminopiperidine |
| Reaction Type | Acylation (Amide Formation) | Acylation (Amide Formation) |
| Regioselectivity | Excellent: Exclusive reaction at the C4-NH₂ group. | Poor: Potential for reaction at N1, C4-NH₂, or both, leading to product mixtures. |
| Control Required | Minimal; standard reaction conditions suffice. | Requires careful control of stoichiometry, temperature, and addition rate to favor one site. Often requires a protect/deprotect sequence. |
| Typical Outcome | Clean formation of the desired N-(1-Boc-piperidin-4-yl)amide. | Mixture of N1-acyl, N4-acyl, and N1,N4-diacyl products. |
| Reaction Type | Reductive Amination | Reductive Amination |
| Regioselectivity | Excellent: The C4-NH₂ is the only available nucleophile for imine/enamine formation. | Poor: Both nitrogens can react with the carbonyl partner, leading to complex side reactions and product mixtures. |
| Control Required | Straightforward one-pot procedure.[11] | Highly challenging. The N1 secondary amine can form enamines or iminium ions, while the C4 primary amine forms imines. Not a recommended one-pot transformation. |
| Typical Outcome | Clean formation of the C4-N-alkylated product. | Complex mixture, often intractable without prior N1-protection. |
Experimental Protocols & Self-Validating Systems
The following protocols are designed to be self-validating. The expected clean reaction profile for 4-amino-1-Boc-piperidine, verifiable by simple TLC and ¹H NMR, stands in stark contrast to the complex mixture anticipated when using 4-aminopiperidine under identical conditions, thereby validating the choice of the protected reagent.
Experiment 1: Comparative Acylation with Benzoyl Chloride
This experiment demonstrates the regioselective advantage of 4-amino-1-Boc-piperidine in a standard amide bond formation.
Protocol for Acylation of 4-amino-1-Boc-piperidine:
-
Dissolve 4-amino-1-Boc-piperidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (Et₃N, 1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Expected Result: A clean, high-yielding conversion to the single desired amide product, typically as a white solid requiring minimal purification.
Protocol for Acylation of 4-aminopiperidine (for comparison):
-
Follow the exact same procedure as above, substituting 4-aminopiperidine (1.0 eq).
-
Expected Result: TLC analysis will show multiple new spots corresponding to starting material, the two possible mono-acylated products, and the di-acylated product. ¹H NMR of the crude material will be complex, confirming the lack of selectivity.
Experiment 2: Comparative Reductive Amination with Acetone
This protocol highlights the utility of the Boc-protected amine in forming a C-N bond via reductive amination, a cornerstone reaction in modern synthesis.[12]
Protocol for Reductive Amination of 4-amino-1-Boc-piperidine:
-
To a solution of 4-amino-1-Boc-piperidine (1.0 eq) in methanol (MeOH, approx. 0.2 M), add acetone (2.0 eq) and acetic acid (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and reacts with acid to release HCN gas; perform in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Quench the reaction carefully by adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Expected Result: A clean conversion to tert-butyl 4-(isopropylamino)piperidine-1-carboxylate, with high yield after purification.
Protocol for Reductive Amination of 4-aminopiperidine (for comparison):
-
Following the same procedure is not advisable due to the high probability of forming a complex and inseparable mixture. The N1 secondary amine can also react with acetone to form an enamine, which can undergo further side reactions. This experiment conceptually demonstrates why N1-protection is essential for such transformations.
Conclusion: A Strategic Choice for Efficiency and Selectivity
While 4-aminopiperidine is a foundational starting material, its dual reactivity necessitates multi-step protection/deprotection sequences for most applications, increasing step count and reducing overall yield. 4-amino-1-Boc-piperidine, by contrast, is an elegant solution that offers unparalleled regioselectivity.[11][13][14] The Boc group effectively "switches off" the reactivity of the ring nitrogen, allowing chemists to perform selective transformations on the C4-primary amine with confidence and efficiency.
For drug development professionals and process chemists, the choice is clear. The upfront investment in the Boc-protected starting material is consistently repaid through simplified protocols, cleaner reaction profiles, easier purifications, and higher overall yields. This strategic choice accelerates discovery timelines and provides a more robust and scalable route to complex target molecules.
References
- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Dual protection of amino functions involving Boc - RSC Publishing. (2013-07-17). Available at: [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. Available at: [Link]
-
Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). - ResearchGate. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024-04-25). Available at: [Link]
-
4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem. Available at: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]
-
Piperidine - Wikipedia. Available at: [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. Available at: [Link]
-
1-Boc-4-AP - Wikipedia. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. Available at: [Link]
-
4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015-10-09). Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01). Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]
-
How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (2018-11-27). Available at: [Link]
-
4-Amino-1-Boc-piperidine - [A0006] - Synthonix. Available at: [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014-12-23). Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]
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A Senior Application Scientist's Guide to the Safe Disposal of 4-(BOC-Amino)-1-propanoylpiperidine
Welcome, valued research partner. In our shared pursuit of scientific advancement, the integrity of our processes—from discovery to disposal—is paramount. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(BOC-Amino)-1-propanoylpiperidine. My approach moves beyond a simple checklist to explain the chemical reasoning behind these procedures, ensuring your work is not only innovative but also conducted with the highest commitment to safety and environmental stewardship.
Hazard Assessment: A Structurally-Informed Perspective
The primary driver of our disposal protocol is a comprehensive hazard assessment. The structure of 4-(BOC-Amino)-1-propanoylpiperidine contains two key functional groups that dictate its potential risks.
-
The Piperidine Moiety: The foundational piperidine ring is a well-characterized heterocyclic amine. Piperidine itself is classified as a flammable liquid that is toxic, corrosive, and causes severe skin burns and eye damage.[1] Its vapors can be harmful if inhaled, and it is recognized as being harmful to aquatic life.[1] Therefore, any derivative, including our target compound, must be handled with the assumption of potential corrosivity and toxicity.
-
The Carbamate Group (BOC-Amino): The BOC (tert-Butoxycarbonyl) group is a carbamate. Carbamate-containing compounds are subject to specific environmental regulations. The U.S. Environmental Protection Agency (EPA) has established guidelines for the disposal of carbamate wastes, which are often generated in pesticide production but apply to this chemical class broadly.[2] These regulations underscore the need for controlled disposal to prevent environmental contamination.[3][4] Analogs such as 4-(N-Boc-amino)piperidine are known to cause skin, eye, and respiratory irritation.[5][6]
Based on this structural analysis, 4-(BOC-Amino)-1-propanoylpiperidine must be treated as hazardous waste . Its disposal is not a matter of simple discarding; it is a regulated process requiring professional handling.
Essential Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensuring adequate personal protection is a non-negotiable first step. The causality is clear: to prevent exposure via inhalation, ingestion, or dermal contact, a physical barrier is essential.[7]
| PPE Category | Specification | Rationale |
| Hand Protection | Solvent-resistant gloves (e.g., Nitrile). | To prevent skin contact with a potentially corrosive and toxic substance.[7] |
| Eye Protection | Indirect-vent, splash-resistant safety goggles and a face shield. | To protect against splashes and potential dust, which can cause severe eye damage.[7] |
| Body Protection | A chemically resistant lab coat. | To protect skin and personal clothing from contamination.[7] |
| Respiratory | Use only within a certified chemical fume hood. | To prevent inhalation of any dust or aerosols, which may cause respiratory irritation.[8] |
Step-by-Step Disposal Protocol
The following protocol is designed as a self-validating system to ensure regulatory compliance and safety.
Step 1: Waste Segregation and Containerization
The foundational principle of waste management is segregation. Never mix incompatible waste streams.
-
Designate a Waste Container: Procure a dedicated, chemically compatible container for solid hazardous waste. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[9]
-
Transfer the Waste: Carefully transfer any unused 4-(BOC-Amino)-1-propanoylpiperidine into the designated container. If transferring a solid, use tools like a chemical spatula and minimize dust generation.[10][11] All contaminated materials, such as weighing paper, gloves, or wipes used for cleaning minor spills, must also be placed in this container.
-
Secure the Container: Close the container lid tightly immediately after adding waste. Containers must remain closed unless actively adding waste to prevent the release of vapors and to avoid spills.[9]
Step 2: Accurate and Compliant Labeling
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal by all personnel and waste management contractors.
-
Affix a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled.[9]
-
Complete the Label: Clearly write the words "HAZARDOUS WASTE ".
-
Identify Contents: List the full chemical name: "4-(BOC-Amino)-1-propanoylpiperidine ". Avoid abbreviations or formulas.
Step 3: Interim Storage
-
Store in a Satellite Accumulation Area (SAA): The sealed and labeled container should be stored in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Avoid Incompatibles: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[8]
Step 4: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the authoritative body for hazardous waste disposal. Contact them to schedule a pickup.
-
Professional Disposal: The waste will be collected by a licensed hazardous waste disposal contractor. The standard and most appropriate method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[12] This is considered a Best Demonstrated Available Technology (BDAT) for many organic wastes.[4]
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management and disposal of 4-(BOC-Amino)-1-propanoylpiperidine waste.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 5. echemi.com [echemi.com]
- 6. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. peptide.com [peptide.com]
- 11. CAS#:252720-31-3 | N-boc-amino-piperidinyl-1,1-carboxylic acid | Chemsrc [chemsrc.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
